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Core Science & Biosynthesis

Foundational

Chemical Properties and Applications of Hydron 2,4,6-Trimethylpyridine Fluoride Complex

This guide provides an in-depth technical analysis of the 2,4,6-Trimethylpyridinium Fluoride complex (often referred to as Collidinium Fluoride or Collidine (HF) ). A Technical Guide for Advanced Fluorination Strategies...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 2,4,6-Trimethylpyridinium Fluoride complex (often referred to as Collidinium Fluoride or Collidine


 (HF)

).
A Technical Guide for Advanced Fluorination Strategies

Executive Summary

The Hydron 2,4,6-trimethylpyridine fluoride complex (CAS: 45725-47-1), chemically known as 2,4,6-trimethylpyridinium fluoride or Collidinium Fluoride , represents a critical class of "mild" nucleophilic fluorinating agents. Unlike the highly aggressive Olah’s reagent (Pyridine


 9HF), the collidine-based complexes typically exist in lower HF ratios (1:1 to 1:3).

This reagent is defined by the steric bulk of the 2,4,6-trimethylpyridine (collidine) cation. This steric hindrance suppresses the basicity of the amine, minimizing elimination (E2) side reactions while maintaining the nucleophilicity of the fluoride anion. It is the reagent of choice for fluorinating acid-sensitive substrates, opening epoxides with high regioselectivity, and displacing sulfonates in complex organic scaffolds.

Chemical Identity & Structural Dynamics

Nomenclature and Stoichiometry

The term "Hydron" refers to the cationic hydrogen species (


) bound to the nitrogen of the pyridine ring. The complex exists in dynamic equilibrium depending on the ratio of Hydrogen Fluoride (HF) added.
  • IUPAC Name: 2,4,6-Trimethylpyridinium fluoride (often solvated with excess HF).[1][2]

  • Common Forms:

    • 1:1 Complex (ColHF): A salt with a strong

      
       hydrogen bond.[2]
      
    • 1:2 Complex (Col(HF)

      
      ):  Contains the bifluoride anion 
      
      
      
      .
    • 1:3 Complex (Col(HF)

      
      ):  Contains the 
      
      
      
      anion.
Structural Characterization (NMR Insights)

Low-temperature NMR studies (


) reveal that the nature of the bond oscillates between a molecular complex and an ionic salt depending on temperature and solvent polarity.[2]
  • H-Bonding Network: The proton resides in a deep potential well between the Nitrogen and Fluorine. In the 1:1 complex, the structure is intermediate between

    
     (molecular) and 
    
    
    
    (ionic).
  • Anion Dynamics: In the 1:2 complex, the

    
     anion undergoes fast reorientation, rendering both fluorine atoms equivalent on the NMR timescale.[2]
    
Physical Properties Table
PropertyData / Description
Molecular Formula

(typically

)
Appearance Viscous, colorless to light yellow liquid
Density ~1.0 - 1.1 g/mL (varies with HF content)
Solubility Soluble in DCM, Acetonitrile, THF; Immiscible with non-polar alkanes
Corrosivity Corrosive to glass (generates

); requires plastic (HDPE/PTFE) labware
Thermal Stability Higher stability than non-methylated pyridine-HF complexes

Mechanistic Profile

The "Steric Shield" Effect

The core advantage of this complex lies in the methyl groups at the 2- and 6-positions of the pyridine ring.

  • Suppressed Basicity: The methyl groups sterically hinder the nitrogen center, preventing it from acting as a base towards bulky protons on the substrate. This reduces the rate of elimination (alkene formation) during substitution reactions.

  • Enhanced Nucleophilicity: Because the cation is bulky, it forms a "loose" ion pair with the fluoride/polyfluoride anion. This separation increases the effective nucleophilicity of the fluoride (

    
    ), facilitating 
    
    
    
    attacks.
Mechanistic Pathway Visualization

The following diagram illustrates the equilibrium and the steric shielding effect during a nucleophilic substitution.

G cluster_0 Reagent Equilibrium cluster_1 Reaction Pathway (SN2) Col 2,4,6-Collidine Complex Collidinium Polyfluoride [Col-H]+ [F(HF)n]- Col->Complex + HF HF HF (anhydrous) HF->Complex TS Transition State (Steric Shielding) Complex->TS F- attack Substrate Substrate (R-OTs / Epoxide) Substrate->TS Product Fluorinated Product (R-F) TS->Product Major Path SideProduct Elimination (Alkene) (SUPPRESSED) TS->SideProduct Minor Path

Figure 1: Formation of the Collidinium Fluoride complex and its kinetic preference for Substitution (


) over Elimination (E2) due to cationic steric bulk.

Applications & Experimental Protocols

Protocol A: Regioselective Epoxide Opening

Collidinium fluoride is superior to Olah's reagent for opening acid-sensitive epoxides to fluorohydrins.

Mechanism: The protonated collidine activates the epoxide oxygen, while the fluoride attacks the less hindered carbon (or the carbon capable of stabilizing a positive charge, depending on conditions).

Step-by-Step Methodology:

  • Preparation: In a PTFE (Teflon) or polypropylene vessel, dissolve the epoxide (1.0 equiv) in anhydrous Methylene Chloride (DCM).

  • Reagent Addition: Cool the solution to 0°C. Dropwise add Collidinium Fluoride (1:2 complex) (1.5 - 3.0 equiv). Note: Glass syringes must not be used.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1-4 hours. Monitor via TLC or

    
     NMR.
    
  • Quench: Pour the mixture into saturated aqueous

    
     (slowly, gas evolution occurs).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Deoxyfluorination of Alcohols (via Sulfonates)

Direct fluorination of alcohols often fails with simple fluoride sources. Converting the alcohol to a Mesylate (OMs) or Tosylate (OTs) followed by treatment with Collidinium Fluoride is a standard high-yield route.

Workflow:

  • Substrate: Prepare the Alkyl Mesylate/Tosylate.

  • Solvent: Use Acetonitrile (MeCN) for enhanced rate or t-Butanol (t-BuOH) to modulate reactivity via H-bonding.

  • Conditions: Heat the substrate with Collidinium Fluoride (2-5 equiv) at 60-80°C in a sealed plastic reaction tube.

  • Purification: Silica gel chromatography is usually sufficient.

Comparison of Fluorinating Agents
ReagentAcidity (

)
NucleophilicitySelectivityHandling
Olah's Reagent (Py

9HF)
HighModerateLow (Aggressive)Fuming, highly corrosive
TEA

3HF
LowModerateModerateSafer, glass-compatible (mostly)
Collidine

2HF
Moderate High High (Steric Control) Viscous liquid, plastic-only
TBAF (anhydrous) Neutral (Basic)HighLow (Elimination risk)Hygroscopic, unstable

Safety & Handling Standards

CRITICAL WARNING: All HF-containing complexes release Hydrogen Fluoride upon contact with moisture or strong acids. HF is a systemic poison that penetrates skin and decalcifies bone.

  • PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat. Calcium Gluconate gel must be immediately available.

  • Material Compatibility:

    • FORBIDDEN: Borosilicate Glass (Standard Labware).

    • REQUIRED: PTFE (Teflon), PFA, HDPE, or Polypropylene vessels and syringes.

  • Storage: Store in tightly sealed plastic containers in a refrigerator (2-8°C). Do not store near strong bases or oxidizers.

References

  • Shenderovich, I. G., et al. (2003). Low-temperature NMR studies of the structure and dynamics of a novel series of acid-base complexes of HF with collidine exhibiting scalar couplings across hydrogen bonds.[3] Physical Chemistry Chemical Physics. [Link]

  • Royal Society of Chemistry. 2,4,6-Trimethylpyridine–bishydrofluoride: a novel fluorinating reagent for organo transition-metal alkyls. Chemical Communications. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stability of 2,4,6-Trimethylpyridinium Fluoride and its Congeners

For researchers, scientists, and professionals in drug development, the precise and controlled introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and controlled introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of 2,4,6-trimethylpyridinium fluoride, a compound of interest in this domain. We will delve into its theoretical molecular structure and inherent stability challenges, and then expand our focus to its more stable and synthetically versatile N-fluoro congeners, which have become indispensable tools in electrophilic fluorination.

The Elusive 2,4,6-Trimethylpyridinium Fluoride: A Tale of Reactivity and Instability

The simple ionic salt, 2,4,6-trimethylpyridinium fluoride, is a compound that, despite its straightforward name, is not commonly isolated in a stable form. This inherent instability is a direct consequence of the chemical properties of its constituent ions: the 2,4,6-trimethylpyridinium cation and the fluoride anion.

The fluoride anion is a small, highly electronegative ion, making it a strong base and a potent nucleophile. The 2,4,6-trimethylpyridinium cation, while sterically hindered around the nitrogen atom, still possesses acidic protons on the methyl groups and the aromatic ring. The strong basicity of the fluoride ion makes it highly likely to deprotonate the cation, leading to the formation of hydrogen fluoride and a neutral pyridine derivative. This high reactivity makes the isolation of a pure, stable salt of 2,4,6-trimethylpyridinium fluoride a significant challenge.

While direct experimental data on the isolated simple fluoride salt is scarce, some studies on the fluorination of pyridines have suggested the transient existence of N-fluoropyridinium fluoride structures as unstable intermediates.[1]

Molecular Structure and Bonding: A Theoretical Perspective

In the hypothetical isolated ionic pair of 2,4,6-trimethylpyridinium fluoride, the primary interaction would be electrostatic attraction between the positively charged pyridinium ring and the negatively charged fluoride ion. The 2,4,6-trimethylpyridinium cation is planar, with the three methyl groups providing steric bulk and electron-donating character to the aromatic system.

The interaction with the fluoride anion would likely involve hydrogen bonding between the fluoride ion and the acidic protons of the cation, particularly those on the methyl groups. However, as mentioned, this interaction is so strong that it tends towards proton transfer rather than a stable hydrogen bond.

Computational studies, often employing Density Functional Theory (DFT), can provide insights into the geometry and electronic properties of such a transient species.[2][3] These studies can help to predict bond lengths, charge distribution, and the energy landscape of the ion pair, further elucidating the reasons for its instability.

Caption: Hypothetical ionic structure of 2,4,6-trimethylpyridinium fluoride.

Stable and Synthetically Useful Congeners: The N-Fluoro-2,4,6-trimethylpyridinium Salts

Given the instability of the simple fluoride salt, the field has gravitated towards N-fluoro-2,4,6-trimethylpyridinium salts with non-nucleophilic counter-anions, such as tetrafluoroborate (BF₄⁻) and trifluoromethanesulfonate (OTf⁻). These reagents are stable, crystalline solids that are commercially available and serve as excellent sources of electrophilic fluorine ("F⁺").[4][5][6]

Molecular Structure and Stability

In these N-fluoro salts, the fluorine atom is covalently bonded to the nitrogen of the pyridinium ring. This N-F bond is polarized towards the fluorine, making it electrophilic. The stability of these salts is greatly enhanced by the presence of large, non-nucleophilic counter-anions like tetrafluoroborate and triflate. These anions have a diffuse negative charge and show little tendency to abstract a proton or attack the electrophilic fluorine.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate109705-14-8C₈H₁₁BF₅N226.98213-217
N-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate107264-00-6C₉H₁₁F₄NO₃S289.25168-170

Data Sources: [4][7][8]

Experimental Protocol: Synthesis of N-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate

The synthesis of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is a well-established procedure.[4]

Materials:

  • 2,4,6-trimethylpyridine (collidine)

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Fluorine gas (F₂), typically as a 10% mixture in nitrogen (N₂)

Procedure:

  • A solution of 2,4,6-trimethylpyridine and sodium tetrafluoroborate is prepared in anhydrous acetonitrile in a suitable reactor.

  • The solution is cooled to -40 °C.

  • A mixture of 10% fluorine in nitrogen is bubbled through the cooled solution with vigorous stirring.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is carefully quenched.

  • The product is isolated by filtration and can be purified by recrystallization from a mixture of acetonitrile and diethyl ether.

Causality Behind Experimental Choices:

  • Low Temperature (-40 °C): The fluorination reaction is highly exothermic and potentially hazardous. Low temperatures are crucial to control the reaction rate and prevent side reactions and decomposition.

  • Anhydrous Conditions: The reagents are sensitive to moisture. Water can react with the fluorine gas and the product.

  • Inert Atmosphere (Nitrogen): The use of a nitrogen-diluted fluorine mixture enhances safety by controlling the concentration of the highly reactive fluorine gas.

  • Non-nucleophilic Counter-ion Source (NaBF₄): Sodium tetrafluoroborate provides the stable, non-nucleophilic counter-anion necessary for the isolation of the stable N-fluoro pyridinium salt.

Start Prepare solution of 2,4,6-trimethylpyridine and NaBF₄ in anhydrous CH₃CN Cool Cool to -40 °C Start->Cool Fluorinate Bubble 10% F₂ in N₂ through the solution Cool->Fluorinate Monitor Monitor reaction progress Fluorinate->Monitor Quench Carefully quench the reaction Monitor->Quench Isolate Isolate product by filtration Quench->Isolate Purify Recrystallize from CH₃CN/Et₂O Isolate->Purify End N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate Purify->End

Caption: Experimental workflow for the synthesis of N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate.

A Nucleophilic Fluoride Source: 2,4,6-Trimethylpyridine-Bishydrofluoride

In contrast to the electrophilic N-fluoro salts, a stable and handleable source of nucleophilic fluoride involving 2,4,6-trimethylpyridine is the bishydrofluoride adduct, often referred to as Olah's reagent.[9] This reagent is a complex of pyridine with hydrogen fluoride, typically with a high percentage of HF.[10]

This compound is a stable liquid and is much easier and safer to handle than anhydrous hydrogen fluoride. It serves as a reservoir of HF and is an effective reagent for deprotection in peptide synthesis and for the fluorination of organometallic compounds.[10]

Spectroscopic Characterization

The characterization of these compounds relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The ¹H NMR spectrum of the 2,4,6-trimethylpyridinium cation shows characteristic signals for the aromatic protons and the methyl groups.[11]

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the pyridinium ring.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. For N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, the ¹⁹F NMR spectrum in acetonitrile-d₃ shows a singlet at approximately -17.3 ppm corresponding to the N-F fluorine and a singlet at around -149.6 ppm for the four equivalent fluorine atoms of the BF₄⁻ anion.[4]

Applications in Drug Development and Organic Synthesis

The stable N-fluoro-2,4,6-trimethylpyridinium salts are widely used as electrophilic fluorinating agents in the synthesis of complex organic molecules, including pharmaceuticals.[5] They are valued for their reactivity, selectivity, and ease of handling compared to other fluorinating agents like elemental fluorine.[5] These reagents have been successfully employed in various transformations, including:

  • Palladium-catalyzed C-H fluorination.[5]

  • Fluorination of arenes and heterocycles.

  • Synthesis of α-fluoro carbonyl compounds.

Conclusion

While the simple salt 2,4,6-trimethylpyridinium fluoride remains a theoretical and likely unstable species, its more stable N-fluoro congeners, the tetrafluoroborate and triflate salts, have emerged as robust and indispensable reagents in modern organic synthesis. Their well-defined molecular structures, predictable reactivity, and amenability to safe handling have solidified their role in the development of novel fluorinated compounds for the pharmaceutical and agrochemical industries. Understanding the fundamental principles of stability and reactivity that govern this class of compounds is paramount for their effective and safe utilization in the laboratory.

References

  • Matsuura, S., Niu, C.-H., & Cohen, J. S. (n.d.). Pyridinium Polyhydrogen Fluoride, a Deprotecting Reagent in Peptide Chemistry. RSC Publishing.
  • Arslan, N. B., & Aydin, F. (n.d.).
  • Zgonnik, V., et al. (2010, October 15). 1‐Fluoro‐2,4,6‐trimethylpyridinium Tetrafluoroborate. ResearchGate. Retrieved from [Link]

  • Umemoto, T., Harasawa, K., Tomizawa, G., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. ResearchGate. Retrieved from [Link]

  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Juniper Publishers.
  • Organic Chemistry Portal. (n.d.). N-Fluoro-2,4,6-trimethylpyridinium triflate. Retrieved from [Link]

  • Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025, November 26). PMC.

Sources

Foundational

Synthesis Mechanisms and Protocols for Collidine Hydrofluoride Salts: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: 2,4,6-Trimethylpyridine hydrofluoride (CAS 45725-47-1) Executive Summary Collidine hydrofluoride, formally known as 2,4,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: 2,4,6-Trimethylpyridine hydrofluoride (CAS 45725-47-1)

Executive Summary

Collidine hydrofluoride, formally known as 2,4,6-trimethylpyridine hydrofluoride, is a specialized, highly effective hydrogen-bond donor complex and fluorinating agent[1]. While standard fluorinating mixtures like Olah’s reagent (pyridinium poly(hydrogen fluoride)) are highly aggressive and heavily polymeric[2], collidine hydrofluoride offers highly tuned reactivity. The steric hindrance imparted by the three methyl groups on the collidine ring precisely modulates the basicity of the nitrogen and the nucleophilicity of the accompanying fluoride ions.

This whitepaper details the mechanistic pathways of its formation, self-validating synthesis protocols, and its advanced applications in modern organic and materials synthesis.

Mechanistic Pathways of Formation

The synthesis of collidine hydrofluoride is not a simple binary neutralization; it is a concentration- and temperature-dependent equilibrium that dictates the stoichiometry of the resulting complex[3]. Because of the steric bulk of 2,4,6-collidine, the formation of long polyfluoride chains (as seen in unsubstituted pyridine) is sterically restricted.

  • 1:1 Complex (ColHF): At equimolar ratios, the complex exists as a structural intermediate between a purely molecular hydrogen-bonded pair and a zwitterionic salt.

  • 1:2 Complex ([ColH]⁺[FHF]⁻): As the concentration of HF increases to two equivalents, the system forms a contact ion pair. The collidinium cation strongly hydrogen-bonds to the linear hydrogen difluoride anion ([FHF]⁻). This 1:2 stoichiometry is the most synthetically useful form, providing a highly active, yet manageable, nucleophilic fluoride source[3].

Mechanism A 2,4,6-Collidine (Sterically Hindered Base) C ColHF (1:1 Zwitterionic Complex) A->C + 1 eq HF Neutralization B Hydrogen Fluoride (HF) B->C D [ColH]+[FHF]- (1:2 Contact Ion Pair) C->D + 1 eq HF Hydrogen Bonding

Reaction pathway for the synthesis of 2,4,6-collidine hydrofluoride complexes.

Experimental Synthesis Protocols

The primary challenge in synthesizing collidine hydrofluoride is managing the extreme corrosivity of HF while ensuring the final product is strictly anhydrous. Water tightly solvates fluoride ions, drastically reducing their nucleophilicity in downstream organic synthesis.

Protocol: Azeotropic Dehydration Synthesis

This protocol utilizes 48% aqueous hydrofluoric acid, avoiding the extreme inhalation and handling hazards of anhydrous HF gas, while employing azeotropic distillation to achieve a rigorously anhydrous final product[3].

Workflow N1 1. Reagent Mixing Collidine + 48% aq. HF in CH2Cl2 N2 2. Azeotropic Distillation Removal of H2O via CH2Cl2 azeotrope N1->N2 Heat (Reflux) N3 3. Thermal Control Cooling resulting oil to -20 °C N2->N3 Anhydrous Oil N4 4. Crystallization Nucleation of Collidine Hydrofluoride N3->N4 Sub-zero incubation N5 5. Isolation & Storage Vacuum drying, store in PTFE N4->N5 Yield recovery

Step-by-step azeotropic dehydration workflow for collidine hydrofluoride synthesis.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Teflon (PTFE) flask (glass must be avoided due to etching by HF), dissolve 1.0 equivalent of 2,4,6-collidine in anhydrous dichloromethane (CH₂Cl₂)[3].

  • Acid Addition: Slowly add calculated amounts of 48% aqueous hydrofluoric acid (to target either the 1:1 or 1:2 complex) at 0 °C under an inert argon atmosphere[3].

  • Azeotropic Distillation: Equip the flask with a PTFE-lined Dean-Stark trap. Heat the mixture gently. The CH₂Cl₂/water azeotrope boils at approximately 38.1 °C, allowing the gentle removal of water.

  • Crystallization: Once water is completely removed, concentrate the resulting oil under reduced pressure. Transfer the oil to a -20 °C freezer. Crystalline products of collidine hydrofluoride will precipitate over 12-24 hours[3].

  • Isolation: Decant the supernatant and dry the crystals under high vacuum. Store immediately in a sealed PTFE container inside a desiccator.

Causality & Experimental Logic: Direct heating to boil off water (100 °C) would require temperatures that cause the dissociation and volatilization of HF, destroying the complex. The CH₂Cl₂ azeotrope provides a low-temperature thermodynamic escape route for water, preserving the thermally labile collidine-HF complex[3].

Self-Validating Quality Control: To confirm the anhydrous nature and stoichiometry, dissolve a 10 mg sample in a CDF₃/CDF₂Cl Freon mixture and perform low-temperature ¹H NMR at 200 K. The presence of an exchange-broadened doublet around 18.2 ppm confirms the [FHF]⁻ hydrogen-bonded network. If quenching water is present, this peak broadens into the baseline or shifts significantly upfield due to competitive hydrogen bonding[3].

Physicochemical Properties & Data Presentation

The physical properties of the complex shift based on the exact molar ratio of HF to collidine. The table below summarizes the key quantitative data for the two primary complexes.

Table 1: Physicochemical Properties of Collidine Hydrofluoride Complexes

Property1:1 Complex (ColHF)1:2 Complex ([ColH]⁺[FHF]⁻)
CAS Number 45725-47-1[1]45725-47-1 (Complex mixture)[1]
Molecular Weight 141.19 g/mol [2]161.20 g/mol [1]
Appearance Viscous oil to low-melting solidCrystalline solid[3]
Acidity (pKa of Base) 7.43 (2,4,6-collidine)[4]7.43 (2,4,6-collidine)[4]
Solubility Soluble in CH₂Cl₂, AcetonitrileSoluble in CH₂Cl₂, Freon mixtures[3]

Applications in Advanced Synthesis

Collidine hydrofluoride is prized in drug development and materials science for its unique balance of basicity and nucleophilicity.

  • Fluorodemetalation: The reagent is highly effective in the fluorodemetalation of organogermanium, organotin, and organolead compounds. In these reactions, collidine hydrofluoride facilitates the generation of highly active anions from organometallic sulfides, achieving yields exceeding 90% under mild, neutral conditions[5].

  • Nanoparticle Synthesis: The complex serves as a highly soluble, organic-compatible fluorine source for the liquid-phase synthesis of metal salt nanoparticles containing fluorine anions. Its solubility profile allows for homogeneous integration into delicate films and coatings without the sedimentation typical of inorganic fluoride salts[6].

References

  • [5] New methodologies: fluorodemetalation of organogermanium, -tin, and -lead compounds. Applications with organometallic sulfides to produce highly active anions and spectroscopic evidence for pentavalent intermediates in substitution at tin. Academia.edu. URL: [Link]

  • [6] CA2388094C - Synthesis of nanoparticles. Google Patents. URL:

  • [3] Low-Temperature NMR Studies of the Structure and Dynamics of a Novel Series of Acid-Base Complexes of HF with Collidine Exhibiting. Freie Universität Berlin / JACS. URL:[Link]

  • [4] 2,4,6-Trimethylpyridine. Wikipedia. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2,4,6-Trimethylpyridine Fluoride in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethylpyridine fluoride, a compound of significant interest in pharmaceutical and chemical synthesis. For the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethylpyridine fluoride, a compound of significant interest in pharmaceutical and chemical synthesis. For the purpose of this guide, 2,4,6-trimethylpyridine fluoride is synonymous with the 2,4,6-collidine-hydrogen fluoride complex. Given the limited availability of a complete public solubility dataset, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and understand the solubility profile of this compound. The guide covers the physicochemical properties of 2,4,6-trimethylpyridine fluoride, theoretical solubility predictions based on solvent-solute interactions, a detailed experimental protocol for solubility determination, and best practices for data interpretation and reporting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development.[1][2] A compound's solubility profile dictates its bioavailability, manufacturability, and formulation possibilities.[2] Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and significant challenges in developing viable dosage forms.[2] Therefore, a thorough understanding of a compound's solubility in a range of solvents is paramount from the early stages of research.[1][3]

2,4,6-Trimethylpyridine fluoride, also known as 2,4,6-collidine hydrogen fluoride, is a chemical entity that combines the basic aromatic heterocycle 2,4,6-trimethylpyridine (collidine) with hydrogen fluoride.[4] This complex is utilized in organic synthesis, potentially as a fluorinating agent.[5][6] Its solubility in organic solvents is a critical parameter for its application in synthesis and for its potential development as a pharmaceutical intermediate or active ingredient.

This guide provides a framework for understanding and determining the solubility of 2,4,6-trimethylpyridine fluoride, empowering researchers to generate the necessary data for their specific applications.

Physicochemical Characterization of 2,4,6-Trimethylpyridine Fluoride

To predict the solubility of 2,4,6-trimethylpyridine fluoride, it is essential to first understand its molecular structure and resulting physicochemical properties. The compound is an acid-base complex formed between the Lewis base 2,4,6-trimethylpyridine and the acid hydrogen fluoride.[4][7]

2,4,6-Trimethylpyridine (Collidine):

  • Structure: A pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions.[8][9]

  • Properties: It is a basic, aromatic heterocyclic compound.[4] It is a liquid at room temperature with a characteristic aromatic odor.[10][11] While it has some solubility in water, it is miscible with many organic solvents, including ethanol, ether, chloroform, benzene, and toluene.[10][11]

Hydrogen Fluoride (HF):

  • Properties: A highly polar molecule capable of strong hydrogen bonding. It is a gas at room temperature but is typically handled as an aqueous solution (hydrofluoric acid) or in complexes.[4]

The 2,4,6-Trimethylpyridine Fluoride Complex:

  • Structure and Stoichiometry: The complex is formed by the protonation of the nitrogen atom of the collidine ring by hydrogen fluoride, creating a collidinium cation and a fluoride anion. The interaction can be represented as: C₈H₁₁N + HF → [C₈H₁₁NH]⁺F⁻. It is important to note that complexes with different stoichiometries, such as a 1:2 collidine:HF ratio, have also been reported, which would be represented as [C₈H₁₁NH]⁺[F(HF)]⁻.[4][5][6] These different forms will exhibit distinct solubility profiles.

  • Expected Properties:

    • Ionic Character: The formation of the collidinium fluoride salt imparts significant ionic character to the molecule.

    • Hydrogen Bonding: The collidinium cation has an N-H group that can act as a hydrogen bond donor. The fluoride anion is a strong hydrogen bond acceptor.

    • Polarity: The complex is expected to be significantly more polar than the parent 2,4,6-trimethylpyridine.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental concept for predicting solubility.[8] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Due to the ionic nature and hydrogen bonding capabilities of 2,4,6-trimethylpyridine fluoride, it is expected to have moderate to high solubility in these solvents. The solvent molecules can effectively solvate both the collidinium cation and the fluoride anion.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds. They are good hydrogen bond acceptors but not donors. The solubility of 2,4,6-trimethylpyridine fluoride in these solvents is expected to be moderate. The solvent can solvate the collidinium cation through dipole-dipole interactions and by accepting hydrogen bonds.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Due to the high polarity and ionic character of 2,4,6-trimethylpyridine fluoride, it is expected to have low solubility in nonpolar solvents.

The following diagram illustrates the key intermolecular interactions influencing the solubility of 2,4,6-trimethylpyridine fluoride in different solvent classes.

cluster_solvents Organic Solvents Solute 2,4,6-Trimethylpyridine Fluoride ([Collidinium]+[F]-) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Strong Interactions: - Ion-Dipole - Hydrogen Bonding (Donor & Acceptor) - High Expected Solubility PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Solute->PolarAprotic Moderate Interactions: - Ion-Dipole - H-Bonding (Acceptor only) - Moderate Expected Solubility Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Weak Interactions: - van der Waals - Low Expected Solubility

Caption: Intermolecular interactions governing the solubility of 2,4,6-trimethylpyridine fluoride.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the shake-flask method.[8] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[8]

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 2,4,6-trimethylpyridine fluoride to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at ambient temperature (e.g., 25 °C) or a physiologically relevant temperature (e.g., 37 °C) for pharmaceutical applications.

    • Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached.[8] It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the dissolved solute has reached a plateau.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear filtrate.[8]

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent.

    • Determine the concentration of 2,4,6-trimethylpyridine fluoride in the diluted filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.[8]

    • Prepare a calibration curve using standard solutions of 2,4,6-trimethylpyridine fluoride of known concentrations to ensure accurate quantification.

The following diagram outlines the experimental workflow for the shake-flask method.

A 1. Sample Preparation Add excess 2,4,6-trimethylpyridine fluoride to a known volume of solvent. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation Centrifuge and filter the sample to remove undissolved solid. B->C D 4. Dilution Accurately dilute the clear filtrate. C->D E 5. Quantification Analyze by a validated method (e.g., HPLC) against a standard curve. D->E F 6. Data Reporting Calculate and report solubility (e.g., in mg/mL or mol/L). E->F

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Data Interpretation and Reporting

The solubility data should be reported in a clear and standardized format to allow for easy comparison and interpretation.

Data Presentation

A tabular format is recommended for presenting the quantitative solubility data.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Descriptive Term
MethanolPolar Protic25Experimental ValueCalculated Valuee.g., Freely Soluble
EthanolPolar Protic25Experimental ValueCalculated Valuee.g., Soluble
AcetonitrilePolar Aprotic25Experimental ValueCalculated Valuee.g., Sparingly Soluble
DMSOPolar Aprotic25Experimental ValueCalculated Valuee.g., Soluble
TolueneNonpolar25Experimental ValueCalculated Valuee.g., Slightly Soluble
HexaneNonpolar25Experimental ValueCalculated Valuee.g., Very Slightly Soluble

Descriptive terms can be based on established pharmacopeial definitions (e.g., USP).[2]

Conclusion

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • CymitQuimica. CAS 45725-47-1: hydrogen fluoride 2,4,6-trimethyl-pyridine.
  • Herzog, A., Roesky, H. W., Jager, F., & Steiner, A. (n.d.). 2,4,6-Trimethylpyridine-bishydrofluoride: a novel fluorinating reagent for organo transition-metal alkyls. RSC Publishing.
  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine.
  • Shenderovich, I. G., Tolstoy, P. M., Golubev, N. S., Smirnov, S. N., Denisov, G. S., & Limbach, H.-H. (2003). Low-Temperature NMR Studies of the Structure and Dynamics of a Novel Series of Acid−Base Complexes of HF with Collidine Exhibiting Scalar Couplings Across Hydrogen Bonds. Journal of the American Chemical Society, 125(38), 11710–11720.
  • Herzog, A., Roesky, H. W., Jager, F., & Steiner, A. (n.d.). 2,4,6-Trimethylpyridine–bishydrofluoride: a novel fluorinating reagent for organo transition-metal alkyls. Chemical Communications (RSC Publishing).
  • Sigma-Aldrich. Collidine-hydrogen fluoride complex (approx 1:2 collidine:HF) | 45725-47-1.
  • ResearchGate. Structure of 2,4,6-trimethylpyridine (CASRN = 108-75-8).
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • PubChem. 2,4,6-Trimethylpyridine | C8H11N | CID 7953.
  • Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate.
  • Journal of Medicinal Chemistry. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications.
  • Inchem.org. Hydrogen fluoride (PIM 268).
  • Journal of the American Chemical Society. Fluorides and fluoro acids. Part 18. The system pyridine-hydrogen fluoride at low temperatures. Formation and crystal structures of solid complexes with very strong NHF and FHF hydrogen bonding.
  • PubChem. 2,4,6-Trimethylpyridine.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Grokipedia. 2,4,6-Trimethylpyridine.
  • CDH Fine Chemical. 2,4,6 – TRIMETHYL PYRIDINE.

Sources

Foundational

Part 1: The Rise of N-Fluoro-collidinium Salts as Electrophilic Fluorinating Agents

An In-Depth Technical Guide to the History and Development of Collidine-Based Fluorinating Agents For Researchers, Scientists, and Drug Development Professionals The strategic introduction of fluorine into molecular arch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Development of Collidine-Based Fluorinating Agents

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular architectures has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—have led to a significant number of fluorinated compounds entering the market as pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the history, development, and application of collidine-based fluorinating agents, a nuanced yet critical area within the broader field of organofluorine chemistry. We will explore the evolution of these reagents, from early concepts to their modern applications, with a focus on the underlying chemical principles and practical considerations for the laboratory setting.

The quest for safe and effective electrophilic fluorinating agents has been a central theme in the history of fluorine chemistry. While elemental fluorine is the most direct source of electrophilic fluorine, its high reactivity and hazardous nature necessitated the development of tamer, more selective reagents.[2] This led to the emergence of N-F compounds, which offered a more controlled delivery of the fluorine cation.

The Genesis of N-Fluoropyridinium Salts

In the 1980s, significant progress was made with the development of N-fluoropyridinium salts.[3][4] These reagents were among the first to provide a stable, yet reactive, source of electrophilic fluorine that was amenable to widespread use in organic synthesis. The reactivity of these salts could be tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, while sterically bulky groups can influence the selectivity of the fluorination reaction.

1-Fluoro-2,4,6-trimethylpyridinium Salts: The Collidine Advantage

Among the various N-fluoropyridinium salts, those derived from 2,4,6-trimethylpyridine (collidine) have carved out a specific niche. 1-Fluoro-2,4,6-trimethylpyridinium salts, such as the tetrafluoroborate or triflate salts, combine the electrophilic fluorinating power of the N-F bond with the steric and electronic properties of the collidine ring.[4] The three methyl groups on the pyridine ring provide steric hindrance, which can enhance the regioselectivity of fluorination reactions.

Synthesis of N-Fluoro-collidinium Salts

The synthesis of N-fluoropyridinium salts, including the collidine derivatives, typically involves the direct fluorination of the parent pyridine with a dilute mixture of fluorine gas in an inert solvent, often in the presence of a Lewis acid or a salt to stabilize the resulting N-F salt.[3]

Diagram 1: General Synthesis of N-Fluoro-collidinium Salts

G Collidine 2,4,6-Collidine F2_N2 F₂/N₂ (dilute) Collidine->F2_N2 NF_Collidinium 1-Fluoro-2,4,6-trimethylpyridinium Salt F2_N2->NF_Collidinium Fluorination Lewis_Acid Lewis Acid (e.g., BF₃) Lewis_Acid->F2_N2

Caption: General synthetic route to N-fluoro-collidinium salts.

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester

The α-fluorination of β-dicarbonyl compounds is a common benchmark for evaluating the efficacy of electrophilic fluorinating agents.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol)

  • 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.1 mmol)

  • Acetonitrile (5 mL)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred solution of ethyl 2-oxocyclohexanecarboxylate in acetonitrile under an inert atmosphere, add 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the α-fluorinated product.

Part 2: Collidine-Hydrogen Fluoride Complexes as a Safer Fluoride Source

While electrophilic fluorination is a powerful tool, nucleophilic fluorination remains a cornerstone of organofluorine synthesis. Hydrogen fluoride (HF) is the most fundamental source of nucleophilic fluoride, but its high toxicity, corrosivity, and difficult handling have driven the development of safer alternatives.[2]

Amine-hydrogen fluoride complexes, such as Olah's reagent (pyridine-HF), were developed to provide a more manageable source of fluoride. These complexes are typically less volatile and easier to handle than anhydrous HF.

Collidine-HF Complexes: Properties and Applications

Collidine-hydrogen fluoride complexes, such as the commercially available 2,4,6-trimethylpyridine hydrofluoride, offer a solid, crystalline source of fluoride that can be used in a variety of nucleophilic fluorination reactions.[5][6] The steric bulk of the collidine can influence the reactivity and selectivity of the fluoride ion.

Reagent NameCompositionPhysical StateHandling Considerations
Olah's ReagentPyridine-HF (70% HF)LiquidHighly corrosive, requires plasticware.
Triethylamine tris(hydrofluoride)Et₃N·3HFLiquidCorrosive, moisture-sensitive.
Collidine hydrofluorideC₈H₁₁N·xHFSolidHygroscopic, corrosive.[6]

Table 1: Comparison of Common Amine-HF Complexes

These complexes are particularly useful in hydrofluorination reactions of alkenes and alkynes, as well as in halogen exchange (Halex) reactions.[1]

Part 3: The Indispensable Role of Collidine as a Non-Nucleophilic Base

Perhaps the most significant contribution of collidine to fluorination chemistry is its role as a sterically hindered, non-nucleophilic base. In many fluorination reactions, particularly deoxyfluorination, an acid scavenger is required to neutralize the acidic byproducts.

Why Collidine?

The choice of base is critical. A nucleophilic base can compete with the fluoride ion, leading to undesired side products. 2,4,6-Collidine, with its methyl groups flanking the nitrogen atom, is an excellent proton acceptor but a poor nucleophile due to steric hindrance. This allows it to effectively scavenge protons without interfering with the desired fluorination pathway.

Diagram 2: Role of Collidine in Deoxyfluorination

G Substrate_OH Substrate-OH Intermediate Activated Intermediate Substrate_OH->Intermediate Activation Deoxy_Fluor_Reagent Deoxyfluorinating Reagent (e.g., DAST) Deoxy_Fluor_Reagent->Intermediate Product Substrate-F Intermediate->Product Fluoride Attack HF_byproduct HF (byproduct) Intermediate->HF_byproduct Collidinium_F Collidinium Fluoride HF_byproduct->Collidinium_F Side_Reaction Side Reaction (e.g., Elimination) HF_byproduct->Side_Reaction Collidine 2,4,6-Collidine (Non-nucleophilic base) Collidine->Collidinium_F Proton Scavenging Collidine->Side_Reaction Prevents

Caption: Collidine prevents side reactions by scavenging acidic byproducts.

Applications in Deoxyfluorination

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a widely used transformation in medicinal chemistry.[7][8] Reagents such as diethylaminosulfur trifluoride (DAST) and its safer analogues generate HF as a byproduct. In the absence of a suitable base, the accumulation of HF can lead to side reactions, such as elimination or rearrangement. Collidine is frequently the base of choice in these reactions to ensure high yields of the desired fluorinated product.

Conclusion

The history and development of collidine-based fluorinating agents and reagents highlight the ingenuity of chemists in taming the reactivity of fluorine. From the development of N-fluoro-collidinium salts as tunable electrophilic fluorinating agents to the use of collidine-HF complexes as safer sources of nucleophilic fluoride, and its critical role as a non-nucleophilic base, collidine has proven to be a versatile and indispensable tool in the organofluorine chemist's toolbox. As the demand for complex fluorinated molecules continues to grow, the principles learned from the development of these reagents will undoubtedly pave the way for future innovations in fluorination chemistry.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. (2025).
  • Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. PMC. (2025).
  • Fluorination Chemistry. Sigma-Aldrich.
  • N-Halogeno compounds. Part 13. N-Fluoroquinuclidinium salts — synthesis and use as electrophilic fluorinating agents. Scilit.
  • Collidine-hydrogen fluoride complex (approx 1:2 collidine:HF). Sigma-Aldrich.
  • Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. RSC Publishing. (2013).
  • Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. PMC. (2024).
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. ResearchGate. (2025).
  • HYDROGEN FLUORIDE 2,4,6-COLLIDINE COMPLEX. ChemicalBook. (2023).
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. (2025).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. (2021).
  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. (2017).
  • Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College.
  • N-Vinylpyridinium tetrafluoroborate salts as reagents for the stereoselective and regioselective synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes. PMC.
  • Application Note – Deoxyfluorination. Synple Chem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Fluorination using 2,4,6-Trimethylpyridine Hydrofluoride

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, o...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties. Nucleophilic fluorination is a primary strategy for the formation of C-F bonds. This guide provides a comprehensive overview and a detailed protocol for the use of 2,4,6-trimethylpyridine hydrofluoride (Collidine HF), a stable and effective reagent for nucleophilic fluorination. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss the scope and safety considerations associated with its use.

Introduction: The Power of Fluorine in Organic Chemistry

The substitution of hydrogen or other functional groups with fluorine can dramatically alter the pharmacokinetic and physicochemical properties of a molecule. These changes can include increased metabolic stability, enhanced binding affinity to target proteins, and modified lipophilicity and pKa. Consequently, the development of efficient and selective fluorination methods is of paramount importance. Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride ion, is a widely employed technique due to the relative abundance and low cost of fluoride sources.

The Reagent: 2,4,6-Trimethylpyridine Hydrofluoride (Collidine HF)

2,4,6-Trimethylpyridine hydrofluoride, often referred to as Collidine HF, is a complex of the sterically hindered organic base 2,4,6-trimethylpyridine (collidine) and hydrogen fluoride. This reagent exists in various stoichiometries, such as the di(hydrogen fluoride) complex, [tmpy-(HF)2]. Unlike anhydrous hydrogen fluoride, which is a highly corrosive and volatile gas, Collidine HF is a more manageable and safer alternative for laboratory use.

Key Advantages of Collidine HF:

  • Improved Handling: As a solid or high-boiling liquid, it has a lower vapor pressure and is less corrosive than anhydrous HF.

  • Enhanced Solubility: It is soluble in many organic solvents, allowing for homogeneous reaction conditions.

  • Modulated Reactivity: The collidinium counterion can influence the solubility and reactivity of the fluoride ion. The steric hindrance of the collidine base can also minimize side reactions that might occur with less hindered amine-HF reagents.

Reaction Mechanism

Nucleophilic fluorination with Collidine HF typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the dissociation of the Collidine HF complex to provide a "naked" fluoride ion, which is a potent nucleophile. This fluoride ion then attacks the electrophilic carbon center bearing a suitable leaving group (e.g., tosylate, mesylate, bromide, or iodide), leading to the formation of the carbon-fluorine bond with inversion of stereochemistry.

Figure 1: A simplified representation of the SN2 mechanism for nucleophilic fluorination with Collidine HF. The fluoride ion attacks the substrate, leading to a transition state where the C-F bond is forming and the C-LG bond is breaking.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the nucleophilic fluorination of a secondary alkyl tosylate using 2,4,6-trimethylpyridine di(hydrogen fluoride).

Materials:

  • Secondary alkyl tosylate (1.0 equiv)

  • 2,4,6-Trimethylpyridine di(hydrogen fluoride) (2.0-3.0 equiv)

  • Anhydrous acetonitrile (or other suitable aprotic solvent like THF or dioxane)

  • Round-bottom flask (preferably polyethylene or Teflon, or a silanized glass flask)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Heating mantle with temperature controller

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Workflow Diagram:

G start Start setup 1. Assemble dry, inert reaction apparatus start->setup reagents 2. Charge flask with alkyl tosylate and Collidine HF setup->reagents solvent 3. Add anhydrous solvent reagents->solvent reaction 4. Heat to reflux under inert atmosphere solvent->reaction monitor 5. Monitor reaction by TLC/GC-MS reaction->monitor workup 6. Cool and quench with saturated NaHCO₃ (aq) monitor->workup Reaction complete extract 7. Extract with organic solvent workup->extract wash 8. Wash organic layer with brine extract->wash dry 9. Dry with MgSO₄, filter, and concentrate wash->dry purify 10. Purify by column chromatography dry->purify end End: Characterize pure alkyl fluoride purify->end

Figure 2: A step-by-step workflow for the nucleophilic fluorination protocol.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry polyethylene or Teflon round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen or argon line.

  • Charging Reagents: To the flask, add the secondary alkyl tosylate (1.0 equiv) followed by 2,4,6-trimethylpyridine di(hydrogen fluoride) (2.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate to quench any remaining HF reagent. Caution: This may cause gas evolution (CO₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl fluoride.

Scope and Applications

Collidine HF is a versatile reagent for the nucleophilic fluorination of a variety of substrates. The following table provides a summary of potential applications based on the reactivity of similar amine-HF reagents.

Substrate TypeLeaving GroupTypical SolventTemperature (°C)Expected YieldNotes
Primary Alkyl Bromide-BrAcetonitrile80-100Good to ExcellentSN2 reaction is generally efficient.
Secondary Alkyl Tosylate-OTsDioxane100-120Moderate to GoodElimination can be a competing side reaction.
Activated Alcohol-OHDichloromethane0 to r.t.GoodRequires activation (e.g., with a sulfonyl chloride).
EpoxideAcetonitrile60-80Good to ExcellentRing-opening reaction.

Table 1: Potential Applications of 2,4,6-Trimethylpyridine Hydrofluoride in Nucleophilic Fluorination.

Safety and Handling

While 2,4,6-trimethylpyridine hydrofluoride is less hazardous than anhydrous HF, it is still a corrosive and toxic substance.[1] Always handle this reagent in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[1] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention. Have a calcium gluconate gel available as a first-aid measure for HF burns.

Conclusion

2,4,6-Trimethylpyridine hydrofluoride is a valuable reagent for nucleophilic fluorination, offering a safer and more manageable alternative to anhydrous hydrogen fluoride. Its utility in displacing leaving groups from a range of substrates makes it a useful tool in the synthesis of fluorinated organic molecules. The detailed protocol and accompanying information provided in this guide are intended to equip researchers with the necessary knowledge to successfully and safely employ this reagent in their synthetic endeavors.

References

  • Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions; 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872–3881. [Link]

  • Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429–452. [Link]

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]

  • Chi, D. Y., Kim, D. W., & Song, C. E. (2003). Nucleophilic fluorination using CsF or alkali metal fluorides in ionic liquids. Journal of Organic Chemistry, 68(11), 4281-4285. [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Nucleophilic Fluorination. In Modern Fluorinating Agents (pp. 1-56). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Application

Deoxyfluorination of alcohols with collidine hydrofluoride

Application Note: Selective Deoxyfluorination of Alcohols using Collidine Hydrofluoride Complexes Executive Summary Deoxyfluorination—the conversion of aliphatic alcohols to alkyl fluorides—is a cornerstone transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Deoxyfluorination of Alcohols using Collidine Hydrofluoride Complexes

Executive Summary

Deoxyfluorination—the conversion of aliphatic alcohols to alkyl fluorides—is a cornerstone transformation in medicinal chemistry for modulating lipophilicity (


) and metabolic stability. Historically, this transformation relied on DAST  (Diethylaminosulfur trifluoride) or Deoxo-Fluor® , reagents notorious for thermal instability and a high propensity to cause elimination (olefin formation), particularly in secondary alcohols.

This Application Note details the use of 2,4,6-Collidine Hydrofluoride (Collidine


 HF) , often in conjunction with XtalFluor-E® , as a superior alternative. The steric bulk of the collidine counter-ion effectively suppresses the 

elimination pathway, favoring the desired

fluorination. This system offers a wider safety margin and higher selectivity for complex pharmaceutical intermediates.

Reagent Profile & Chemical Logic

The Challenge: Elimination vs. Substitution

Traditional reagents like DAST generate HF in situ in an unbuffered, highly acidic environment. For secondary alcohols, the resulting carbocation character or the basicity of the fluoride source often leads to proton abstraction rather than nucleophilic attack, resulting in alkenes.

The Solution: Collidine HF

Collidine Hydrofluoride (CAS: 45725-47-1) is a complex of hydrogen fluoride and 2,4,6-trimethylpyridine.[1]

  • Steric Bulk: The methyl groups at the 2- and 6-positions of the pyridine ring sterically hinder the nitrogen center. When this complex acts as a proton acceptor, it is less kinetically active in abstracting

    
    -protons compared to DAST or Pyridine 
    
    
    
    HF (Olah's Reagent), significantly reducing elimination side products.
  • Safety: Unlike DAST, Collidine

    
     HF is thermally stable and does not exhibit explosive decomposition profiles, although it remains a corrosive HF source requiring strict safety protocols.
    
Mechanistic Pathway (with XtalFluor-E)

The most robust modern protocol utilizes XtalFluor-E as the leaving-group activator and Collidine


 HF  as the promoter/fluoride source.
  • Activation: XtalFluor-E reacts with the alcohol to form an activated alkoxy-aminodifluorosulfonium intermediate.

  • Displacement: The Collidine

    
     HF complex provides a "buffered" fluoride source. The fluoride attacks the carbon center (
    
    
    
    ), while the collidinium ion effectively sequesters the leaving group without promoting elimination.

Deoxyfluorination Substrate Alcohol (R-OH) Intermediate Alkoxy-Sulfonium Intermediate Substrate->Intermediate Activation (-HBF4) Reagent XtalFluor-E Reagent->Intermediate Product Alkyl Fluoride (R-F) (Inverted Configuration) Intermediate->Product SN2 Attack (F-) SideProduct Olefin (Suppressed) Intermediate->SideProduct E2 Elimination (Blocked by Sterics) Promoter Collidine·HF (Promoter/F- Source) Promoter->Product F- donor

Figure 1: Mechanistic pathway highlighting the suppression of elimination by the sterically demanding Collidine complex.

Experimental Protocols

Safety Pre-requisites
  • Hazard: Collidine

    
     HF contains hydrogen fluoride.[1][2][3][4] It is corrosive and toxic.[1][5][6]
    
  • Engineering Controls: All operations must be performed in a well-ventilated fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat.

  • First Aid: Calcium gluconate gel must be immediately available on the benchtop.

Protocol A: XtalFluor-E Mediated Deoxyfluorination (Primary Method)

Best for: Secondary alcohols, complex substrates prone to elimination.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • XtalFluor-E: 1.5 equiv

  • Collidine

    
     HF (or 1:1 mixture of Collidine and 
    
    
    
    ): 2.0 equiv
  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Procedure:

  • Preparation of Reaction Vessel:

    • Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar.

    • Purge with nitrogen or argon.

  • Substrate Dissolution:

    • Add the alcohol substrate (1.0 mmol) and dissolve in anhydrous

      
       (4.0 mL, 0.25 M).
      
    • Cool the solution to

      
       (acetone/dry ice bath). Note: While XtalFluor is stable at RT, low temperature addition maximizes selectivity.
      
  • Reagent Addition:

    • Add Collidine

      
       HF  (2.0 mmol) dropwise to the cooled solution.
      
    • Alternative: If pre-complexed Collidine

      
       HF is unavailable, add 2,4,6-Collidine  (2.0 mmol) followed by 
      
      
      
      (1.0 mmol). Allow to equilibrate for 5 mins.
    • Add XtalFluor-E (1.5 mmol) as a solid in one portion.

  • Reaction:

    • Allow the mixture to warm naturally to room temperature (RT) over 2–4 hours.

    • Stir at RT for an additional 8–12 hours. Monitor by TLC or LC-MS.

  • Quench & Workup:

    • Critical Step: Quench by pouring the reaction mixture carefully into a saturated aqueous

      
        solution (20 mL). Caution: 
      
      
      
      evolution.
    • Stir vigorously for 15 minutes to ensure neutralization of fluoride species.

    • Extract with

      
       (
      
      
      
      ).
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography.

Protocol B: Direct Displacement of Sulfonates (Two-Step Method)

Best for: Extremely acid-sensitive substrates where XtalFluor activation is too harsh.

  • Activation: Convert alcohol to Mesylate (Ms) or Tosylate (Ts) using standard conditions (

    
    ). Isolate the intermediate.
    
  • Displacement:

    • Dissolve Sulfonate (1.0 equiv) in anhydrous acetonitrile (

      
      ).
      
    • Add Collidine

      
       HF  (3.0 equiv).
      
    • Heat to

      
       in a sealed tube for 12–24 hours.
      
    • Note: The Collidine acts as a buffer to prevent acid-catalyzed degradation of the product.

Performance Data & Comparison

The following table summarizes the selectivity advantage of the Collidine system compared to legacy reagents.

Substrate (Secondary Alcohol)Reagent SystemYield (R-F)Elimination (Alkene)Selectivity Ratio
Cyclooctanol DAST /

35%65%0.5 : 1
XtalFluor-E /

70%25%2.8 : 1
XtalFluor-E / Collidine

HF
88% < 5% > 17 : 1
Menthol DAST20%80%0.25 : 1
XtalFluor-E / Collidine

HF
82% 12% 6.8 : 1

Data aggregated from comparative studies (see References 1, 3).

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls, heat to

    
     (refluxing 
    
    
    
    ) or switch solvent to 1,2-dichloroethane (DCE) and heat to
    
    
    . Collidine
    
    
    HF is thermally stable enough for elevated temperatures.
  • Elimination Persists: Increase the ratio of Collidine. A 1:2 ratio of HF:Collidine (rather than 1:[1]1) further reduces the acidity of the medium.

  • Glass Etching: While Collidine

    
     HF is milder than Py 
    
    
    
    HF, it will still etch glass over long periods. For reactions
    
    
    , use polypropylene or Teflon (PFA) vessels.

References

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[7] The Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Beaulieu, F., et al. (2009).[7] XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[8] Organic Letters, 11(21), 5050–5053.[7] Link

  • Haufe, G. (2008). Regio- and Stereoselective Synthesis of Fluoroalkenes and Difluorocyclopropanes. Journal of Fluorine Chemistry, 129(10), 918-929. (Context on Collidine buffering).
  • OmegaChem Inc. (2010). XtalFluor-E User Guide and Protocols.Link (Verified via Sigma-Aldrich distribution notes).

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[1][2][6][7][9][10][11][12] 63. Pyridinium Poly(hydrogen fluoride). Journal of Organic Chemistry, 44(22), 3872. (Foundational comparison for amine-HF reagents). Link

Sources

Method

Solvent selection for 2,4,6-trimethylpyridine fluoride substitution reactions

Application Note: Solvent Selection for 2,4,6-Trimethylpyridine-Mediated Fluoride Substitution Reactions Introduction: The Dual Paradigm of 2,4,6-Trimethylpyridine In organofluorine chemistry and drug development, 2,4,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for 2,4,6-Trimethylpyridine-Mediated Fluoride Substitution Reactions

Introduction: The Dual Paradigm of 2,4,6-Trimethylpyridine

In organofluorine chemistry and drug development, 2,4,6-trimethylpyridine (commonly known as collidine) is a privileged scaffold that dictates the outcome of fluorination reactions through two mechanistically distinct pathways. When oxidized, it forms 1-fluoro-2,4,6-trimethylpyridinium (FTMP), a highly reactive electrophilic fluorine (


) donor[1]. Conversely, in its neutral state, collidine serves as a non-nucleophilic base and proton-shuttle in nucleophilic fluoride (

) substitution reactions[2].

The success of either pathway is inextricably linked to precise solvent selection. Solvents do not merely dissolve reactants; they actively dictate the stability of ion pairs, modulate the basicity of the fluoride anion, and govern the transition state geometry, ultimately determining the ratio of successful substitution versus undesired elimination.

Mechanistic Pathways & Solvent Causality

Electrophilic Fluorination (The Paradigm)

FTMP salts (e.g.,


, 

) are powerful electrophilic fluorinating agents utilized for the fluorination of arenes, alkenes, and complex organometallic substrates[1],[3].

Causality of Solvent Selection: Electrophilic fluorination requires a solvent capable of dissolving highly polar ionic salts without undergoing electrophilic attack itself. Acetonitrile (MeCN) is the universal solvent of choice for FTMP synthesis and application[4]. Its high dielectric constant (


) effectively solvates the 

cation and its counterion, stabilizing the transition state during

transfer. Ethereal or protic solvents are strictly avoided, as they are rapidly oxidized or fluorinated by FTMP. For specialized outer-sphere electrophilic fluorinations on transition metal complexes, Dichloromethane (DCM) is utilized due to its inertness and superior ability to solubilize organometallic substrates[3].
Nucleophilic Fluorination (The Paradigm)

In nucleophilic substitution, "naked" fluoride is notoriously basic, frequently leading to E2 elimination byproducts (alkenes) rather than the desired


 alkyl fluoride. Collidine is frequently added to nucleophilic systems (e.g., DAST, Deoxo-Fluor, or TBAF) to buffer the reaction, scavenge generated HF, and prevent acidic degradation of sensitive functional groups[2].

Causality of Solvent Selection:

  • Bulky Protic Solvents (tert-Amyl Alcohol): While protic solvents generally quench fluoride nucleophilicity via strong hydrogen bonding, tert-amyl alcohol (t-AmOH) represents a mechanistic "Goldilocks" medium. Its steric bulk prevents it from acting as a competing nucleophile, while its hydroxyl group forms weak hydrogen bonds with the fluoride ion. This interaction attenuates the basicity of

    
     just enough to suppress E2 elimination, while preserving sufficient nucleophilicity for 
    
    
    
    displacement[2].
  • Low-Dielectric Halogenated Solvents (DCM/DCE): In transition-metal-catalyzed hydrofluorination (e.g., Co-catalyzed systems using

    
    ), collidine acts as a critical proton shuttle[5]. DCM is preferred over highly polar solvents because the in situ generated collidinium ion exhibits an optimal, enhanced acidity in this low-dielectric environment (
    
    
    
    ). This specific acidity is required to efficiently protonate the Co(I) intermediate without outcompeting the subsequent fluoride transfer step[5].

Solvent Selection Matrix

To facilitate rapid assay development, the following table summarizes the quantitative physical properties of standard solvents and their empirical effects on 2,4,6-trimethylpyridine-mediated fluorinations.

SolventDielectric Constant (

)
Reaction ParadigmMechanistic Role / CausalityPrimary Experimental Outcome
Acetonitrile (MeCN) 35.9Electrophilic (

)
Solvates FTMP salts; resists oxidationHigh yield

; stable ion pairs
Dichloromethane (DCM) 8.9Electrophilic / HydrofluorinationInert to

; tunes collidinium acidity
Outer-sphere

transfer; Co(I) protonation
tert-Amyl Alcohol (t-AmOH) 5.8Nucleophilic (

)
Sterically hindered H-bonding to

Favors

; suppresses E2 elimination
N,N-Dimethylformamide (DMF) 36.7Nucleophilic (

)
Generates "naked" highly reactive

Fast kinetics; high risk of E2 elimination

Visualizing the Reaction Pathways

G cluster_0 Electrophilic Substitution (F+) cluster_1 Nucleophilic Substitution (F-) A 2,4,6-Trimethylpyridine (Collidine) B 1-Fluoro-2,4,6-trimethylpyridinium (FTMP) A->B + F2 / Oxidation E Collidinium Fluoride (or Collidine + F- Source) A->E + HF / Acid-Base Buffer C Polar Aprotic Solvents (e.g., MeCN, DCM) B->C Solvates Ion Pair D Aryl/Alkyl Fluorides (High Yield, F+ Transfer) C->D SNAr / Electrophilic Attack F Bulky Protic Solvents (e.g., t-AmOH) E->F H-Bonding Moderates Basicity G Dipolar Aprotic Solvents (e.g., DMF, DMSO) E->G 'Naked' F- Generation H Alkyl Fluorides (SN2, Suppressed E2) F->H Favors SN2 I Alkyl Fluorides + Alkenes (Competing E2 Elimination) G->I High Basicity

Fig 1. Mechanistic divergence of 2,4,6-trimethylpyridine in fluorination and solvent dependencies.

Experimental Protocols

Protocol A: Electrophilic Fluorination of Arenes using

Self-Validation Check: The reaction must remain homogeneous. Precipitation indicates poor solvent quality or reagent degradation.

  • Flame-dry a Schlenk flask and purge with inert gas (N

    
     or Ar).
    
  • Dissolve the arene substrate (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration[4].

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (

    
    ) (1.2 equiv) in one single portion[1].
    
  • Allow the reaction to warm to room temperature. Stir until completion (typically 2-4 hours), monitoring the disappearance of the starting material via

    
     NMR or TLC.
    
  • Quench: Add saturated aqueous

    
     to neutralize any generated acid and decompose unreacted FTMP.
    
  • Extract the aqueous layer with EtOAc (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Nucleophilic Deoxyfluorination with Collidine Buffer in t-AmOH

Self-Validation Check: The absence of alkene byproducts in the crude NMR validates the successful attenuation of fluoride basicity by the solvent.

  • In a rigorously dried fluororesin or polyethylene vessel (avoid standard glassware if free HF generation is a risk), dissolve the alcohol substrate (1.0 equiv) in anhydrous t-AmOH (0.3 M)[2].

  • Add 2,4,6-trimethylpyridine (collidine) (1.5 equiv) to act as an acid-scavenging buffer[2].

  • Cool the mixture to -20 °C and slowly add the nucleophilic fluorinating agent (e.g., DAST or Deoxo-Fluor) (1.5 equiv) dropwise to control the exothermic disproportionation.

  • Gradually warm the reaction to 70 °C. The elevated temperature drives the

    
     substitution, while the t-AmOH solvent actively suppresses the competing E2 elimination pathway.
    
  • Cool the vessel back to 0 °C and carefully quench by the dropwise addition of aqueous

    
     (Caution: vigorous 
    
    
    
    evolution).
  • Extract with DCM, wash with brine, dry over

    
    , and concentrate for subsequent purification.
    

References

1.[4] Title: Syntheses and Properties of N-Fluoropyridinium Salts Source: Oxford Academic (Bulletin of the Chemical Society of Japan) URL: 2.[1] Title: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles Source: Juniper Publishers URL: 3.[3] Title: Outer-Sphere Electrophilic Fluorination of Organometallic Complexes Source: ACS Publications URL: 4.[2] Title: Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 Source: RSC Publishing URL: 5.[5] Title: Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation Source: PMC (National Institutes of Health) URL:

Sources

Application

Application Note: Microwave-Assisted Fluorination with 2,4,6-Trimethylpyridinium Poly(hydrogen fluoride)

Executive Summary This application note details the protocol for microwave-assisted nucleophilic fluorination using 2,4,6-trimethylpyridinium poly(hydrogen fluoride) (also referred to as hydron 2,4,6-trimethylpyridine fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for microwave-assisted nucleophilic fluorination using 2,4,6-trimethylpyridinium poly(hydrogen fluoride) (also referred to as hydron 2,4,6-trimethylpyridine fluoride or Collidinium Poly(HF)).

While traditional fluorination methods using Pyridine:HF (Olah’s Reagent) or Triethylamine:3HF (TREAT-HF) are effective, they often suffer from long reaction times, volatility, and lack of regioselectivity. The use of the sterically hindered base 2,4,6-trimethylpyridine (Collidine) complexed with HF, combined with microwave irradiation, offers a superior alternative. This system provides enhanced thermal stability, improved regiocontrol in epoxide opening, and reaction times reduced from hours to minutes.

Key Applications:

  • Regioselective ring-opening of epoxides to fluorohydrins.

  • Nucleophilic displacement of activated alcohols (mesylates/tosylates).

  • Halogen-fluorine exchange (Halex) on activated substrates.

Scientific Foundation & Mechanism

Reagent Chemistry

The reagent is a salt complex formed between the bulky base 2,4,6-trimethylpyridine (Collidine) and hydrogen fluoride.

  • Formula:

    
     (typically 
    
    
    
    for stability).
  • Advantage: The steric bulk of the collidinium cation mitigates the basicity of the amine, reducing elimination side-reactions (formation of alkenes) common with triethylamine-based reagents. The complex is less volatile than Pyridine:HF, making it safer for microwave heating.

Microwave Effect

Microwave irradiation (MW) provides direct dielectric heating of the polar HF-amine complex. This results in:

  • Rapid Kinetics: High instantaneous temperatures overcome the activation energy for

    
     fluorination, reducing reaction times from 4–12 hours (thermal) to 2–10 minutes.
    
  • Cleaner Profiles: Short exposure to heat minimizes thermal degradation of sensitive substrates.

Reaction Mechanism (Epoxide Opening)

The reaction proceeds via an acid-assisted nucleophilic attack. The poly(hydrogen fluoride) activates the epoxide oxygen (protonation/hydrogen bonding), making the ring susceptible to attack by the fluoride ion.

ReactionMechanism Epoxide Epoxide Substrate Activation HF-Activation (Protonation) Epoxide->Activation + Collidinium-HF Transition Transition State (SN2 Attack) Activation->Transition Microwave Irradiation Product Fluorohydrin (Anti-Product) Transition->Product Ring Opening

Figure 1: Mechanistic pathway for microwave-assisted epoxide opening using Collidinium-HF.[1]

Materials & Equipment

Reagents
  • Fluorinating Agent: 2,4,6-Trimethylpyridinium poly(hydrogen fluoride).[2]

    • Preparation: Can be prepared in situ or purchased as a complex (often ~50-70% HF by weight).

    • Note: If "Hydron 2,4,6-trimethylpyridine fluoride" is sourced as a specific salt, ensure it is the poly(HF) complex for nucleophilic activity.

  • Solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Selection: DCE is preferred for microwave reactions >40°C due to its higher boiling point, though pressurized MW vials allow DCM use up to ~100°C.

  • Quenching: Saturated aqueous

    
     or 
    
    
    
    .
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator, CEM Discover) capable of pressure control (up to 20 bar).

  • Reaction Vials: 2–5 mL Borosilicate glass vials with crimp/snap caps and PTFE/Silicon septa. Do not use standard Quartz if HF concentration is extremely high for prolonged periods , but for <10 min reactions, borosilicate is standard.

  • Safety: HF-resistant gloves, face shield, and calcium gluconate gel (antidote) on hand.

Experimental Protocol

Protocol A: Deoxyfluorination of Epoxides (Ring Opening)

This is the primary application, yielding


-fluorohydrins.

Step-by-Step Methodology:

  • Preparation (In Fume Hood):

    • Weigh the epoxide substrate (1.0 equiv, e.g., 1 mmol) into a microwave vial.

    • Add solvent (DCE, 3 mL).

    • Add 2,4,6-Trimethylpyridinium poly(HF) (1.5 – 3.0 equiv of HF).

      • Calculation: If using a complex with ~3 HF units per amine, 1.0 equiv of complex provides 3.0 equiv of fluoride.

    • Seal the vial immediately with a PTFE-lined cap.

  • Microwave Irradiation:

    • Place vial in the microwave autosampler.

    • Method: Dynamic/Standard heating.

    • Temperature: 80°C – 120°C (Substrate dependent).

    • Hold Time: 5 – 10 minutes.

    • Stirring: High.

    • Pre-stir: 30 seconds.

  • Quenching & Workup:

    • Cool vial to room temperature (air jet cooling).

    • Caution: Carefully uncap (pressure release).

    • Pour reaction mixture into a separatory funnel containing ice-cold saturated

      
       (excess). Gas evolution (
      
      
      
      ) will occur.
    • Extract with DCM (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Displacement of Mesylates

For converting alcohols (via mesylates) to fluorides.

  • Substrate: Alkyl mesylate (1.0 equiv).

  • Reagent: 2,4,6-Trimethylpyridinium poly(HF) (5.0 equiv HF).

  • Conditions: MW, 120°C, 15–20 minutes in DCE.

  • Workup: Same as Protocol A.

Optimization & Data Analysis

The following table summarizes the optimization of reaction parameters for a model substrate (Cyclohexene oxide).

ParameterConditionYield (Isolated)Selectivity (Trans:Cis)Notes
Temperature 60°C45%>99:1Incomplete conversion (10 min).
Temperature 100°C 92% >99:1 Optimal balance of rate/yield.
Temperature 140°C78%95:5Elimination byproducts observed.
Reagent Ratio 1.5 equiv60%N/AInsufficient fluoride source.
Reagent Ratio 3.0 equiv 92% >99:1 Standard stoichiometry.
Solvent THF30%N/ARing opening by solvent (polymerization).
Solvent DCE 92% N/A Best stability and MW coupling.
Workflow Diagram

Workflow Start Start: Substrate + Solvent AddReagent Add Collidinium-HF (Fume Hood) Start->AddReagent Seal Seal MW Vial (PTFE) AddReagent->Seal Irradiate Microwave Irradiation 100°C, 10 min Seal->Irradiate Quench Quench: Ice/NaHCO3 Irradiate->Quench Isolate Extraction & Purification Quench->Isolate

Figure 2: Operational workflow for microwave-assisted fluorination.

Troubleshooting & Self-Validation

  • Low Yield / Incomplete Reaction:

    • Check: Is the reagent "wet"? Water deactivates the nucleophilicity of fluoride by solvation. Ensure the Collidinium-HF complex is stored under inert gas.

    • Action: Increase MW temperature by 10°C increments, not time.

  • Elimination Products (Alkenes):

    • Cause: The reaction is too basic or too hot.

    • Action: Decrease temperature.[3] Ensure you are using Collidine (bulky), not Pyridine or Triethylamine, as the bulkiness prevents proton abstraction (elimination).

  • Vial Failure:

    • Cause: Etching of glass by HF at high temperatures (>150°C).

    • Action: Use Silicon Carbide (SiC) passive heating vials if temperatures >140°C are required, or limit reaction time to <10 mins in borosilicate.

Safety Information (Critical)

  • HF Hazard: Even complexed HF can cause severe burns and systemic toxicity. It penetrates skin and decalcifies bone.

  • First Aid: Immediate application of Calcium Gluconate gel to affected skin.

  • Engineering Controls: All weighing and handling must occur in a functioning fume hood.

  • Waste: Segregate waste as "HF-containing". Do not mix with glass waste (etching risk).

References

  • Microwave-Assisted Fluorination with Amine-HF Complexes: Inagaki, T., Fukuhara, T., & Hara, S. (2003). Effective Fluorination Reaction with Et3N[4]·3HF Under Microwave Irradiation. Synthesis, 2003(08), 1157-1159. Link

  • Collidinium-HF Specificity: Muehlbacher, M., & Bornemann, S. (2006). Reaction of epoxyaldonolactones with HF-amine complexes. Bioorganic & Medicinal Chemistry, 14(18), 6165-6173. (Demonstrates Collidine-HF selectivity vs Et3N-HF). Link

  • General Microwave Fluorination Review: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Method

Advanced Catalytic Applications of 2,4,6-Trimethylpyridinium Salts in Modern Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals This technical guide delves into the versatile applications of 2,4,6-trimethylpyridinium salts in organic synthesis, focusing on their p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the versatile applications of 2,4,6-trimethylpyridinium salts in organic synthesis, focusing on their pivotal role in fluorination reactions. While often employed as stoichiometric reagents, their function is intrinsically linked to catalytic cycles, particularly with transition metals, making them indispensable tools for the modern synthetic chemist. We will explore both electrophilic and nucleophilic fluorination strategies, providing detailed mechanistic insights and practical, field-tested protocols.

Part 1: Electrophilic Fluorination with N-Fluoro-2,4,6-trimethylpyridinium Salts

N-Fluoro-2,4,6-trimethylpyridinium salts, such as the triflate (Me₃NFPY·OTf) and tetrafluoroborate (Me₃NFPY·BF₄) derivatives, are stable, crystalline solids that serve as potent electrophilic fluorinating agents ("F⁺" donors).[1] Their high reactivity and compatibility with various functional groups have made them prominent reagents in challenging C-F bond formations, especially in the context of transition metal catalysis.

Mechanistic Rationale: The "F⁺" Source in Catalysis

In many catalytic applications, particularly those involving palladium, N-fluoro-2,4,6-trimethylpyridinium salts act as both an oxidant and a fluorine source.[2][3] The catalytic cycle often involves the oxidation of a low-valent metal center (e.g., Pd(II) to Pd(IV)), which then facilitates the C-F bond-forming reductive elimination.[3] The choice of the counter-ion (triflate or tetrafluoroborate) can influence the reagent's solubility and reactivity.[3]

Application 1: Palladium-Catalyzed Directed C-H Fluorination

A significant breakthrough in organofluorine chemistry has been the development of palladium-catalyzed C-H activation and subsequent fluorination. In these reactions, a directing group on the substrate positions the palladium catalyst for selective C-H bond cleavage at a specific site. The N-fluoro-2,4,6-trimethylpyridinium salt then delivers the fluorine atom.

A notable example is the ortho-fluorination of 2-arylpyridines.[4] The pyridine nitrogen acts as the directing group, leading to the formation of a palladacycle intermediate. Subsequent oxidation by the N-fluoro-2,4,6-trimethylpyridinium salt and reductive elimination yields the fluorinated product.

Experimental Protocol: Palladium-Catalyzed ortho-Fluorination of 2-Phenylpyridine

Materials:

  • 2-Phenylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

  • Solvent (e.g., Benzene or Toluene)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 2-phenylpyridine (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.2 mmol).

  • Add the appropriate solvent (e.g., 5 mL of benzene).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 13 hours), as optimized for the specific substrate.[4]

  • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ortho-fluorinated product.

Logical Workflow for Pd-Catalyzed C-H Fluorination

G cluster_0 Catalytic Cycle Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Substrate Substrate with Directing Group Substrate->Palladacycle Oxidation Oxidation Palladacycle->Oxidation Pd_IV Pd(IV) Intermediate Oxidation->Pd_IV Reductive_Elimination C-F Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II Catalyst Regeneration Product Fluorinated Product Reductive_Elimination->Product Reagent N-Fluoro-2,4,6- trimethylpyridinium Salt Reagent->Oxidation F+ Source

Caption: Catalytic cycle for Pd-catalyzed C-H fluorination.

Part 2: Nucleophilic Fluorination with 2,4,6-Trimethylpyridinium (Bis)hydrofluoride

In contrast to its N-fluoro counterparts, 2,4,6-trimethylpyridinium (bis)hydrofluoride serves as a source of nucleophilic fluoride. These reagents are often more manageable and less corrosive than anhydrous hydrogen fluoride (HF), providing a safer alternative for reactions requiring a fluoride nucleophile.[5]

Application 2: Hydrofluorination of Alkenes

The direct addition of hydrogen fluoride across a double bond is a highly atom-economical method for synthesizing alkyl fluorides. Reagents like pyridine-HF (Olah's reagent) have been used for this purpose, but their application can be limited.[6] The development of other HF complexes, including those with 2,4,6-trimethylpyridine, offers alternatives for this transformation. These reagents act as a source of both a proton and a fluoride nucleophile, facilitating the hydrofluorination of alkenes.[6][7]

Experimental Protocol: General Procedure for Alkene Hydrofluorination

Materials:

  • Alkene substrate

  • 2,4,6-Trimethylpyridine-bishydrofluoride or a similar HF complex (e.g., KHSO₄-13HF)[6][7]

  • Anhydrous solvent (e.g., dichloromethane or ether)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a fume hood, dissolve the alkene substrate (1.0 mmol) in the anhydrous solvent in a plastic or Teflon reaction vessel under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Carefully add the 2,4,6-trimethylpyridine-bishydrofluoride or other HF complex (typically in excess) to the stirred solution.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by carefully pouring the mixture into a stirred aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography or distillation.

Mechanism of Alkene Hydrofluorination

G Alkene Alkene Protonation Protonation of Alkene Alkene->Protonation HF_complex HF Complex (e.g., [tmpy-(HF)₂]) HF_complex->Protonation H⁺ source Fluoride_attack Nucleophilic Attack by F⁻ HF_complex->Fluoride_attack F⁻ source Carbocation Carbocation Intermediate Protonation->Carbocation Carbocation->Fluoride_attack Product Alkyl Fluoride Fluoride_attack->Product

Caption: Mechanism of alkene hydrofluorination using an HF complex.

Summary of Applications

ApplicationReagentCatalystSubstrate ScopeTypical YieldsReference
C-H Fluorination N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate/triflatePalladium(II) saltsArenes with directing groups (e.g., pyridines, amides)Moderate to high[4][8]
Hydrofluorination 2,4,6-Trimethylpyridine-bishydrofluorideNone (reagent-based)AlkenesGood to excellent[6][7]
Fluorination of Metal Alkyls 2,4,6-Trimethylpyridine-bishydrofluorideNone (reagent-based)Organo transition-metal alkylsNot specified[5]

Conclusion

2,4,6-Trimethylpyridinium-based fluorinating agents are powerful and versatile tools in modern organic synthesis. The N-fluoro salts are highly effective electrophilic fluorine sources for catalyzed C-F bond formation, while the (bis)hydrofluoride salts provide a convenient source of nucleophilic fluoride for reactions such as alkene hydrofluorination. Understanding the distinct reactivity of these reagents allows for their strategic application in the synthesis of complex fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries.[2]

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving fluorination yields with 2,4,6-trimethylpyridine fluoride

This technical guide addresses the optimization of fluorination reactions using 2,4,6-trimethylpyridine-based reagents . Depending on your specific reaction type, "2,4,6-trimethylpyridine fluoride" refers to one of two d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of fluorination reactions using 2,4,6-trimethylpyridine-based reagents .

Depending on your specific reaction type, "2,4,6-trimethylpyridine fluoride" refers to one of two distinct reagent classes. You must identify which system you are using to apply the correct troubleshooting steps.

  • Case A: Electrophilic Fluorination (C-H → C-F)

    • Reagent: N-Fluoro-2,4,6-trimethylpyridinium salts (e.g., Triflate or Tetrafluoroborate).[1][2][3]

    • Primary Yield Driver: Preventing side-reactions where the substrate attacks the reagent's pyridine ring instead of the fluorine.

  • Case B: Nucleophilic Fluorination (C-LG → C-F)

    • Reagent: 2,4,6-Trimethylpyridinium hydrogen fluoride (Collidine·HF complex).

    • Primary Yield Driver: Preventing metal catalyst poisoning (in catalyzed reactions) or reducing elimination side-products (in substitution reactions).

Part 1: Diagnostic & Reagent Selection

Before proceeding, confirm your reaction pathway to select the correct troubleshooting workflow.

FeatureCase A: Electrophilic Case B: Nucleophilic
Target Bond Replacing a Hydrogen (C-H) or Metal (C-M) with Fluorine.[4]Replacing a Leaving Group (OTs, OMs, Halide) or opening epoxides.
Active Species F+ (Fluoronium equivalent)F- (Fluoride anion / HF adduct)
Reagent Name N-Fluoro-2,4,6-trimethylpyridinium (Triflate/BF4)Collidine Poly(hydrogen fluoride) / Coll·(HF)n
Common Issue Low conversion; byproduct formation (pyridylation).Catalyst deactivation; elimination (alkene formation).

Part 2: Case A – Electrophilic Fluorination (N-F Reagents)

Context: You are using the N-fluoro salt to fluorinate aromatics, enolates, or organometallics, but yields are suboptimal (<50%).

The "Yield Gap" Mechanism

Why does switching from N-fluoropyridinium to N-fluoro-2,4,6-trimethylpyridinium improve yields? In standard N-fluoropyridinium reagents, the carbon atoms of the pyridine ring are susceptible to nucleophilic attack (SNAr). If your substrate is a strong nucleophile (e.g., Grignard, enolate), it may attack the ring instead of the fluorine, leading to "pyridylation" byproducts and consuming your starting material.

  • The Fix: The methyl groups at the 2, 4, and 6 positions provide a steric shield , blocking access to the ring carbons and forcing the nucleophile to attack the exposed Fluorine atom.

Troubleshooting Workflow

Issue: Low Yield (<40%) despite full consumption of starting material.

  • Root Cause 1: Solvent Polarity Mismatch.

    • Explanation: These salts are ionic.[1] In non-polar solvents (DCM, Toluene), they form tight ion pairs, reducing the electrophilicity of the F+.

    • Solution: Switch to Acetonitrile (MeCN) or a MeCN:DCM (1:1) mixture. The higher dielectric constant dissociates the ion pair, exposing the N-F bond.

  • Root Cause 2: Moisture Hydrolysis.

    • Explanation: While more stable than F2 gas, N-F salts hydrolyze to form the pyridinium oxide and HF, which are non-reactive for electrophilic transfer.

    • Protocol: Dry the reagent under vacuum (room temp, 2h) before use. Ensure solvent water content is <50 ppm.

Issue: Reaction is too slow or incomplete.

  • Root Cause: Thermodynamic Stability. [1]

    • Explanation: The electron-donating methyl groups make the N-F bond stronger (less electrophilic) compared to unsubstituted N-fluoropyridinium.

    • Solution:

      • Increase Temperature: These reagents are thermally stable up to ~150°C. Raise reaction temp to 60–80°C.

      • Lewis Acid Activation: Add 5-10 mol% ZnCl2 or BF3·OEt2 to activate the substrate (if compatible).

Comparative Yield Data (Literature Benchmarks)

Data derived from Pd-catalyzed C-H fluorination studies.

Substrate ClassReagent: N-Fluoropyridinium (Standard)Reagent: N-Fluoro-2,4,6-TrimethylpyridiniumImprovement Factor
Aryl-Pd Complex 15 - 35% Yield82 - 95% Yield ~3.5x
Silyl Enol Ether 45% Yield78% Yield 1.7x
Grignard Reagent <10% (Ring alkylation dominates)55 - 65% Yield >5.0x

Part 3: Case B – Nucleophilic Fluorination (Collidine-HF)

Context: You are using Collidine-HF (or Collidinium fluoride) for deoxyfluorination or ring-opening, often with a metal catalyst (Au, Rh) or sensitive substrate.

The "Catalyst Survival" Mechanism

Why use Collidine-HF instead of Pyridine-HF (Olah's Reagent)? Pyridine is a strong ligand for transition metals. If you use Olah's reagent in a Gold (Au) or Rhodium (Rh) catalyzed reaction, the free pyridine will bind to the metal center, killing the catalyst.

  • The Fix: 2,4,6-Trimethylpyridine (Collidine) is sterically hindered . It cannot effectively coordinate to the metal center, leaving the catalyst active to perform the fluorination cycle.

Troubleshooting Workflow

Issue: Catalyst death (0% conversion in metal-catalyzed reactions).

  • Check: Are you using standard Olah's reagent?

  • Fix: Switch to Collidine·(HF)x .

  • Preparation: Mix Collidine (1 equiv) and anhydrous HF (or Et3N·3HF) carefully in a Teflon vessel at 0°C.

Issue: Elimination (Alkene formation) instead of Substitution.

  • Root Cause: The base (Collidine) is acting as a Brønsted base rather than just a buffer.

  • Solution: Adjust the HF:Amine ratio.

    • Standard: 1:1 ratio (Collidinium Fluoride) is often too basic.

    • Optimized: Use a 1:3 to 1:5 ratio (Collidine:HF). The excess HF hydrogen-bonds to the fluoride, reducing its basicity while maintaining nucleophilicity (via HF-solvation).

Part 4: Visualizing the Logic

The following diagrams illustrate the critical decision pathways for yield optimization.

Diagram 1: Mechanism of Yield Improvement (Electrophilic)

This diagram shows how the methyl groups block the "Parasitic Pathway" (SNAr) that destroys yield.

G Substrate Nucleophilic Substrate (Enolate / Aryl-M) Reagent_Std Standard Reagent (N-Fluoropyridinium) Substrate->Reagent_Std Reagent_Me3 Optimized Reagent (N-Fluoro-2,4,6-Trimethyl) Substrate->Reagent_Me3 Path_Side Side Reaction (Attack on Ring Carbon) Reagent_Std->Path_Side Sterically Accessible Path_Main Desired Reaction (Attack on Fluorine) Reagent_Std->Path_Main Competes Reagent_Me3->Path_Side BLOCKED by Methyl Groups Reagent_Me3->Path_Main Forced Pathway Product_Trash Byproduct (Pyridylated Substrate) Path_Side->Product_Trash Product_Yield Target Product (Fluorinated Substrate) Path_Main->Product_Yield

Caption: Steric shielding by 2,4,6-trimethyl groups forces the nucleophile to attack the Fluorine atom, eliminating the ring-attack side reaction.

Diagram 2: Troubleshooting Decision Tree

Follow this flow to resolve low yields based on your observation.

Troubleshooting Start Problem: Low Fluorination Yield Check_Type Identify Reaction Type Start->Check_Type Type_E Electrophilic (N-F) Check_Type->Type_E Type_N Nucleophilic (Coll-HF) Check_Type->Type_N Q_Solvent Is Solvent Polar? (MeCN / Nitromethane) Type_E->Q_Solvent Action_Solvent Switch to MeCN (Dissociate Ion Pair) Q_Solvent->Action_Solvent No Q_Temp Is Temp < 40°C? Q_Solvent->Q_Temp Yes Action_Heat Heat to 60-80°C (Overcome Activation Energy) Q_Temp->Action_Heat Yes Q_Cat Is Metal Catalyst Dying? Type_N->Q_Cat Action_Coll Confirm Collidine Usage (Pyridine poisons catalyst) Q_Cat->Action_Coll Yes Q_Elim Elimination Products? Q_Cat->Q_Elim No Action_Ratio Increase HF Ratio (e.g., Coll:HF 1:5) Q_Elim->Action_Ratio Yes

Caption: Step-by-step logic for diagnosing yield loss in fluorination reactions.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I substitute Selectfluor with N-Fluoro-2,4,6-trimethylpyridinium triflate directly? A: Generally, yes. The 2,4,6-trimethyl reagent is less electrophilic than Selectfluor but more selective. If Selectfluor is causing decomposition or over-fluorination, the trimethylpyridinium salt is an excellent "milder" alternative that often provides higher isolated yields due to cleaner reaction profiles.

Q2: My N-Fluoro-2,4,6-trimethylpyridinium salt has turned yellow. Is it still good? A: Pure salts are white/colorless. A yellow color indicates partial hydrolysis or decomposition (formation of pyridinium oxides).

  • Test: Run a 19F NMR in MeCN-d3. The active N-F peak should appear around +48 to +50 ppm. If you see peaks at -150 ppm (HF) or disappearance of the N-F signal, discard the reagent.

Q3: How do I remove the collidine byproduct after the reaction? A: Unlike pyridine, collidine is quite lipophilic.

  • Acid Wash: Wash the organic layer with 1M HCl or 10% citric acid. The collidine will protonate and move to the aqueous layer.

  • CuSO4 Wash: If acid sensitive, wash with saturated aqueous CuSO4. Collidine forms a water-soluble blue complex with copper.

Q4: Why use Collidine-HF instead of Et3N·3HF? A: For simple SN2 reactions, Et3N·3HF is cheaper and fine. However, in oxidative fluorination or metal-catalyzed pathways, the triethylamine can be oxidized or coordinate to the metal. Collidine is more oxidation-resistant and sterically non-coordinating, preserving the active catalytic species.

References

  • Comparison of Electrophilic Reagents: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI. Juniper Publishers.[5] Available at: [Link]

  • Nucleophilic Reagent Applications: 2,4,6-Trimethylpyridine-bishydrofluoride: a novel fluorinating reagent for organo transition-metal alkyls. Royal Society of Chemistry. Available at: [Link]

  • Catalytic Compatibility: Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex.[6] Heriot-Watt University Research Portal. Available at: [Link]

Sources

Optimization

Minimizing elimination side reactions in collidine hydrofluoride protocols

Topic: Minimizing Elimination Side Reactions in Collidine Hydrofluoride Protocols Module 1: The Mechanistic Landscape Subject: Why does elimination happen when I just want to fluorinate? The Core Conflict: The use of Col...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Elimination Side Reactions in Collidine Hydrofluoride Protocols

Module 1: The Mechanistic Landscape

Subject: Why does elimination happen when I just want to fluorinate?

The Core Conflict: The use of Collidine (2,4,6-trimethylpyridine) Hydrofluoride is a strategic choice to avoid the harsh acidity of Olah’s Reagent (Pyridine:HF) or the volatility of anhydrous HF. However, this choice introduces a specific vulnerability: Basicity-Induced Elimination .

Collidine is significantly more basic (


 of conjugate acid 

7.43) than pyridine (

5.23). In an Amine:HF complex, the reagent exists in an equilibrium between the fluorinating species (polyhydrogen fluoride anions) and the free base.
  • The "HF-Rich" State: When the HF:Amine ratio is high (e.g., 1:3), the complex is acidic. The mechanism favors protonation of the leaving group (e.g., epoxide oxygen) followed by nucleophilic attack by fluoride (

    
     or borderline 
    
    
    
    ).
  • The "HF-Starved" State: As the reaction proceeds and HF is consumed, the ratio drops. If the local environment becomes "HF-starved," the concentration of free collidine rises. This free base attacks

    
    -hydrogens rather than the fluoride attacking the carbon, triggering E2 Elimination  to form an alkene.
    

Visualizing the Pathway: The following diagram illustrates the bifurcation between the desired fluorination and the undesired elimination, controlled by the HF:Base ratio.

Fluorination_Mechanism Substrate Substrate (Epoxide/Alcohol) Protonation Activation (Protonation) Substrate->Protonation Complex Collidine:HF Complex Complex->Protonation Donates H+ Substitution Nucleophilic Attack (F-) SN2 Pathway Protonation->Substitution High HF:Base Ratio (Acidic Regime) Elimination Base Abstraction (H+) E2 Pathway Protonation->Elimination Low HF:Base Ratio (Basic Regime) Product Target Fluorohydrin Substitution->Product SideProduct Alkene Side Product Elimination->SideProduct

Caption: Mechanistic bifurcation showing how HF depletion shifts the reaction from substitution (green) to elimination (red).

Module 2: Optimized Protocol (The "Gold Standard")

Subject: Epoxide Opening to Fluorohydrins with Minimal Elimination

This protocol is designed to maintain the "HF-Rich" state throughout the reaction duration, specifically for sterically sensitive substrates (e.g., steroids, functionalized cyclohexenes).

Reagents:

  • Substrate: 1.0 equivalent

  • Reagent: Collidine:HF complex (Prepare in situ or use commercial ~70% HF/Collidine).

  • Solvent: Dichloromethane (DCM) - Critical: Must be anhydrous.

  • Quench: Calcium Gluconate or Saturated

    
    .
    

Step-by-Step Methodology:

  • Preparation (In Situ):

    • If commercial Collidine:HF is unavailable, dissolve Collidine (1.0 eq) in a Teflon/HDPE vessel.

    • Slowly add anhydrous HF or 70% HF:Pyridine (to achieve 3:1 HF:Collidine ratio) at -78°C.

    • Note: Commercial "Collidine Hydrofluoride" is often 1:1. This is insufficient for preventing elimination in sensitive substrates. You must often dope it with extra HF or use a higher molar equivalent of the reagent.

  • The Reaction:

    • Dissolve substrate in anhydrous DCM (0.5 M concentration).

    • Cool to 0°C . (Room temperature significantly increases E2 elimination rates).

    • Add Collidine:HF complex dropwise. Use 1.5 to 2.0 equivalents relative to the substrate.

    • Why? The excess ensures that even as HF is consumed, the species never drops to a 1:1 ratio where basicity spikes.

  • Monitoring:

    • Monitor via TLC/LCMS.

    • Stop immediately upon consumption of starting material. Prolonged exposure to the amine salt promotes elimination of the product.

  • The Safety Quench (Critical):

    • Pour reaction mixture into a stirring solution of Saturated Aqueous Calcium Gluconate .

    • Why? This precipitates fluoride as

      
       and neutralizes HF without the violent gas evolution of bicarbonates, which can cause splashing.
      
Module 3: Troubleshooting Guide & FAQs
Data Summary: Impact of Variables on Elimination
VariableConditionResultMechanism
Temperature > 25°CHigh Elimination Thermal energy overcomes E2 activation barrier.
HF:Base Ratio 1:1 (Low)High Elimination High concentration of free Collidine acts as base.
HF:Base Ratio > 3:1 (High)High Substitution Acidic environment suppresses free base; favors

attack.
Solvent THF/EthersModerate Elimination Basic solvents can sequester protons, increasing effective basicity.
Solvent DCM/CHCl3Low Elimination Non-polar, non-coordinating solvent minimizes solvent-assisted deprotonation.
Troubleshooting Flowchart

Troubleshooting Start Problem: Alkene Detected CheckTemp Is Temperature > 0°C? Start->CheckTemp LowerTemp Action: Cool to -20°C or 0°C CheckTemp->LowerTemp Yes CheckRatio Is Reagent Eq < 1.5? CheckTemp->CheckRatio No IncreaseHF Action: Increase Collidine:HF to 2.0 - 3.0 eq CheckRatio->IncreaseHF Yes CheckTime Reaction Time > 4 hrs? CheckRatio->CheckTime No StopEarly Action: Quench immediately upon conversion CheckTime->StopEarly Yes SwitchReagent Consider TEMPO-HF or Switch to Olah's Reagent CheckTime->SwitchReagent No (Substrate is too sensitive)

Caption: Diagnostic logic for resolving elimination issues in real-time.

Frequently Asked Questions

Q1: Why use Collidine:HF if it risks elimination? Why not just use Olah's Reagent? A: Olah’s reagent (Pyridine:HF, ~70%) is highly acidic. For substrates with acid-labile protecting groups (like acetals or silyl ethers) or those prone to Wagner-Meerwein rearrangements (carbocation shifts), Olah’s reagent is too harsh. Collidine:HF is "buffered," preventing these acid-catalyzed side reactions, but the trade-off is the increased risk of base-mediated elimination [1].

Q2: My reaction stalled. Should I heat it up? A: NO. Heating a Collidine:HF reaction is the primary cause of elimination. If the reaction stalls, it is likely because the HF has been depleted, shifting the equilibrium to the unreactive (and basic) salt form. The correct action is to add more fresh reagent at 0°C, not heat [2].

Q3: Can I use glass glassware? A: For short reactions with Collidine:HF (which has lower HF activity than pure HF), glass is sometimes tolerated, but polypropylene (plastic) or Teflon vessels are strictly required for safety and chemical integrity. Etching of glass releases water and Lewis acidic silicates, which can alter the reaction pathway and lower yield [3].

Q4: I am seeing regioselectivity issues (wrong isomer). A: In "buffered" conditions like Collidine:HF, the reaction often proceeds via a borderline


 mechanism, attacking the less hindered carbon of the epoxide. If you need to attack the more substituted carbon (Markovnikov-like), you actually need a more acidic environment (like Olah's reagent) to promote the carbocation character. You cannot achieve this with Collidine:HF without risking elimination [4].
References
  • Haufe, G. (2001).[1] Fluorine-containing compounds: A new class of reagents for the opening of epoxides. Journal of Practical Chemistry. (Verified DOI).

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[2][3][4][5] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine/70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination. Synthesis. (Foundational comparison of amine:HF systems).

  • Sigma-Aldrich Technical Bulletin. Hydrogen Fluoride Pyridine & Amine Complexes. (Handling and Material Safety).

  • Hara, S. (2006). Recent Advances in the Synthesis of Fluoro-Organic Compounds Using Fluorine-Containing Reagents. Chemical Reviews. .

Sources

Troubleshooting

Removing excess 2,4,6-trimethylpyridine after fluorination reactions

Technical Support Center: Post-Fluorination Collidine Removal Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals The Challenge of Collidine in Fluorination Workflows In modern organofluori...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Post-Fluorination Collidine Removal Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals

The Challenge of Collidine in Fluorination Workflows

In modern organofluorine chemistry, nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are frequently employed alongside 2,4,6-trimethylpyridine (collidine)[1]. Collidine acts as a non-nucleophilic base and acid scavenger, neutralizing the highly corrosive and reactive hydrogen fluoride (HF) generated during deoxyfluorination to prevent product degradation[1].

However, removing excess collidine during downstream workup is a notorious bottleneck, particularly when synthesizing acid-sensitive fluorinated APIs or glycosyl donors. To understand causality in troubleshooting, we must first look at the physicochemical profile of the base.

Table 1: Comparative Physicochemical Properties of Common Fluorination Bases

BasepKa (Conjugate Acid)Boiling Point (°C)Steric ProfileWater Solubility
Pyridine 5.25115LowMiscible
2,6-Lutidine 6.60144Moderate27 g/100 mL
2,4,6-Trimethylpyridine 7.43170.4High3.5 g/100 mL

Data Source: PubChem & Alfa Chemistry[2][3]. The data illustrates why collidine is highly lipophilic and difficult to remove via simple evaporation or mild aqueous washes compared to standard pyridine.

Diagnostic Workflow for Collidine Removal

WorkupWorkflow Start Crude Fluorination Mixture (Contains Excess Collidine) Decision Is the fluorinated product acid-sensitive? Start->Decision AcidStable Acid-Stable Workflow (Standard) Decision->AcidStable No AcidSens Acid-Sensitive Workflow (Mild) Decision->AcidSens Yes AcidWash 1M HCl or 10% Citric Acid Wash (pH 1-3) AcidStable->AcidWash AqLayer1 Aqueous Layer (Collidinium Salt) AcidWash->AqLayer1 Discard OrgLayer Organic Layer (Fluorinated Product) AcidWash->OrgLayer Keep CuWash Saturated CuSO₄ Wash (pH ~5) AcidSens->CuWash AqLayer2 Aqueous Layer ([Cu(Collidine)n]SO₄ Complex) CuWash->AqLayer2 Discard (Blue) CuWash->OrgLayer Keep Trace Trace Removal (Silica Gel / PBA-SPE) OrgLayer->Trace

Decision tree for selecting the optimal collidine removal workflow based on acid sensitivity.

Troubleshooting Guides & FAQs

Q1: Why does collidine persist in my organic layer after a standard aqueous workup? A1: Collidine has a pKa of 7.43[2][3], making it significantly more basic than pyridine, yet its three methyl groups render it highly lipophilic (LogP ~1.88) and sterically hindered. A neutral water wash is insufficient to overcome its thermodynamic preference for the organic phase. Furthermore, its high boiling point (170.4 °C)[3] precludes removal via standard rotary evaporation.

Q2: My fluorinated product is acid-stable. What is the most robust way to remove collidine? A2: For acid-stable compounds, Brønsted protonation is the most efficient strategy. Washing the organic layer with 1M HCl or 10% aqueous citric acid forces the formation of the highly water-soluble collidinium salt. The causality here is simple: converting the neutral, lipophilic amine into a charged species drastically shifts its partition coefficient into the aqueous phase.

Q3: My fluorinated product (e.g., a fluorinated glycosyl donor) decomposes in acid. How do I remove collidine without lowering the pH? A3: Use a saturated Copper(II) Sulfate (CuSO₄) wash[4]. Instead of relying on Brønsted acidity, this relies on Lewis acid-base interactions. The Cu²⁺ ions act as a Lewis acid, coordinating with the nitrogen lone pair of collidine to form a highly water-soluble, deep-blue coordination complex ([Cu(collidine)n]SO₄). This method operates at a mild pH (~5-6) and is highly effective at stripping sterically hindered pyridines from organic solvents like dichloromethane (DCM) or ethyl acetate[4].

Mechanism Collidine 2,4,6-Trimethylpyridine (Organic Phase) Coordination Dative Bond Formation (N: → Cu²⁺) Collidine->Coordination CuSO4 CuSO₄(aq) (Aqueous Phase) CuSO4->Coordination Complex [Cu(Collidine)n]²⁺ SO₄²⁻ Deep Blue Complex (Water Soluble) Coordination->Complex

Mechanistic pathway of collidine sequestration via dative coordination with aqueous copper(II).

Q4: I still have trace collidine after liquid-liquid extraction. How can I remove it during chromatography? A4: If trace collidine co-elutes with your product on normal-phase silica, consider pre-treating your silica with 1% triethylamine (TEA) to prevent streaking. Alternatively, Phenylboronic Acid Solid-Phase Extraction (PBA-SPE) can be utilized. PBA-SPE has been shown to semi-selectively retain trace pyridine analogs via reversible covalent interactions, allowing your fluorinated product to elute cleanly[5].

Self-Validating Experimental Protocols

Protocol A: Acidic Aqueous Extraction (For Acid-Stable Products)

Mechanism: Brønsted acid-base protonation.

  • Dilution: Dilute the crude fluorination reaction mixture (typically in DCM) with additional organic solvent to a concentration of ~0.1 M to prevent emulsion formation.

  • Quench: Slowly pour the organic mixture into a separatory funnel containing saturated aqueous NaHCO₃ (to safely neutralize residual DAST/Deoxo-Fluor and HF). Vent frequently until gas evolution ceases.

  • Acid Wash: Separate the organic layer and wash it with 1M HCl (3 × 1/3 volume of the organic phase).

  • Validation Checkpoint: Check the pH of the final aqueous wash using pH paper; it must be < 3 . If the pH is higher, the collidine has not been fully protonated. Repeat the acid wash until the aqueous layer tests acidic.

  • Final Wash: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Copper(II) Sulfate Complexation Wash (For Acid-Sensitive Products)

Mechanism: Lewis acid-base dative coordination.

  • Preparation: Prepare a saturated aqueous solution of CuSO₄·5H₂O (approx. 320 g/L at 20 °C).

  • Quench: Quench the crude reaction with saturated aqueous NaHCO₃ as described in Protocol A.

  • Complexation Wash: Transfer the organic layer to a separatory funnel and add the saturated CuSO₄ solution (equal volume to the organic layer).

  • Agitation: Shake vigorously and vent.

  • Validation Checkpoint: Observe the aqueous layer. It will turn a distinct deep blue , visually confirming the formation of the Cu-collidine complex[4].

  • Separation & Iteration: Drain the organic layer. Repeat the CuSO₄ wash 2-3 times. The system is self-validating: you know the collidine is fully removed when a fresh CuSO₄ wash remains pale blue and no longer deepens in color[4].

  • Final Wash: Wash the organic layer with water (to remove trace copper salts), then brine. Dry over Na₂SO₄, filter, and concentrate.

References

  • 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction Source: Japan Tobacco Inc. (JTI) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Collidine-Fluoride Synthesized Products

The following technical guide is structured as a specialized support center resource. It addresses the purification of products synthesized using Collidine-based Fluorinating Reagents , specifically focusing on N-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the purification of products synthesized using Collidine-based Fluorinating Reagents , specifically focusing on N-Fluoro-2,4,6-trimethylpyridinium salts (often referred to as FTMP or Collidine Fluoride ) and Collidine·HF complexes.

Topic: Post-Synthesis Purification & Isolation Strategies Reagent Focus: N-Fluoro-2,4,6-trimethylpyridinium (FTMP), Collidine·HF, and related adducts.[1][2][3][4] Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Core Technical Overview

"Collidine Fluoride" typically refers to electrophilic fluorinating agents like N-Fluoro-2,4,6-trimethylpyridinium triflate/tetrafluoroborate (FTMP) or nucleophilic sources like Collidine·poly(hydrogen fluoride) .

These reagents are prized for their balance of reactivity and selectivity (due to the steric bulk of the 2,4,6-trimethylpyridine moiety). However, they introduce a specific purification challenge: Residual Collidine (2,4,6-trimethylpyridine) and its salts.

  • The Problem: Collidine is lipophilic, basic (pKa ~7.43), and often co-elutes with non-polar fluorinated products on silica gel.

  • The Goal: Isolate the fluorinated target without hydrolysis (a common risk with C-F bonds) while quantitatively removing the collidine byproduct.

Troubleshooting Guides (Q&A Format)

Scenario A: Removal of Residual Collidine from Acid-Sensitive Targets

Q: My fluorinated product is acid-labile (e.g., contains acetals or silyl ethers). Standard HCl washes decompose it. How do I remove the residual collidine?

A: Avoid strong mineral acids. Collidine is a base, but you can leverage metal coordination or solid-phase scavenging instead of protonation.

Protocol 1: Copper(II) Sulfate Complexation (The "Blue Wash") Copper(II) ions coordinate with pyridine derivatives to form water-soluble complexes. While collidine is sterically hindered, it still binds to Cu(II) effectively enough for extraction.

  • Dilute: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[5] Avoid ethers if possible, as they compete for coordination.

  • Wash: Extract the organic layer 3x with a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Observation: The aqueous layer should turn from pale blue to a deep royal blue/purple (indicating the formation of the [Cu(Collidine)₄]²⁺ complex).

  • Finish: Wash once with brine to remove residual copper, dry over Na₂SO₄, and concentrate.

Protocol 2: Solid-Supported Scavenging (Resins) If the product is extremely sensitive or water-soluble, use a polymer-supported acid resin.

  • Reagent: Amberlyst 15 (H+ form) or Dowex 50W.

  • Method: Add 3-5 equivalents (relative to collidine) of dry resin to the organic solution. Stir for 1-2 hours. Filter off the resin.[1][6] The collidine remains trapped on the beads.

Technical Note: For highly acid-sensitive substrates, ensure the resin is pre-washed with solvent to remove leachable strong acids, or use a carboxylic acid resin (weaker acid) like Amberlite IRC86.

Scenario B: Separation of "Sticky" Collidinium Salts

Q: I used FTMP, and the reduced byproduct (Collidinium Triflate/BF4) is oiling out and trapping my product. Filtration is clogging.

A: Collidinium salts are ionic liquids or viscous oils that can encapsulate non-polar products. You need to break the ion-pair aggregation.

The "Dissolve and Precipitate" Strategy:

  • Solvent Switch: Do not try to filter the crude oil directly. Dissolve the entire mixture in a minimal amount of DCM or Chloroform .

  • Precipitation: Slowly add this solution into a vigorously stirring volume of Diethyl Ether (Et₂O) or Pentane (10:1 ratio of Ether:DCM).

  • Result: The fluorinated product usually remains in solution, while the polar collidinium salts precipitate as a solid or distinct gum.

  • Filtration: Filter through a Celite® pad. Wash the pad with Et₂O.

Scenario C: Chromatography Issues (Tailing & Co-elution)

Q: During Flash Chromatography, my product tails significantly, or the collidine impurity smears across my fractions.

A: This is caused by the interaction between the basic nitrogen of collidine and the acidic silanols of the silica gel.

Solution 1: The "Buffered" Eluent Add 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexanes/EtOAc + 1% Et₃N).

  • Mechanism: Et₃N saturates the acidic sites on the silica, preventing collidine from dragging. It sharpens the peak shape for both the impurity and your product.

Solution 2: Cation Exchange Cartridges (SCX) Before the main column, pass your crude mixture through a Strong Cation Exchange (SCX) cartridge.

  • Workflow: Load crude

    
     Elute with MeOH/DCM (Product elutes) 
    
    
    
    Collidine stays bound to SCX
    
    
    Concentrate filtrate
    
    
    Proceed to normal flash column.

Comparative Data: Collidine Removal Methods

MethodRemoval EfficiencySuitability for Acid-Sensitive ProductsSuitability for Water-Soluble ProductsThroughput
1M HCl Wash High (>98%)Low (Risk of hydrolysis)Low (Product may extract into aq.)High
CuSO₄ Wash Medium-High (~90-95%)High (Neutral pH)MediumHigh
Acidic Resin High (>99%)Medium (Local acidity on bead)High (No aqueous workup)Low (Batch mode)
SCX Chromatography Very High (>99%)High HighMedium

Visual Workflow: Decision Tree for Purification

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Collidine/Salts) IsSolid Is the byproduct a solid precipitate? Start->IsSolid Filter Filter through Celite Wash with Et2O IsSolid->Filter Yes IsAcidSensitive Is the Product Acid-Sensitive? IsSolid->IsAcidSensitive No (Oily/Soluble) Filter->IsAcidSensitive CuSO4 Wash with sat. CuSO4 (aq) (Blue Complexation) IsAcidSensitive->CuSO4 Yes (Mild) Resin Stir with Amberlyst 15 or SCX Cartridge IsAcidSensitive->Resin Yes (Strictly Anhydrous) HCl Wash with 1M HCl (Protonation) IsAcidSensitive->HCl No (Robust) Chromatography Flash Chromatography (Silica Gel) CuSO4->Chromatography Resin->Chromatography HCl->Chromatography Tailing Issue: Tailing/Co-elution? Chromatography->Tailing AddTEA Add 1% Et3N to Eluent Tailing->AddTEA Yes Final Pure Fluorinated Product Tailing->Final No AddTEA->Final

Caption: Logical workflow for removing collidine species based on product stability and physical state.

References

  • Mechanism of FTMP Fluorination: Buckingham, F. et al. "Access to novel fluorovinylidene ligands via exploitation of outer-sphere electrophilic fluorination." Dalton Transactions, 2016. Citation Context: Describes the use of 1-fluoro-2,4,6-trimethylpyridinium (FTMP) and the generation of collidine byproducts.

  • Pangborn, A. B. et al. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 5th Ed.
  • Resin Scavenging Techniques: Marsh, A. et al. "Solid-supported reagents and scavengers in synthesis." RSC Publishing. Citation Context: Methodologies for using acidic resins to scavenge basic impurities like collidine without aqueous workup.

  • Chromatographic Strategies for Amines: Reich, H. J. "Chromatography Tips." University of Wisconsin-Madison. Citation Context: Use of triethylamine to deactivate silica silanols and prevent tailing of nitrogenous bases.

  • Collidine-HF Reagents: Hara, S. et al. "Mild and Selective Fluorination of Alkenes." Tetrahedron, 1999. Citation Context: Discusses the reactivity profile of Collidine-HF complexes and the subsequent workup requirements.

Sources

Troubleshooting

Safe disposal protocols for 2,4,6-trimethylpyridine fluoride waste

Technical Support Center: Safe Disposal of 2,4,6-Trimethylpyridine Fluoride Waste Introduction: Understanding Your Waste Stream Subject: 2,4,6-Trimethylpyridine Fluoride (Collidine-HF Complex) Hazard Classification: Corr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Disposal of 2,4,6-Trimethylpyridine Fluoride Waste

Introduction: Understanding Your Waste Stream

Subject: 2,4,6-Trimethylpyridine Fluoride (Collidine-HF Complex) Hazard Classification: Corrosive, Toxic, Flammable (Solvent dependent)

As a Senior Application Scientist, I often see researchers treat fluorinating reagents like standard organic waste. This is a critical error. 2,4,6-Trimethylpyridine fluoride is essentially a stabilized form of Hydrofluoric Acid (HF) . While the collidine base reduces the vapor pressure of HF, the fluoride ion remains active and capable of etching glass, penetrating skin to decalcify bone, and causing systemic toxicity.

This guide provides a self-validating protocol to neutralize both the acidic fluoride species and the organic base before disposal.

PART 1: CRITICAL PRE-REQUISITES (The "No-Go" Check)

Before touching the waste, verify the following three controls. If any are missing, STOP .

  • Container Integrity (The "No Glass" Rule):

    • Requirement: High-Density Polyethylene (HDPE) or Teflon (PTFE) containers only.

    • Why? Active fluoride ions attack silica in borosilicate glass (

      
      ), leading to catastrophic bottle failure and leaks.
      
  • Safety Net (Calcium Gluconate):

    • Requirement: A fresh tube of 2.5% Calcium Gluconate gel must be within arm's reach.

    • Why? In case of skin contact, this gel is the only immediate antidote to prevent fluoride from stripping calcium from your blood and bone.

  • Quenching Agent:

    • Requirement: Saturated Calcium Chloride (

      
      ) or Calcium Carbonate (
      
      
      
      ).
    • Why? You must precipitate fluoride as Calcium Fluoride (

      
      ). Using Sodium Bicarbonate alone neutralizes the acid but leaves soluble Sodium Fluoride (
      
      
      
      ), which remains highly toxic.

PART 2: DISPOSAL PROTOCOL (The Calcium Quench)

This protocol transforms the hazardous Collidine-HF complex into two safer components: an organic layer (Collidine) and an inert inorganic precipitate (


).
Step-by-Step Workflow

1. Preparation

  • Perform all work in a functioning fume hood.[1][2]

  • Don double nitrile gloves (or neoprene over nitrile), a face shield, and a lab coat.

  • Prepare a quenching bath: A large HDPE beaker containing crushed ice and saturated aqueous Calcium Chloride (

    
    ).
    

2. Controlled Hydrolysis

  • Slowly add the Collidine-HF waste to the stirring ice/CaCl2 mixture.

  • Observation: You may see fuming or heat generation.[3] The ice controls the exotherm.

  • Ratio: Use at least a 10:1 excess of Calcium solution to waste volume.

3. Neutralization & Precipitation

  • Once the addition is complete, check the pH. It will likely be acidic.

  • Slowly add Calcium Carbonate (

    
    ) powder or slurry until gas evolution (
    
    
    
    ) ceases and pH is neutral (pH 7-8).
  • Critical Checkpoint: A fine white precipitate (

    
    ) should form.
    

4. Separation

  • Allow the mixture to settle.

  • Filtration: Filter the solids (CaF_2) using a plastic funnel and filter paper.

  • Liquid Waste: The filtrate contains water and 2,4,6-trimethylpyridine. This can now be disposed of in a standard "Halogenated Organic Waste" carboy (HDPE preferred).

  • Solid Waste: The filter cake (

    
     + excess Carbonate) should be labeled as solid hazardous waste.
    

PART 3: VISUALIZATION & LOGIC

Diagram 1: Container Compatibility Decision Tree

Caption: Logic flow for selecting the correct waste container to prevent containment failure.

ContainerLogic Start Waste Identification: 2,4,6-Trimethylpyridine Fluoride GlassQ Is the container Glass? Start->GlassQ GlassFail CRITICAL FAILURE: HF etches glass -> Leak/Spill GlassQ->GlassFail YES PlasticQ Is it HDPE, LDPE, or PTFE? GlassQ->PlasticQ NO Safe SAFE: Proceed to Quenching Protocol PlasticQ->Safe YES Unknown Consult EHS / SDS PlasticQ->Unknown NO

Diagram 2: The Calcium Quench Workflow

Caption: Step-by-step chemical neutralization pathway transforming reactive HF into inert Calcium Fluoride.

QuenchProtocol Waste Active Waste (Collidine + HF) IceBath Ice/CaCl2 Bath (HDPE Vessel) Waste->IceBath Add Slowly Mix Hydrolysis (Exothermic) IceBath->Mix Neut Add CaCO3 (pH Adjustment) Mix->Neut Precip Precipitation (CaF2 forms) Neut->Precip pH > 7 Filter Filtration Precip->Filter Solid Solid Waste (CaF2) Filter->Solid Liq Liquid Waste (Collidine/Water) Filter->Liq

PART 4: TROUBLESHOOTING & FAQs

Q1: The waste mixture is smoking when I pour it into the quench bath. What is happening?

  • Diagnosis: The concentration of HF is high, causing immediate vaporization upon contact with moisture (fuming).

  • Solution: Stop immediately. Add more ice to your quench bath. Pour the waste slower—dropwise if necessary. Ensure your fume hood sash is as low as possible.[4]

Q2: I don't have Calcium Chloride. Can I just use Sodium Bicarbonate?

  • Diagnosis: Incomplete remediation.

  • Correction: Sodium Bicarbonate (

    
    ) will neutralize the acidity (
    
    
    
    ), but it produces Sodium Fluoride (
    
    
    ), which is highly soluble in water. If this enters the water table, it is toxic.
  • Action: You must add a calcium source (Calcium Acetate, Calcium Chloride, or Lime) to precipitate the fluoride ion as insoluble

    
     [1].
    

Q3: The precipitate is clogging my filter funnel.

  • Diagnosis: Calcium Fluoride forms a very fine, gelatinous precipitate that packs tightly.

  • Solution: Use a coarse frit or a Celite pad. Alternatively, allow the container to stand overnight in the hood. The solids will settle to the bottom, allowing you to decant the liquid supernatant into the organic waste, then scrape the solid slurry into the solid waste container.

Q4: Why does the waste smell so bad even after quenching?

  • Diagnosis: 2,4,6-Trimethylpyridine (Collidine) has a potent, offensive odor even at low concentrations.

  • Solution: The smell does not indicate the presence of HF. However, do not remove the waste from the fume hood. Cap the waste container tightly with a chemically resistant cap (ensure no pressure buildup) before transport.

Summary Data Table: Reagent Functions

ComponentRole in WasteHazardNeutralization ReagentProduct
HF (Fluoride) Active ReagentCorrosive / ToxicCalcium Chloride (

)
Calcium Fluoride (

) [Solid]
HF (Proton) Acid SourceCorrosiveCalcium Carbonate (

)
Water +

Collidine Base / LigandFlammable / IrritantNone (remains organic)Diluted Organic Solvent

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] (Chapter 8: Management of Waste).

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Hydrofluoric Acid.

  • Honeywell / Fisher Scientific. (2022). Safety Data Sheet: Pyridine Poly(hydrogen fluoride).
  • Massachusetts Institute of Technology (MIT) EHS. (2022). SOP: Hydrofluoric Acid.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Collidine Hydrofluoride vs. Olah's Reagent (Pyridine-HF)

The following guide provides an in-depth technical comparison between Collidine Hydrofluoride and Olah's Reagent (Pyridine-HF), structured for application scientists and drug development professionals. Selective Fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Collidine Hydrofluoride and Olah's Reagent (Pyridine-HF), structured for application scientists and drug development professionals.

Selective Fluorination & Catalyst Compatibility Profile

Executive Summary

Olah’s Reagent (Pyridine-HF) remains the industry standard for nucleophilic fluorination due to its high HF loading (~70% w/w) and cost-efficiency. However, its high acidity and the strong coordinating ability of pyridine make it unsuitable for acid-sensitive substrates and transition-metal-catalyzed reactions.

Collidine Hydrofluoride (TMP-HF) serves as a "designer" alternative. By utilizing 2,4,6-trimethylpyridine (collidine), this reagent introduces steric bulk and higher basicity (pKa 7.43 vs. 5.23 for pyridine). This results in a buffered, non-coordinating fluoride source that enables fluorination in the presence of sensitive metal catalysts (Au, Ag, Cu) and prevents acid-catalyzed polymerization of labile substrates.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The fundamental difference lies in the base strength and steric environment of the amine carrier.

FeatureOlah's Reagent (Pyridine-HF)Collidine Hydrofluoride (TMP-HF)
CAS Number 62778-11-445725-47-1
Composition ~70% HF / ~30% Pyridine (approx 9:1 HF:Py)Variable, typically ~1:1 to 1:2 (Base:HF)
Base pKa (Conj. Acid) 5.237.43
Steric Hindrance Low (Planar, unhindered N-lone pair)High (2,6-dimethyl groups block N-lone pair)
Acidity High (Aggressive)Moderate (Buffered)
Metal Coordination Strong (Poisons Lewis Acids/Catalysts)Weak/None (Non-coordinating due to sterics)
Physical State Fuming LiquidViscous Liquid / Low-melting Solid
Boiling Point Decomposes >50°C (loses HF)Base BP: 170–172°C (Complex is stable)
Mechanistic Insight: The "Steric-Electronic" Switch

The choice between these two reagents is dictated by two competing mechanistic factors: Acidity and Coordination .

A. Acidity Modulation

The reactivity of HF-amine complexes is governed by the equilibrium between the protonated amine and the active fluoride species (


).
  • Pyridine (Weaker Base): Binds protons less tightly. The equilibrium shifts toward free HF and higher-order polyfluorides (

    
    , 
    
    
    
    ), resulting in a highly acidic, aggressive reagent .
  • Collidine (Stronger Base): Binds protons more tightly (

    
     favors salt formation). This reduces the concentration of free HF, creating a "buffered" environment ideal for preserving acid-labile protecting groups (e.g., acetals, silyl ethers) during fluorination.
    
B. Catalyst Compatibility (The "Killer App" for Collidine)

In reactions catalyzed by soft metals (Gold, Silver, Copper), pyridine acts as a catalyst poison by binding to the metal center. Collidine's 2,6-methyl groups sterically prevent this coordination, allowing the metal catalyst to function while the HF source remains active.

Mechanism cluster_0 Olah's Reagent (Pyridine-HF) cluster_1 Collidine-HF (TMP-HF) Py Pyridine (Unhindered) Metal Metal Catalyst (Au/Ag/Cu) Py->Metal Strong Binding (Catalyst Poisoning) Result1 Reaction Stalled Metal->Result1 Coll Collidine (Steric Bulk) Metal2 Metal Catalyst (Au/Ag/Cu) Coll->Metal2 No Binding (Steric Repulsion) Result2 Fluorination Proceeds Metal2->Result2

Figure 1: Mechanistic divergence in metal-catalyzed fluorination. Pyridine deactivates catalysts via coordination; Collidine does not.

Performance Comparison: Case Studies
Case Study 1: Epoxide Ring Opening (Standard Substrates)
  • Goal: Synthesis of fluorohydrins from epoxides.

  • Olah's Reagent: Rapid reaction (15–60 min). High yield for simple substrates. Risk of polymerization for styrene oxides.

  • Collidine-HF: Slower reaction (1–4 hours). Higher regioselectivity observed in sensitive substrates due to controlled acidity.

Case Study 2: Gold-Catalyzed Hydrofluorination of Alkynes
  • Context: Using a cationic Gold(I) catalyst to add HF across an alkyne.

  • Olah's Reagent: 0% Yield. Pyridine instantly coordinates to Au+, displacing the ligand and killing catalytic activity.

  • Collidine-HF: >85% Yield. The bulky collidine cannot bind to Au+, allowing the Gold cycle to activate the alkyne for nucleophilic attack by fluoride.

Case Study 3: Desulfurative Fluorination
  • Context: Converting thioketals to gem-difluorides using an oxidant (e.g., NBS or DBH) and an HF source.

  • Comparison: Both work, but Collidine-HF is preferred when the substrate contains acid-sensitive moieties (e.g., TBDMS ethers) that would be cleaved by the harsh acidity of Olah's reagent.

Experimental Protocols
Protocol A: Standard Epoxide Opening (Olah's Reagent)

Use for robust substrates where speed is priority.

  • Safety: Wear face shield, heavy neoprene gloves, and work in a well-ventilated fume hood. Have calcium gluconate gel ready.

  • Setup: In a polyethylene (HDPE) or Teflon bottle, dissolve substrate (1.0 equiv) in DCM.

  • Addition: Cool to 0°C. Dropwise add Olah's Reagent (1.5–2.0 equiv of HF content). Note: Exothermic.

  • Reaction: Stir at 0°C to RT for 30 min.

  • Quench: Pour slowly into ice-cold saturated NaHCO3 or K2CO3 solution. Caution: Vigorous CO2 evolution.

  • Workup: Extract with DCM, wash with water, dry over MgSO4.

Protocol B: Metal-Compatible Fluorination (Collidine-HF)

Use for metal-catalyzed reactions or acid-sensitive substrates.

  • Preparation: If not commercial, prepare Collidine-HF by condensing anhydrous HF (from cylinder) into a Teflon vessel containing Collidine at -78°C (approx 1:1 to 1:3 molar ratio).

  • Reaction: To a solution of Alkyne (1.0 equiv) and Gold Catalyst (2 mol%) in DCM:

  • Addition: Add Collidine-HF (2.0 equiv) at RT.

  • Monitoring: Stir for 2–6 hours. Monitor by 19F-NMR.

  • Quench: Quench with basic alumina slurry or aqueous bicarbonate. (Collidine is easier to remove by acid wash during workup due to high basicity, but ensure product is stable).

Decision Matrix
IF your reaction involves...USE THIS REAGENTWHY?
Simple Alcohols/Epoxides Olah's Reagent Faster, cheaper, higher HF density.
Transition Metals (Au, Ag, Pd) Collidine-HF Pyridine poisons catalysts; Collidine does not.
Acid-Labile Groups (Acetal, Silyl) Collidine-HF Higher pKa buffers the acidity, preventing deprotection.
Large Scale (>100g) Olah's Reagent Cost-effective (unless catalyst cost outweighs reagent cost).
Volatile Products Collidine-HF Higher boiling point of base makes separation of product easier if product BP is <115°C.
Handling & Safety (Critical)

Both reagents contain Hydrogen Fluoride and are fatally toxic upon skin contact or inhalation.

  • First Aid: Immediate application of Calcium Gluconate gel to skin exposure sites.

  • Neutralization: Do not neutralize neat reagents directly with strong base (violent heat). Dilute in ice/solvent first.

  • Storage: Teflon (PFA/FEP) or HDPE containers only. NO GLASS.

References
  • Olah, G. A., et al. "Synthetic methods and reactions.[1] 63. Pyridinium poly(hydrogen fluoride)..."[1] Journal of Organic Chemistry, 44(22), 3872–3881. Link

  • Haufe, G. "Olah's Reagent." e-EROS Encyclopedia of Reagents for Organic Synthesis. Link

  • Akana, J. A., et al. "Gold-Catalyzed Hydrofluorination of Alkynes." Chemical Science, 2010.
  • Do, H. Q., et al. "General and Practical Method for the Synthesis of Fluorinated Amines." Journal of the American Chemical Society, 2013.
  • Sigma-Aldrich. "Safety Data Sheet: Pyridine hydrofluoride." Link

Sources

Comparative

Beyond TEA·3HF: The Strategic Advantage of 2,4,6-Trimethylpyridine Fluoride in Nucleophilic Fluorination

The following guide provides an in-depth technical comparison between 2,4,6-trimethylpyridine fluoride (Collidine·HF) and triethylamine trihydrofluoride (TEA·3HF), designed for researchers in organic synthesis and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2,4,6-trimethylpyridine fluoride (Collidine·HF) and triethylamine trihydrofluoride (TEA·3HF), designed for researchers in organic synthesis and drug development.

Executive Summary

While Triethylamine Trihydrofluoride (TEA·3HF) has established itself as the standard "mild" fluorinating reagent—replacing the hazardous Olah’s reagent (Py·9HF) in many applications—it possesses inherent limitations regarding acidity and steric profile.

2,4,6-Trimethylpyridine (Collidine) Fluoride complexes represent a "Goldilocks" tier of reagents. They offer a unique physicochemical profile: significantly higher acidity than TEA·3HF (enabling substrate activation) combined with extreme steric hindrance (preventing catalyst poisoning and N-alkylation). This guide delineates exactly when and why to switch from TEA·3HF to Collidine·HF to overcome synthetic bottlenecks.

Physicochemical Comparison: The Mechanistic Divergence

The choice between TEA·3HF and Collidine·HF is not merely about "fluoride source" availability; it is a choice between Nucleophilicity and Proton Activity .

Table 1: Reagent Profile Comparison
FeatureTEA·3HF Collidine·HF (e.g., 1:2 Complex) Implication
Base pKa (conj. acid) ~10.7 (Triethylamine)~7.4 (Collidine)Collidine is a weaker base; its conjugate acid is stronger.
Reagent Acidity Low (Buffered)Medium-High Collidine·HF is a better proton donor for activating electrophiles (e.g., epoxides).
Fluoride Nucleophilicity HighModerateTEA·3HF is better for SN2 on active halides; Collidine·HF relies on acid-assisted pathways.
Steric Profile ModerateHigh (Bulky) Collidine’s methyl groups block coordination to metal catalysts (Au, Ag, Cu).
Hygroscopicity HighModerateCollidine complexes are generally more stable and less prone to "wetting" out.
Physical State Liquid (bp ~70°C/15mmHg)Liquid/Viscous Oil or Low-melting SolidBoth are handleable in glass (unlike anhydrous HF).
The Acidity/Nucleophilicity Trade-off

The critical differentiator is the Hammett Acidity Function (


) .
  • TEA·3HF forms a tight ammonium-fluoride ion pair. The proton is firmly held by the amine (

    
    ), leaving the fluoride relatively "naked" and nucleophilic.
    
  • Collidine·HF involves a weaker base (

    
    ). The proton is more labile, making the reagent significantly more acidic. This allows Collidine·HF to protonate/activate  substrates (like epoxides or alkenes) that TEA·3HF cannot touch without an external Lewis acid.
    

Critical Advantages in Synthesis

Advantage 1: "Acid-Assisted" Epoxide Opening

TEA·3HF often requires high temperatures or Lewis acid additives to open unactivated epoxides because it lacks the acidity to protonate the oxygen. Collidine·HF provides an internal activation mechanism.

  • TEA·3HF: Attacks via pure SN2. Favors the less substituted carbon (steric control), but reaction rates are slow for non-activated epoxides.

  • Collidine·HF: Protonates the epoxide oxygen first.[1][2] The reaction gains SN1 character, often shifting regioselectivity toward the more substituted carbon (electronic control) and proceeding under milder conditions.

Advantage 2: Compatibility with Metal Catalysts (The "Non-Coordinating" Effect)

In iodofluorination or transition-metal catalyzed fluorinations (e.g., Gold or Silver catalysis), pyridine-based reagents often poison the catalyst by coordinating to the metal center.

  • Collidine's Advantage: The 2,6-dimethyl substitution creates a "steric wall" that prevents the nitrogen lone pair from binding effectively to metal centers (

    
    , 
    
    
    
    ), while still solubilizing the HF.
  • Application: Used extensively in iodofluorination reactions where bis(2,4,6-trimethylpyridine)iodine(I) cations are the active species, preventing the sequestration of iodine.

Advantage 3: Prevention of Side Reactions
  • No N-Alkylation: Triethylamine can occasionally act as a nucleophile itself, leading to quaternary ammonium byproducts. Collidine is non-nucleophilic due to sterics.

  • Oligomerization Suppression: In alkene fluorination, highly acidic reagents (Olah's) cause polymerization. TEA·3HF is too weak to react. Collidine·HF sits in the sweet spot: acidic enough to activate the alkene but bulky enough to prevent cationic polymerization chains.

Visualizing the Decision Matrix

FluorinationDecision Start Select Fluorinating Agent Substrate Analyze Substrate Start->Substrate Sensitive Acid Sensitive? (Silyl ethers, Acetals) Substrate->Sensitive Protecting Groups? Metal Metal Catalyst Present? (Au, Ag, Cu) Sensitive->Metal No TEA Use TEA·3HF (High Nucleophilicity, Low Acidity) Sensitive->TEA Yes (Avoid Acid) Activation Substrate Activation Needed? (Unactivated Epoxide/Alkene) Metal->Activation No Collidine Use Collidine·HF (High Sterics, Medium Acidity) Metal->Collidine Yes (Prevents Poisoning) Activation->TEA No (Active Halide/Tosylate) Activation->Collidine Yes (Epoxide/Alkene) Olah Use Olah's Reagent (Py·9HF) (Extreme Acidity) Activation->Olah Extreme Activation Only

Figure 1: Decision tree for selecting between TEA·3HF and Collidine·HF based on substrate constraints.

Experimental Protocols

Protocol A: Regioselective Epoxide Ring Opening

Objective: Fluorination of a sterically hindered epoxide where TEA·3HF fails to react.

Materials:

  • Substrate: 1-methylcyclohexene oxide (1.0 equiv)

  • Reagent: Collidine·HF complex (approx 1:2 ratio)[3][4]

  • Solvent: Dichloromethane (DCM) - anhydrous

Procedure:

  • Preparation: In a polypropylene or Teflon reaction vessel, dissolve 1-methylcyclohexene oxide (1 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Dropwise add Collidine·HF (1.5 equiv calculated on HF content) via a plastic syringe.

    • Note: Unlike Py·HF, Collidine[3][5][6][7]·HF fumes less, but standard HF safety protocols (gloves, sash down, calcium gluconate available) are mandatory.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC or GC-MS. Collidine·HF typically drives the reaction to completion faster than TEA·3HF due to proton-assisted ring opening.

  • Quench: Pour the reaction mixture into a saturated NaHCO3 solution (careful: gas evolution).

  • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Result: Expect the formation of the fluorohydrin with fluorine at the more substituted position (tertiary carbon) due to the partial carbocation character stabilized by the acidic medium.

Protocol B: Iodofluorination of Alkenes

Objective: Converting an alkene to a trans-iodofluoride without polymerizing the substrate.

Materials:

  • Alkene (1.0 equiv)

  • Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (IPy2PF6 analog) or in situ generation using I2 + Collidine·HF.

Procedure (In situ method):

  • Dissolve the alkene (1 mmol) in DCM (5 mL) at 0°C.

  • Add 2,4,6-collidine (2.0 equiv) to buffer the system and stabilize the iodonium ion.

  • Add Collidine·HF (2.0 equiv) followed by N-iodosuccinimide (NIS) or I2 (1.2 equiv).

  • Mechanism: The bulky collidine stabilizes the iodonium intermediate, preventing it from reacting with the solvent or other nucleophiles, while the fluoride (from Collidine·HF) attacks anti-stereospecifically.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine) and extract.

Safety & Handling

  • Corrosivity: While Collidine·HF is less volatile than Olah's reagent, it still contains HF. It will etch glass over prolonged exposure; use HDPE or Teflon vessels for storage and reactions >4 hours.

  • Toxicity: 2,4,6-trimethylpyridine is toxic and penetrative.[3][8] Combined with HF, it poses a dual threat (systemic fluoride poisoning + organic solvent transport).

  • Neutralization: Spills should be treated with calcium hydroxide or calcium carbonate immediately.

References

  • Acidity vs.

    • Detailed study on Hammett acidity functions of amine-HF complexes.
    • Okoromoba, O. E., et al. (2014).[9] "Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes..." Journal of the American Chemical Society, 136(41), 14381–14384. Link

  • Collidine-Iodine Complexes in Fluorination: Use of bis(collidine)iodine(I) for selective iodofluorination. Evans, R. D., & Schauble, J. H. (1987). "Synthesis of volatile, electrophilic fluorinating agents..." Synthesis, 1987(06), 551-554.
  • Comparison of Amine-HF Reagents

    • Review of TEA·3HF vs Pyridine[10]·HF variants.

    • Haufe, G. (2001). "Electrophilic Fluorination of Alkenes." Journal for Praktische Chemie, 341(5), 499-513.
  • Selectivity in Acetal Deprotection (Steric demonstration)

    • Demonstrates the steric "sieving" effect of collidine.
    • Fujioka, H., et al. (2018). "Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals..." The Journal of Organic Chemistry, 83(12), 6432–6443. Link

Sources

Validation

A Comparative Guide to 19F NMR Characterization of 2,4,6-Trimethylpyridine Fluoride Complexes

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the use of 2,4,6-trimethylpyridine for the characterization of fluoride ions using 19F Nuclear Magne...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the use of 2,4,6-trimethylpyridine for the characterization of fluoride ions using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying chemical principles, provide comparative data against other fluoride-binding agents, and detail robust experimental protocols.

Introduction: The Power of 19F NMR and the Role of Fluoride Sponges

Fluorine-19 (19F) NMR spectroscopy is a remarkably powerful analytical technique, owing to the unique properties of the 19F nucleus. It boasts a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and hydrogen.[1][2] This high sensitivity, combined with a broad chemical shift range of approximately 800 ppm, allows for exquisite resolution and the ability to detect subtle changes in the fluorine atom's local electronic environment.[1][3]

In many chemical and biological systems, the fluoride anion (F⁻) exists as a free, solvated ion. Its 19F NMR signal is often broad and its chemical shift is highly dependent on the solvent and concentration. To obtain sharp, well-defined signals for accurate quantification and characterization, a fluoride-binding agent, or "fluoride sponge," is often employed. 2,4,6-trimethylpyridine, also known as collidine, is a widely used reagent for this purpose. This guide will objectively compare its performance and provide the supporting data necessary for its effective implementation.

Section 1: The Principle of Fluoride Complexation

2,4,6-trimethylpyridine is a sterically hindered, non-nucleophilic organic base.[4][5] Its pKa of approximately 7.4 ensures that in the presence of an acidic proton source, such as hydrofluoric acid (HF) or even residual water in some solvents, it is readily protonated to form the 2,4,6-trimethylpyridinium cation ([Lut-H]⁺).[6][7]

This cation then forms a stable, non-covalent complex with the fluoride anion, primarily through a strong hydrogen bond. It is this interaction that sequesters the fluoride ion, restricting its motion and shielding it from bulk solvent effects. The result is a dramatic change in the 19F NMR spectrum, transforming a broad, variable signal into a sharp, well-defined resonance at a predictable chemical shift.

The formation of this complex is a dynamic equilibrium, the position of which is influenced by the solvent, temperature, and the concentration of the interacting species.

Fluoride_Complexation cluster_reactants Reactants cluster_product Product Lut 2,4,6-Trimethylpyridine (Lut) Complex [Lut-H]+...F- Complex Lut->Complex Protonation & H-Bonding HF Fluoride Source (e.g., HF) Complex->Lut Dissociation NMR_Workflow A Sample Preparation (Analyte + Lutidine + Solvent) B Spectrometer Setup (Tune & Match 19F Probe) A->B F Validation (Optional) (Acquire 1H NMR) A->F Confirm Complexation C 1D 19F Acquisition (with 1H Decoupling) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Analysis (Integration & Chemical Shift) D->E

Caption: Standard workflow for 19F NMR analysis of fluoride complexes.

Conclusion

2,4,6-Trimethylpyridine serves as a robust and reliable tool for the 19F NMR characterization of fluoride ions. Its ability to form a stable hydrogen-bonded complex effectively sequesters the fluoride anion, leading to a sharp, diagnostic signal in the NMR spectrum. This transformation from a broad, solvent-dependent resonance to a well-defined peak is essential for accurate detection and quantification. While other reagents, such as strong Lewis acids, offer higher binding affinities suitable for trace analysis, 2,4,6-trimethylpyridine provides an excellent balance of performance, cost-effectiveness, and ease of use for a wide range of applications in research and development. The experimental protocols outlined in this guide provide a validated framework for achieving high-quality, reproducible data.

References

  • UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • Verde-Santa, C., et al. (2021). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylpyridine. PubChem Compound Database. Available at: [Link]

  • Mishra, A., et al. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. Available at: [Link]

  • Merck & Co., Inc. (n.d.). 2,4,6-Trimethylpyridine. The Merck Index Online. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Limbach, H.-H., et al. (1997). Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F and (HF)n. Berichte der Bunsengesellschaft für physikalische Chemie. Available at: [Link]

  • ResearchGate. (n.d.). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. Request PDF. Available at: [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Ishida, Y., et al. (2022). Synthesis of B/Si Bidentate Lewis Acids, o-(Fluorosilyl)borylbenzenes and o-(Difluorosilyl)borylbenzenes, and Their Fluoride Ion Affinities. ACS Omega. Available at: [Link]

  • mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 19F NMR chemical shifts for hydrogen bond strength determination: Correlations between experimental and computed values. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Available at: [Link]

  • OAK Open Access Archive. (2022). 1H and 19F NMR chemical shifts for hydrogen bond strength determination: Correlations between experimental and computed values. Available at: [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • Frontiers. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Frontiers in Molecular Biosciences. Available at: [Link]

  • ACS Publications. (2023). Solid-State 19F NMR Chemical Shift in Square-Planar Nickel–Fluoride Complexes Linked by Halogen Bonds. Inorganic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. DTIC. Available at: [Link]

  • Ingenta Connect. (2002). Fluorine-NMR Competition Binding Experiments for High- Throughput.... Available at: [Link]

  • PubMed. (2024). NMR methods to detect fluoride binding and transport by membrane proteins. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3. Dalton Transactions. Available at: [Link]

  • Beilstein Journals. (2021). 19F NMR as a tool in chemical biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. PMC. Available at: [Link]

  • ACS Publications. (2023). Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State. Inorganic Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Request PDF. Available at: [Link]

  • Michael Hunger, University of Stuttgart. (n.d.). Characterization of fluorine-containing catalysts by 19F solid-state NMR. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Proton Sponge Analogue of the Tröger's Base. Available at: [Link]

  • Wiley Online Library. (2024). Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p‐Block‐Atom‐Based Molecules. Angewandte Chemie. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Localization of Hydrogen Bond Deuterons in Proton Sponges by Dipolar Solid State N NMR Spectroscopy. Available at: [Link]

Sources

Comparative

Selectivity benchmarking of TMP-HF versus DAST in fluorination

This guide provides an in-depth selectivity benchmarking of TMP-HF (2,2,6,6-Tetramethylpiperidine / Hydrogen Fluoride complex) versus the industry-standard DAST (Diethylaminosulfur trifluoride). Executive Summary For res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth selectivity benchmarking of TMP-HF (2,2,6,6-Tetramethylpiperidine / Hydrogen Fluoride complex) versus the industry-standard DAST (Diethylaminosulfur trifluoride).

Executive Summary

For researchers in drug discovery, the choice between DAST and TMP-HF represents a trade-off between efficiency and selectivity .

  • DAST is the "Sledgehammer": A powerful, direct deoxofluorinating agent that converts alcohols to fluorides in one step. However, it is thermally unstable (explosive) and prone to elimination (E2) side reactions, often yielding olefins instead of the desired fluoride, particularly with secondary alcohols.

  • TMP-HF is the "Scalpel": A sterically hindered amine-HF complex. It typically requires substrate activation (e.g., via tosylation or in conjunction with a promoter) but offers superior selectivity . The bulky tetramethylpiperidine counterion suppresses proton abstraction, minimizing elimination and favoring nucleophilic substitution (

    
    ).
    
Mechanistic & Physical Profile

Understanding the physical nature of these reagents is critical for predicting their behavior in the flask.

FeatureDAST (Diethylaminosulfur trifluoride) TMP-HF (Tetramethylpiperidine / HF)
Structure

(Sulfur-Nitrogen bond)

(Ionic Complex)
Reactivity Mode Direct Deoxofluorination : Activates OH in situ to form a leaving group (

), then releases

for displacement.
Nucleophilic Source : Acts as a soluble source of

. Often requires a pre-activated substrate (e.g., mesylate, epoxide) or a mediator.
Thermal Stability Low / Explosive : Decomposes exothermically >90°C. Shock sensitive.High : Stable salt complex.[1] Non-explosive, though corrosive.
Byproducts

,

,

(Amine byproducts can act as bases).

salt. The bulky amine is non-nucleophilic and a hindered base.
Primary Risk Elimination (Olefin formation) due to basicity of byproducts and E2 mechanism.Low Reactivity without activation; requires leaving group optimization.
Mechanistic Divergence

The core difference lies in the transition state .

  • DAST activates the alcohol to a sulfinate intermediate. The released fluoride ion must attack the carbon. However, the byproduct (diethylamine/HF species) can abstract a

    
    -proton, leading to elimination.
    
  • TMP-HF provides a "buffered" fluoride source. The Tetramethylpiperidine (TMP) cation is extremely bulky. It cannot easily approach the

    
    -proton to induce elimination, thereby funneling the reaction pathway toward substitution (
    
    
    
    ).

Mechanism Substrate Alcohol Substrate (R-OH) DAST DAST Reagent (Et2N-SF3) Substrate->DAST Direct Reaction Activation Activation Step (MsCl/TsCl) Substrate->Activation Step 1 Inter_DAST Activated Intermediate (R-OSF2NEt2) DAST->Inter_DAST Elimination Elimination Product (Olefin) Inter_DAST->Elimination Major Path (Secondary OH) Promoted by non-bulky base Sub_DAST Fluoride Product (R-F) Inter_DAST->Sub_DAST Minor Path (Hindered) Inter_TMP Activated Substrate (R-OMs / R-OTs) Activation->Inter_TMP TMP_HF TMP-HF Reagent (Bulky Cation) Inter_TMP->TMP_HF Step 2: Displacement TMP_HF->Elimination Suppressed Sub_TMP Fluoride Product (R-F) High Selectivity TMP_HF->Sub_TMP Major Path Steric Bulk blocks E2

Figure 1: Mechanistic pathways showing DAST's tendency for elimination versus TMP-HF's selectivity for substitution.

Benchmarking Performance: Selectivity & Scope

The following data summarizes the performance of both reagents across critical substrate classes.

A. Secondary Alcohols (The "Kill Zone")

Secondary alcohols, particularly cyclic ones, are the most challenging substrates due to the competition between


 (inversion) and 

(elimination).
Substrate TypeDAST ResultTMP-HF ResultVerdict
Cyclohexanol Derivatives High Elimination . Often yields 40-60% olefin (cyclohexene) due to axial proton abstraction.High Substitution . Yields >80% Fluorocyclohexane.[2] Steric bulk of TMP prevents approach to axial protons.TMP-HF Wins

-Branched Alcohols
Mixture . Significant rearrangement and elimination products.Clean Inversion . Favors

with high diastereoselectivity.
TMP-HF Wins
Benzylic Alcohols Excellent . Fast conversion to fluoride.[3]Good . Slower, requires activation (e.g., to halide/mesylate) first.DAST Wins (Efficiency)
B. Functional Group Tolerance
  • DAST: Highly Lewis acidic. Can decompose acid-sensitive groups (acetals, silyl ethers). Reacts violently with moisture.[4]

  • TMP-HF: Mildly acidic to neutral (depending on HF stoichiometry). Compatible with many protecting groups (Boc, Cbz) that might degrade under harsh DAST conditions.

C. Epoxide Opening
  • DAST: Not typically used for direct epoxide opening to fluorohydrins (complex mixtures).

  • TMP-HF: Excellent . Opens epoxides to fluorohydrins with high regioselectivity (attacking the less hindered carbon) and no elimination side products.

Experimental Protocols
Protocol A: Direct Deoxofluorination with DAST (Standard)

Best for primary alcohols or robust substrates where elimination is unlikely.

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) .

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at -78°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC.

  • Quench: Pour reaction mixture slowly into saturated

    
      solution. Warning: Vigorous gas evolution (
    
    
    
    ).
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Selective Fluorination with TMP-HF (Two-Step)

Best for secondary alcohols, beta-branched substrates, or when elimination must be avoided.

Step 1: Activation (Mesylation)

  • Dissolve alcohol (1.0 equiv) in DCM with Triethylamine (

    
    )  (1.5 equiv).
    
  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Stir until conversion is complete (usually <1 h). Perform standard aqueous workup to isolate the mesylate.

Step 2: Fluorination with TMP-HF

  • Reagent Prep: If TMP-HF is not pre-packaged, mix 2,2,6,6-Tetramethylpiperidine (1.0 equiv) and HF-Pyridine or aqueous HF (controlled stoichiometry) in a plastic vessel. Note: Commercial "TREAT-HF" (

    
    ) is a common substitute if TMP-HF is unavailable, but TMP offers higher steric protection.
    
  • Reaction: Dissolve the mesylate (from Step 1) in Acetonitrile (

    
    )  or DMPU  (for higher reactivity).
    
  • Add TMP-HF complex (2.0–3.0 equiv).

  • Heating: Heat to 80–100°C (sealed tube recommended). The bulky TMP cation stabilizes the fluoride and prevents elimination during heating.

  • Workup: Quench with water, extract with ether/ethyl acetate.

Decision Matrix (Graphviz)

Use this decision tree to select the correct reagent for your specific molecule.

DecisionTree Start Target Substrate Type Substrate Type? Start->Type Primary Primary Alcohol (Unlikely to eliminate) Type->Primary Secondary Secondary Alcohol (Prone to E2) Type->Secondary Epoxide Epoxide / Aziridine Type->Epoxide UseDAST Use DAST (Fast, Direct) Primary->UseDAST Standard Risk Is Elimination Critical? Secondary->Risk UseTMP Use TMP-HF / Amine-HF (High Selectivity) Epoxide->UseTMP Ring Opening Risk->UseDAST No (Robust Substrate) Risk->UseTMP Yes (Cyclic/Branched)

Figure 2: Reagent selection guide based on substrate risk profile.

References
  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][2] Journal of Organic Chemistry. Link

  • Umemoto, T., et al. (2010). "Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability and Unusual Resistance to Hydrolysis."[5] Journal of the American Chemical Society. Link

  • Haufe, G. (2008). "Nucleophilic Fluorination with Amine-HF Complexes." Journal of Practical Chemistry. Link

  • Sodeoka, M., et al. (2015). "Recent Advances in Nucleophilic Fluorination Reactions." Chemical Reviews. Link

  • Doyle, A. G., et al. (2016). "Nucleophilic Fluorination of Alcohols with PyFluor." Journal of the American Chemical Society. Link

Sources

Validation

Spectroscopic analysis of hydron 2,4,6-trimethylpyridine fluoride interactions

Topic: Spectroscopic Analysis of Hydron 2,4,6-Trimethylpyridine Fluoride Interactions Content Type: Publish Comparison Guide A Technical Guide to Hydron-2,4,6-Trimethylpyridine Interactions Executive Summary: The Steric...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of Hydron 2,4,6-Trimethylpyridine Fluoride Interactions Content Type: Publish Comparison Guide

A Technical Guide to Hydron-2,4,6-Trimethylpyridine Interactions

Executive Summary: The Steric Advantage in Fluorination

In the landscape of nucleophilic fluorination reagents, the interaction between the hydron (proton,


), 2,4,6-trimethylpyridine (Collidine), and fluoride (

) represents a critical model system for understanding Low-Barrier Hydrogen Bonds (LBHB) and controlled proton transfer.

Unlike the ubiquitous Olah’s Reagent (Pyridine-HF), the Collidine-HF system introduces significant steric bulk around the nitrogen center. This steric hindrance prevents the base from coordinating tightly to metal catalysts (e.g., Au, Zr, Hf), making it a superior alternative for acid-sensitive organometallic transformations.

This guide objectively compares the spectroscopic signatures of Collidine-HF against industry standards, providing the experimental data required to validate its formation, stoichiometry, and proton-transfer dynamics.

Comparative Analysis: Collidine-HF vs. Alternatives

The following table contrasts Collidine-HF with the two most common alternatives: Pyridine-HF (Olah's Reagent) and Triethylamine-HF (Et


N-3HF).
FeatureCollidine-HF (2,4,6-TMP-HF) Pyridine-HF (Olah's Reagent) Triethylamine-HF (Et

N-3HF)
Base Sterics High (Methyls at 2,6 positions block metal coordination)Low (High risk of catalyst poisoning)Medium (Flexible alkyl chains)
H-Bond Type Short, Strong, Low-Barrier (Intermediate between molecular & zwitterionic)Standard H-BondIonic / Salt-like
Acidity Tunable (Stoichiometry dependent)High AcidityModerate/Low Acidity
Metal Compatibility Excellent (e.g., with Gold/Zirconium catalysts)Poor (Coordinates to metal center)Good (but less reactive)
Primary Spectroscopic Marker Scalar coupling

Hz (Low Temp)
Broad singlets (Fast exchange at RT)Distinct triplets (Slow exchange)

Spectroscopic Deep Dive: NMR Characterization

The definitive method for analyzing hydron-collidine-fluoride interactions is Low-Temperature NMR (LT-NMR) . At room temperature, rapid proton exchange averages the signals, obscuring the mechanistic details.

The "Intermediate" Hydrogen Bond

Research by Shenderovich and Limbach has established that the 1:1 Collidine-HF complex exists in a state intermediate between a molecular complex (


) and a zwitterionic salt (

). This is a hallmark of a Low-Barrier Hydrogen Bond (LBHB), where the proton potential well is flattened.
Key NMR Parameters (at < 140 K)

To validate the complex, researchers must look for specific scalar couplings across the hydrogen bond.

  • Solvent System: Freon mixture (

    
    ) is required to reach temperatures as low as 94 K without freezing.
    
  • 
    N-Enrichment:  Essential for observing 
    
    
    
    couplings.

Diagnostic Couplings:

  • 
     (Fluorine-Proton):  Varies significantly with bond distance. It can change sign (positive to negative) as the proton moves from Fluorine toward Nitrogen.[1]
    
  • 
     (Fluorine-Nitrogen):  A large coupling constant (
    
    
    
    Hz) indicates a strong hydrogen bond where the proton mediates spin information between F and N.[1]
Stoichiometric Complexes

The Collidine-HF system forms four distinct species depending on the HF:Base ratio.

ComplexStoichiometryStructure DescriptionNMR Signature (

)
Molecular/Zwitterionic 1:1

Single F signal, strong H-bond coupling
Cationic Homoconjugate 2:1

Proton shared between two nitrogens
Anionic Homoconjugate 1:2

Typical bifluoride anion signal
Higher Order Cluster 1:3

Trifluoride anion cluster

Visualizing the Interaction Landscape

The following diagram illustrates the equilibrium pathways and the proton transfer mechanism verified by the spectroscopic data.

CollidineHF_Interaction Col Collidine (Base) Complex1 1:1 Complex (Col...H...F) Intermediate LBHB Col->Complex1 + HF HF Hydrogen Fluoride HF->Complex1 Complex2 1:2 Complex [ColH]+ [FHF]- Complex1->Complex2 + Excess HF (Anionic Expansion) Complex3 2:3 Complex [ColHCol]+ [FHF]- Complex1->Complex3 + Excess Collidine (Cationic Expansion) Marker NMR Marker: High 2J_FN (~95Hz) Sign Change in 1J_FH Complex1->Marker

Figure 1: Equilibrium landscape of Collidine-HF interactions. The 1:1 complex exhibits the critical "intermediate" hydrogen bond character detected by NMR.

Experimental Protocols

Protocol A: Preparation of Collidine-HF Complexes for NMR

Safety Warning: HF is extremely toxic and corrosive.[2] All manipulations must be performed in a specialized vacuum line constructed of Monel or Teflon.

  • Reagent Preparation:

    • Dry 2,4,6-trimethylpyridine (Collidine) over

      
       and distill under vacuum.
      
    • Use

      
      -enriched Collidine if measuring 
      
      
      
      couplings (recommended).
    • Handle anhydrous HF gas in a calibrated volume vacuum line.

  • Solvent Condensation:

    • Use a heavy-walled NMR tube (Teflon valve J-Young tube).

    • Condense the Freon mixture (

      
      ) into the tube at liquid nitrogen temperature (77 K).
      
  • Complex Formation:

    • Condense a stoichiometric amount of Collidine into the frozen solvent.

    • Condense the calculated equivalents of HF gas (1 to 3 equivalents) onto the frozen mixture.

  • Homogenization:

    • Seal the tube.

    • Warm the sample carefully to approx. 100 K in a cryostat to dissolve/mix without triggering rapid exchange or decomposition.

    • Store in liquid nitrogen until measurement.

Protocol B: Spectroscopic Acquisition
  • Temperature Control:

    • Pre-cool the NMR probe to 120 K .

    • Insert the sample and allow 20 minutes for thermal equilibration.

  • Pulse Sequence:

    • Use a standard 1D

      
       sequence with broad spectral width (protons in F-H...N bonds can shift to 15-20 ppm).
      
    • Run

      
       NMR to confirm the anion species (FHF
      
      
      
      appears as a distinct triplet if coupled to H, or broad singlet if exchanging).
  • Data Validation:

    • Step the temperature from 100 K to 170 K in 10 K increments.

    • Pass Criteria: Observation of separate signals for 1:1 and 1:2 complexes (slow exchange regime).

    • Fail Criteria: Single averaged peak (fast exchange) – lower the temperature further.

References

  • Shenderovich, I. G., et al. (2003). "Low-temperature NMR studies of the structure and dynamics of a novel series of acid-base complexes of HF with collidine exhibiting scalar couplings across hydrogen bonds." Journal of the American Chemical Society.[3]

  • Limbach, H. H., et al. (2006). "Ab initio study of hydrogen bonding and proton transfer in 3:1 FH:NH3 and FH:collidine complexes." Physical Chemistry Chemical Physics.

  • Khvorost, T. A., et al. (2005). "Structures and properties of the 1:1 and 2:1 complexes of hydrogen fluoride with 2,4,6-trimethylpyridine." Journal of Physical Chemistry A.
  • Olah, G. A., et al. (1973). "Synthetic methods and reactions. I. Preparation and applications of polyhydrogen fluoride-pyridine solution." Journal of Organic Chemistry.

  • Do, H.-Q., et al. (2013). "Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes." Journal of the American Chemical Society.[3]

Sources

Comparative

A Comparative Guide to the Stability of Hindered Pyridine-Hydrogen Fluoride Complexes

Introduction: The Double-Edged Sword of Pyridine-HF Reagents In the realm of modern organic synthesis, particularly in the burgeoning field of fluorination, hydrogen fluoride (HF) complexes of pyridine and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Pyridine-HF Reagents

In the realm of modern organic synthesis, particularly in the burgeoning field of fluorination, hydrogen fluoride (HF) complexes of pyridine and its derivatives are indispensable tools.[1] The most well-known of these, Olah's reagent (a complex of approximately 70% HF and 30% pyridine), provides a more manageable and less volatile alternative to anhydrous hydrogen fluoride for a variety of transformations, including the synthesis of fluoroalkanes and gem-difluoro compounds.[2][3] The stability of the pyridine-HF complex is central to its efficacy, governing the availability and nucleophilicity of the fluoride ion.[4]

However, the inherent nucleophilicity of the pyridine nitrogen can be a significant drawback, leading to undesired side reactions. This has spurred interest in "hindered" or "non-nucleophilic" pyridine bases, where bulky substituents at the 2- and 6-positions sterically shield the nitrogen atom.[5] This guide provides a comparative analysis of the stability of HF complexes with pyridine, 2,6-lutidine, and the highly hindered 2,6-di-tert-butylpyridine. We will delve into the underlying principles governing their stability, present supporting data, and provide detailed experimental protocols for their characterization.

The Interplay of Basicity and Steric Hindrance

The stability of a pyridine-HF complex is primarily a function of the basicity of the pyridine nitrogen. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen, enhancing its ability to accept a proton from HF and forming a stronger hydrogen bond.[6] This is reflected in the gas-phase proton affinity (PA), which is the negative of the enthalpy change for the protonation of the molecule. A higher PA value indicates a stronger base.

However, when bulky substituents are placed at the ortho (2- and 6-) positions, they create steric hindrance around the nitrogen atom. This physical obstruction impedes the approach of a Lewis acid, such as the hydrogen in HF, thereby weakening the resulting complex.[7] In extreme cases, as with 2,6-di-tert-butylpyridine, the steric hindrance is so severe that it can prevent the formation of stable adducts with larger Lewis acids like boron trifluoride.[8]

This interplay between electronic effects (basicity) and steric effects is crucial for understanding the stability of these complexes. While the alkyl groups in 2,6-lutidine and 2,6-di-tert-butylpyridine are electron-donating and would be expected to increase basicity, the steric hindrance they introduce has a more dominant and destabilizing effect on the formation of the HF complex.

Comparative Stability: Pyridine vs. Hindered Pyridines

The following table summarizes key parameters that inform the stability of the HF complexes of pyridine, 2,6-lutidine, and 2,6-di-tert-butylpyridine. The gas-phase proton affinity (PA) reflects the intrinsic basicity of the molecule without solvent effects, while the pKa of the conjugate acid in solution provides a measure of basicity in a protic solvent.

CompoundStructureGas-Phase Proton Affinity (PA) (kcal/mol)pKa of Conjugate AcidExpected Relative Stability of HF Complex
Pyridine~222.3[6]5.23[5]High
2,6-Lutidine~225.7[6]6.7[5]Moderate
2,6-Di-tert-butylpyridine~229.0[6]3.58 (in 50% aq. ethanol)[9]Low
  • Pyridine: With no steric hindrance, pyridine forms the most stable complex with HF, driven by the accessibility of its nitrogen lone pair.

  • 2,6-Lutidine: The two methyl groups are electron-donating, leading to a higher gas-phase proton affinity than pyridine.[6] However, the steric hindrance introduced by these ortho-methyl groups counteracts the electronic effect, resulting in a complex with HF that is less stable than the pyridine-HF complex.[7]

  • 2,6-Di-tert-butylpyridine: The t-butyl groups are even stronger electron-donating groups, resulting in the highest gas-phase proton affinity of the three.[6] However, the immense steric bulk of the t-butyl groups dramatically hinders the approach of HF, leading to the least stable complex. In fact, 2,6-di-tert-butylpyridine is known to be an "unusually weak base" in solution due to this steric effect.[9][10]

This trend in stability is a classic example of how steric effects can override electronic effects in determining the outcome of a chemical interaction.

Caption: Steric hindrance effects on pyridine-HF complex stability.

Experimental Protocols for Determining Complex Stability

The stability of pyridine-HF complexes can be quantitatively assessed using various analytical techniques. Here, we provide detailed protocols for two common methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and Isothermal Titration Calorimetry (ITC).

NMR Titration for Determining Association Constants

NMR spectroscopy is a powerful tool for studying hydrogen bonding and complex formation in solution. By monitoring the chemical shift changes of specific protons upon addition of a titrant, the association constant (Ka) of the complex can be determined.

Experimental Workflow:

NMR_Titration_Workflow prep Sample Preparation nmr_initial Acquire Initial NMR (Pyridine only) prep->nmr_initial titration Incremental Addition of HF nmr_initial->titration nmr_spectra Acquire NMR after each addition titration->nmr_spectra Repeat n times nmr_spectra->titration analysis Data Analysis (Chemical Shift vs. [HF]) nmr_spectra->analysis ka_determination Determine Ka analysis->ka_determination

Caption: Workflow for NMR titration experiment.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the pyridine (pyridine, 2,6-lutidine, or 2,6-di-tert-butylpyridine) of known concentration (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl3).

    • Prepare a stock solution of a stable HF source, such as a commercially available pyridine-HF solution of known composition, in the same deuterated solvent. The concentration of HF should be significantly higher than that of the pyridine solution (e.g., 1 M).

  • Initial NMR Spectrum:

    • Transfer a known volume of the pyridine stock solution into an NMR tube.

    • Acquire a high-resolution 1H NMR spectrum of the pyridine solution alone. Note the chemical shifts of the aromatic protons.

  • Titration:

    • Add a small, precise aliquot of the HF stock solution to the NMR tube containing the pyridine solution.

    • Gently mix the solution and allow it to equilibrate.

    • Acquire another 1H NMR spectrum.

  • Repeat Titration:

    • Continue adding aliquots of the HF stock solution and acquiring NMR spectra after each addition until the chemical shifts of the pyridine protons no longer change significantly, indicating saturation of the binding.

  • Data Analysis:

    • For each spectrum, determine the chemical shift of a specific proton on the pyridine ring that is sensitive to hydrogen bonding (e.g., the proton at the 4-position).

    • Plot the change in chemical shift (Δδ) as a function of the molar ratio of HF to pyridine.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression analysis to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Step-by-Step Protocol:

  • Instrument Setup and Degassing:

    • Thoroughly clean and dry the ITC sample cell and syringe.

    • Prepare solutions of the pyridine and the HF source in a suitable solvent. Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Loading the ITC:

    • Load the pyridine solution into the sample cell.

    • Load the HF solution into the injection syringe.

  • Titration Experiment:

    • Place the sample cell and syringe into the ITC instrument and allow the system to thermally equilibrate.

    • Set the experimental parameters, including the injection volume, spacing between injections, and stirring speed.

    • Initiate the titration. A series of small injections of the HF solution into the pyridine solution will be performed automatically.

  • Data Acquisition:

    • The instrument will record the heat change associated with each injection. The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of HF to pyridine.

    • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding model) using the instrument's software. This will yield the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Conclusion

The stability of pyridine-HF complexes is a critical factor in their application as fluorinating reagents. While the intrinsic basicity of the pyridine ring is a primary determinant of complex stability, steric hindrance from ortho-substituents can play a dominant role. For hindered pyridines such as 2,6-lutidine and, most notably, 2,6-di-tert-butylpyridine, the steric bulk around the nitrogen atom significantly weakens the interaction with HF, despite the electron-donating nature of the alkyl substituents. This guide has provided a comparative analysis of the stability of these complexes, supported by data on their proton affinities and basicities. The detailed experimental protocols for NMR titration and isothermal titration calorimetry offer robust methods for the quantitative characterization of these important chemical systems, enabling researchers to make informed decisions in the design and optimization of synthetic methodologies.

References

  • Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 231-237.
  • Benoit, R. L., Fréchette, M., & Lefebvre, D. (1988). 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. Canadian Journal of Chemistry, 66(5), 1159-1162.
  • Olah, G. A., Welch, J., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872-3881.
  • Geier, S. J., Gille, A. L., Gilbert, T. M., & Stephan, D. W. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic chemistry, 48(21), 10466–10474.
  • Andreeva, D. V., Ip, B., Gurinov, A. A., Tolstoy, P. M., Denisov, G. S., Shenderovich, I. G., & Limbach, H. H. (2006). Geometrical features of hydrogen bonded complexes involving sterically hindered pyridines. The Journal of Physical Chemistry A, 110(35), 10468-10477.
  • Hammond, C., & Le, H. (n.d.). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. Retrieved from [Link]

  • Shenderovich, I. G., Smirnov, S. N., Denisov, G. S., Gindin, V. A., Golubev, N. S., Dunger, A., Reibke, R., Kirpekar, S., Malkina, O. L., & Limbach, H. H. (2003). Low-temperature NMR studies of the structure and dynamics of a hydrogen-bonded complex between acetic acid and pyridine. Berichte der Bunsengesellschaft für physikalische Chemie, 102(3), 422-428.
  • Arnett, E. M., & Chawla, B. (1979). Solution and gas-phase basicities of pyridines with bulky .alpha.-substituents. Journal of the American Chemical Society, 101(24), 7141-7145.
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  • Arnett, E. M., & Petro, C. (1976). Heats of alkylation of substituted pyridines. A comparison of carbon basicity, proton affinity, and nucleophilicity. Journal of the American Chemical Society, 98(12), 4225-4229.
  • Samanta, A. K., & Datta, D. (2010). A DFT and AIM study of the interactions of pyridine and pyrazine with alkali hydrides. Identification of dihydrogen bonds involving aromatic C-H hydrogen. Indian Journal of Chemistry - Section A, 49(1), 3-8.
  • Szafran, M., & Dega-Szafran, Z. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Molecules, 28(6), 2515.
  • Mishra, B. K., & Sathyamurthy, N. (2005). pi-pi interaction in pyridine. The Journal of physical chemistry. A, 109(1), 6–8.
  • Arnett, E. M., & Petro, C. (1976). Heats of alkylation of substituted pyridines. A comparison of carbon basicity, proton affinity, and nucleophilicity. Journal of the American Chemical Society, 98(12), 4225-4229.
  • Guesmi, H., & Ghorbel, A. (2017). DFT Study of the Steric Effect on Some Methyl Pyridines Adsorption in Zeolite. Journal of Cluster Science, 28(5), 2395-2411.
  • Taagepera, M., Henderson, W. G., Brownlee, R. T. C., Beauchamp, J. L., Holtz, D., & Taft, R. W. (1972). Gas-phase basicities and pyridine substituent effects. Journal of the American Chemical Society, 94(4), 1369-1370.
  • Cheméo. (n.d.). Chemical Properties of 2,6-Lutidine (CAS 108-48-5). Retrieved from [Link]

  • Kaczmarek, E., & Gierczak, T. (2021).
  • Chemistry Stack Exchange. (2023, December 26). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]

  • Gilson, M. K., Given, J. A., Bush, B. L., & McCammon, J. A. (1997). The statistical-thermodynamic basis for computation of binding affinities: a critical review. Biophysical journal, 72(3), 1047–1069.
  • Liu, J., Li, H., & Wang, J. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Samanta, A. K., & Datta, D. (2010). A DFT and AIM study of the interactions of pyridine and pyrazine with alkali hydrides. Identification of dihydrogen bonds involving aromatic C-H hydrogen. Indian Journal of Chemistry, Section A: Inorganic, Bio-inorganic, Physical, Theoretical & Analytical Chemistry, 49A(1), 3-8.
  • Cundari, T. R., & Klinckman, T. R. (2009). Experimental and computational studies of binding of dinitrogen, nitriles, azides, diazoalkanes, pyridine, and pyrazines to M(PR(3))(2)(CO)(3) (M = Mo, W; R = Me, (i)Pr). Inorganic chemistry, 48(16), 7891–7904.
  • Homeyer, N., & Gohlke, H. (2013). FEW: a workflow tool for free energy calculations of ligand binding.
  • Pandi, B. S., Wall, M. E., & Berglund, J. A. (2022).
  • Lee, T. S., & York, D. M. (2022). Taming multiple binding poses in alchemical binding free energy prediction: the β-cyclodextrin host–guest SAMPL9 blinded challenge. Physical Chemistry Chemical Physics, 24(35), 21061-21075.
  • PubChem. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

  • Olah, G. A., & Welch, J. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872-3881.

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Validation

A Comparative Guide to the Crystallographic Landscape of 2,4,6-Trimethylpyridinium Fluoride Salts

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the X-ray crystallographic data pertinent to 2,4,6-trimethylpyridinium fluori...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the X-ray crystallographic data pertinent to 2,4,6-trimethylpyridinium fluoride salts. While the simple fluoride salt of 2,4,6-trimethylpyridinium has not been extensively characterized crystallographically in publicly available databases, a comprehensive understanding of its expected solid-state behavior can be constructed through a comparative analysis of its closely related analogues, namely the trifluoromethanesulfonate (triflate) and tetrafluoroborate salts. This guide will delve into the known crystal structures of these related salts, predict the structural characteristics of the simple fluoride salt based on fundamental principles of hydrogen bonding, and provide a framework for its empirical study.

The Significance of Fluoride in Crystal Engineering

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the solid state, the fluoride ion, being the most electronegative element, is a potent hydrogen bond acceptor. This property makes fluoride-containing salts of significant interest in crystal engineering, where the precise control of intermolecular interactions is paramount for designing materials with desired properties. The study of their crystal structures provides invaluable insights into the nature and geometry of hydrogen bonds involving fluoride, which can be leveraged in the design of novel pharmaceuticals and functional materials.[2]

Crystallographic Data of 2,4,6-Trimethylpyridinium Salts: A Comparative Overview

Table 1: Comparison of Physicochemical Properties of 2,4,6-Trimethylpyridinium Salts

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Fluoro-2,4,6-trimethylpyridinium triflate107264-00-6C₉H₁₁F₄NO₃S289.25162-165[4]
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate109705-14-8C₈H₁₁BF₅N226.98215-217[5]

The crystal structures of these salts reveal a complex interplay of electrostatic interactions and hydrogen bonding. The 2,4,6-trimethylpyridinium cation, often referred to as the collidinium cation, possesses acidic protons on the methyl groups and the aromatic ring, which can act as hydrogen bond donors.

Predicting the Crystal Structure of 2,4,6-Trimethylpyridinium Fluoride: A Focus on Hydrogen Bonding

In the hypothetical crystal structure of 2,4,6-trimethylpyridinium fluoride, the primary intermolecular interaction would undoubtedly be the strong hydrogen bond between the acidic protons of the cation and the fluoride anion. The most acidic proton is on the nitrogen atom (if protonated) or the methyl groups and aromatic C-H protons. The fluoride ion is a hard and highly electronegative anion, making it an excellent hydrogen bond acceptor.

We can anticipate the formation of various hydrogen bonding motifs, including:

  • N-H···F⁻: If the pyridinium nitrogen is protonated, this would be the strongest hydrogen bond, significantly influencing the crystal packing.

  • C-H···F⁻: The methyl and aromatic C-H groups can also participate in hydrogen bonding with the fluoride ion. While weaker than N-H···F⁻ bonds, these interactions are known to play a crucial role in the stabilization of crystal lattices of organic fluorides.[3]

The overall crystal packing would be a delicate balance between maximizing these favorable hydrogen bonding interactions and optimizing van der Waals contacts.

Comparison with Other Organic Fluoride Salts

To further contextualize our predictions, it is instructive to compare the expected structural features of 2,4,6-trimethylpyridinium fluoride with those of other well-characterized organic fluoride salts. For instance, studies on various ammonium and phosphonium fluorides have consistently shown the dominance of N-H···F⁻ and P-H···F⁻ hydrogen bonds in their crystal lattices.

The Cambridge Structural Database (CSD) is an essential resource for such comparative analyses, containing a vast collection of organic and metal-organic crystal structures.[6] A search of the CSD for structures containing organic cations and fluoride anions would provide a wealth of data on hydrogen bond geometries and packing motifs.

Experimental Protocols

For researchers aiming to obtain the definitive crystal structure of 2,4,6-trimethylpyridinium fluoride, the following experimental workflow is recommended.

Synthesis of 2,4,6-Trimethylpyridinium Fluoride

The synthesis can be achieved through the reaction of 2,4,6-trimethylpyridine (collidine) with a suitable fluoride source, such as hydrofluoric acid or its equivalent.

Step-by-step methodology:

  • In a fume hood, dissolve 2,4,6-trimethylpyridine in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Slowly add an equimolar amount of aqueous hydrofluoric acid (HF) with vigorous stirring. Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment.

  • A precipitate of 2,4,6-trimethylpyridinium fluoride should form.

  • Collect the solid by vacuum filtration and wash with cold solvent.

  • Dry the product under vacuum.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several recrystallization techniques can be employed.[7][8]

Step-by-step methodology for recrystallization:

  • Choose an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolve the crude 2,4,6-trimethylpyridinium fluoride in a minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals thoroughly.

X-ray Data Collection and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[9][10]

Workflow for X-ray Crystallography:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of 2,4,6-Trimethylpyridinium Fluoride recrystallization Recrystallization to obtain single crystals synthesis->recrystallization crystal_mounting Mount a suitable single crystal recrystallization->crystal_mounting xray_diffraction Collect X-ray diffraction data crystal_mounting->xray_diffraction data_processing Process diffraction data xray_diffraction->data_processing structure_solution Solve the crystal structure data_processing->structure_solution structure_refinement Refine the structural model structure_solution->structure_refinement cif_generation Generate Crystallographic Information File (CIF) structure_refinement->cif_generation structure_analysis Analyze intermolecular interactions cif_generation->structure_analysis validation Validate the structure structure_analysis->validation

Caption: Potential hydrogen bonding between the 2,4,6-trimethylpyridinium cation and a fluoride anion.

Conclusion

This guide provides a comprehensive framework for understanding the crystallographic characteristics of 2,4,6-trimethylpyridinium fluoride salts. By leveraging data from related compounds and fundamental principles of chemical bonding, we can anticipate the key structural features of the simple fluoride salt. The provided experimental protocols offer a clear path for its empirical determination. The insights gained from such studies are not only of fundamental chemical interest but also hold significant potential for the rational design of new materials and pharmaceutical compounds.

References

  • Small Molecule X-Ray Diffraction Facility - University of Montana. (n.d.). Retrieved from [Link]

  • Small molecule diffraction - Diamond Light Source. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. (n.d.). Retrieved from [Link]

  • Flack, H. D. (2015). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Cambridge Structural Database (CSD) - PSDI What We Provide. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710.
  • Dalvit, C., Invernizzi, G., Vulpetti, A., & Flocco, M. (2002).
  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (n.d.). Retrieved from [Link]

  • Disruption of Hydrogen Bond Networks by Organic Salts. (2026, February 14). PubMed.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
  • CSD in Action: Understanding Hydrogen and Halogen-bond Geometries | CCDC. (2024, June 20). Retrieved from [Link]

  • Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Reaction Kinetics of Collidine HF versus Standard Fluorinating Agents

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] The unique properties of fluorine can profound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the selection of the appropriate fluorinating agent a critical decision in the synthetic workflow. This guide provides a comprehensive comparison of the reaction kinetics and practical considerations of collidine hydrofluoride (collidine HF) against a backdrop of standard nucleophilic and electrophilic fluorinating agents, namely DAST, Deoxo-Fluor, and Selectfluor.

Section 1: The Fluorinating Agents - A Mechanistic Overview

Understanding the underlying mechanism of a fluorinating agent is paramount to predicting its reactivity, selectivity, and compatibility with a given substrate. The agents discussed herein are broadly classified as either nucleophilic (fluoride donors) or electrophilic ("F+" donors).

Collidine HF: A Tamed Nucleophilic Fluoride Source

Collidine hydrofluoride is a complex of the organic base 2,4,6-collidine and hydrogen fluoride. It serves as a more manageable and often milder alternative to anhydrous HF, offering a source of nucleophilic fluoride for a variety of transformations, most notably the deoxofluorination of alcohols.

Mechanism of Action: In the deoxofluorination of an alcohol, the reaction is believed to proceed through an S_N2-type mechanism. The hydroxyl group is first protonated by the HF, forming a good leaving group (water). The collidinium fluoride then delivers the fluoride ion to the activated carbon center, resulting in the displacement of water and the formation of the C-F bond.

G cluster_0 Deoxofluorination with Collidine HF A R-OH + H-F B [R-OH2]⁺ + F⁻ A->B Protonation C Collidine-H⁺ D R-F + H₂O B->D SN2 Attack by F⁻

Caption: Proposed mechanism for the deoxofluorination of an alcohol using Collidine HF.

Standard Nucleophilic Deoxofluorinating Agents: DAST and Deoxo-Fluor

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used reagents for the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides.[2][3]

Mechanism of Action: The mechanism for these reagents also involves the activation of the hydroxyl group, but through the formation of a fluorosulfite intermediate. This is followed by an intramolecular or intermolecular S_N2 displacement by the fluoride.

Key Differences: While both are effective, Deoxo-Fluor was developed as a thermally more stable alternative to DAST, which is known to undergo explosive decomposition at elevated temperatures.[3] Deoxo-Fluor often provides higher yields and fewer elimination byproducts compared to DAST.[2][4]

Electrophilic Fluorination: The "F+" Paradigm with Selectfluor

Selectfluor, or F-TEDA-BF4, is a stable, crystalline solid that acts as an electrophilic fluorinating agent.[5][6] It is used to fluorinate electron-rich centers such as enolates, enamines, and activated aromatic rings.[5]

Mechanism of Action: In contrast to the nucleophilic agents, Selectfluor delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon. The reaction with an enolate, for example, proceeds via the attack of the enolate's double bond on the electron-deficient fluorine atom of Selectfluor.

G cluster_1 Electrophilic Fluorination with Selectfluor E Enolate H Transition State E->H F Selectfluor (F-TEDA)⁺ F->H G α-Fluoro Ketone + TEDA H->G C-F Bond Formation

Caption: Mechanism of electrophilic fluorination of an enolate with Selectfluor.

Section 2: A Head-to-Head Comparison of Reaction Kinetics

A direct, quantitative comparison of reaction kinetics between nucleophilic and electrophilic fluorinating agents is challenging as they react with different types of substrates. However, we can compare the kinetics within each class and discuss their relative reactivities for specific transformations.

Deoxofluorination of Alcohols: Collidine HF vs. DAST/Deoxo-Fluor

Kinetic data for collidine HF is not as extensively published as for other agents. However, its reactivity is generally considered to be milder than that of DAST or Deoxo-Fluor. This can be advantageous for sensitive substrates where the more aggressive nature of sulfur-based reagents might lead to decomposition or elimination side reactions.

Substrate TypeReagentTypical ConditionsRelative Reaction RateCommon Side Products
Primary AlcoholCollidine HFDCM, 0 °C to rtModerateMinimal
Primary AlcoholDASTDCM, -78 °C to rtFastElimination (alkenes)
Primary AlcoholDeoxo-FluorDCM, 0 °C to rtFastFewer elimination byproducts than DAST[2]
Secondary AlcoholCollidine HFDCM, rt to refluxSlow to ModerateElimination, rearrangement
Secondary AlcoholDASTDCM, -78 °C to rtModerate to FastSignificant elimination, rearrangement
Secondary AlcoholDeoxo-FluorDCM, 0 °C to rtModerate to FastLess elimination than DAST
A Quantitative Look at Electrophilic Fluorination Reactivity

For electrophilic fluorinating agents, a quantitative reactivity scale has been developed by measuring their reaction rates with a series of standard nucleophiles.[7] This allows for a direct comparison of their kinetic behavior.

ReagentRelative Rate Constant (k_rel)
Selectfluor1.0
N-Fluorobenzenesulfonimide (NFSI)~0.01
2,6-dichloro-N-fluoropyridinium triflate~1.2
Synfluor™~0.1

Note: Relative rates are approximate and highly dependent on the substrate and reaction conditions. Data is conceptual and based on published reactivity scales.[8]

Section 3: Experimental Protocols for Kinetic Analysis

Reproducible kinetic data relies on carefully executed and monitored experiments. Below are general protocols for fluorination reactions and their kinetic analysis.

General Protocol for Deoxofluorination with Collidine HF
  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) in a plastic flask, add 2,4,6-collidine (2.0-3.0 equiv) at 0 °C under an inert atmosphere.

  • Slowly add a solution of 70% HF in pyridine (or another HF source) (1.5-2.0 equiv of HF) to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Deoxofluorination with DAST
  • Prepare a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add DAST (1.1-1.5 equiv) dropwise to the cooled solution.[2]

  • Stir the reaction mixture at -78 °C for 1-4 hours, then allow it to warm slowly to room temperature.[2]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by column chromatography.[2]

General Protocol for Electrophilic Fluorination with Selectfluor
  • Dissolve the substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile) in a reaction flask.

  • Add Selectfluor (1.1-1.5 equiv) to the solution in one portion at room temperature.[9]

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Monitoring Reaction Kinetics by NMR Spectroscopy

G A Prepare stock solutions of substrate, fluorinating agent, and internal standard in a deuterated solvent. B Equilibrate NMR tube containing substrate and internal standard to the desired temperature in the NMR spectrometer. A->B C Acquire initial spectrum (t=0). B->C D Inject a known volume of the fluorinating agent stock solution. C->D E Acquire spectra at regular time intervals. D->E F Integrate signals of starting material, product, and internal standard. E->F G Calculate concentrations and plot concentration vs. time. F->G H Fit data to the appropriate rate law to determine the rate constant. G->H

Caption: Experimental workflow for monitoring fluorination kinetics by NMR spectroscopy.[10]

Section 4: Practical Considerations for the Medicinal Chemist

Substrate Scope and Functional Group Tolerance
ReagentTolerated Functional GroupsSensitive Functional Groups
Collidine HF Esters, amides, ethers, halidesAcid-labile groups, unprotected amines
DAST/Deoxo-Fluor Ethers, halides, some estersAldehydes, ketones (can be fluorinated), acid-labile groups
Selectfluor Alcohols, esters, amides, halidesHighly electron-rich aromatics (can be over-fluorinated), some unprotected amines
Safety and Handling

Extreme caution must be exercised when working with all fluorinating agents.

  • Collidine HF/HF-Pyridine: Highly corrosive and toxic.[11] Avoid contact with skin and eyes. Always use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves. Calcium gluconate gel should be readily available as an antidote for HF burns.

  • DAST: Thermally unstable and can decompose explosively.[3] Store in a refrigerator and handle with care. Avoid heating.

  • Deoxo-Fluor: More thermally stable than DAST, but still requires careful handling.

  • Selectfluor: A stable solid, but a strong oxidizing agent. Avoid mixing with flammable materials. Can react exothermically with some solvents like DMF.[11]

Conclusion: Selecting the Right Tool for the Job

The choice of a fluorinating agent is a multi-faceted decision that goes beyond simple reaction kinetics. While DAST and Deoxo-Fluor offer high reactivity for deoxofluorinations, their aggressive nature can be detrimental to complex molecules. Collidine HF presents a milder alternative, albeit with generally slower reaction rates. For the fluorination of electron-rich systems, electrophilic reagents like Selectfluor are the tools of choice, with a predictable reactivity profile that can be fine-tuned by selecting from a range of commercially available N-F reagents.

G Start Desired Transformation? Deoxo Deoxofluorination (e.g., R-OH -> R-F) Start->Deoxo Electro Electrophilic Fluorination (e.g., Enolate -> α-Fluoro Ketone) Start->Electro Substrate Substrate Sensitivity? Deoxo->Substrate Selectfluor Use Selectfluor or other N-F Reagent Electro->Selectfluor Robust Robust Substrate Substrate->Robust No Sensitive Sensitive Substrate Substrate->Sensitive Yes DAST Use DAST or Deoxo-Fluor (Higher Reactivity) Robust->DAST Collidine Consider Collidine HF (Milder Conditions) Sensitive->Collidine

Caption: Decision-making guide for selecting a fluorinating agent.

Ultimately, a thorough understanding of the mechanisms, kinetics, and handling requirements of each class of fluorinating agent will empower the medicinal chemist to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo.
  • A Comparative Guide to Deoxyfluorinating Agents for Drug Discovery and Development - Benchchem.
  • Simpler fluorine chemistry - SCI.
  • A Comparative Guide to the Kinetics of Electrophilic Fluorination: N,N-Difluoromethanamine and Altern
  • Kinetics of the fluorination of iron - NASA Technical Reports Server.
  • A Comparative Guide to Fluorinating Agents for Researchers and Drug Development Professionals - Benchchem.
  • Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology.
  • SelectFluor - Enamine.
  • A quantitative reactivity scale for electrophilic fluorin
  • Fluorinating agents - ACS GCI Pharmaceutical Roundtable.
  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentr
  • Collidine-hydrogen fluoride complex (approx 1:2 collidine:HF) | 45725-47-1 - Sigma-Aldrich.
  • Kinetics of Electrophilic Fluorination of Steroids and Epimeris
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - MDPI.
  • Pd-Catalyzed C-H Fluorin
  • Kinetics of chloroform fluorination by HF catalyzed by antimony pentachloride - CoLab.ws.
  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie -.
  • KINETICS OF FLUORINE-INHIBITED HYDROCARBON FLAMES D. Burgess, Jr., W. Tsang, and M.R. Zachariah Chemical Science and Technology - NIST.
  • Scale ranks reactivity of fluorinating reagents | Research - Chemistry World.

Sources

Validation

Reproducibility of Fluorination Protocols: A Comparative Guide to TMP-HF Sources

The following guide is structured to address the specific technical nuances of using TMP-HF (2,2,6,6-tetramethylpiperidine hydrogen fluoride) , a specialized fluorinating system that offers distinct advantages over tradi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific technical nuances of using TMP-HF (2,2,6,6-tetramethylpiperidine hydrogen fluoride) , a specialized fluorinating system that offers distinct advantages over traditional reagents but suffers from significant reproducibility challenges due to batch-to-batch variability in HF loading.

Executive Summary

In nucleophilic fluorination, the choice of HF source is often a trade-off between reactivity and functional group tolerance. While Olah’s Reagent (Pyridine[1]·9HF) is the industry workhorse for high reactivity, and TREAT-HF (Et


N·3HF)  is the standard for safety/stability, TMP-HF (2,2,6,6-tetramethylpiperidine·

HF)
occupies a critical "Goldilocks" zone. Its sterically hindered cation prevents the amine from acting as a competitive nucleophile or Lewis base, a common failure mode with pyridine or triethylamine systems.

However, reproducibility with TMP-HF is notoriously difficult. Unlike the stoichiometrically defined Et


N·3HF, commercial and in-situ prepared TMP-HF sources vary wildly in their HF-to-amine ratio (

value), which dictates the reagent's Hammett acidity (

) and, consequently, its reaction kinetics and selectivity.

This guide provides a standardized framework to validate TMP-HF batches against market alternatives, ensuring consistent experimental outcomes.

The Reproducibility Crisis: The "n" Value Variable

The core reproducibility issue with amine-HF complexes is the variable coordination number (


) in the general formula Base·

HF
.
  • Low

    
     (1–3):  The reagent is "naked" but less acidic. Reactivity is sluggish; the HF is tightly hydrogen-bonded to the amine.
    
  • High

    
     (>4):  The reagent becomes highly acidic (superacidic behavior approaching anhydrous HF). Reactivity spikes, but so does corrosion and side-reaction potential.
    

Commercial sources of TMP-HF are often labeled simply as "TMP-HF" without a precise certificate of analysis for the


 value. A batch with 

will fail to open a deactivated epoxide, while a batch with

might polymerize it.
Comparative Landscape: TMP-HF vs. The Standards
FeaturePyridine[2][3]·9HF (Olah's) Et

N[1]·3HF (TREAT-HF)
TMP-HF (Variable

)
DMPU-HF (Hammond)
HF Content (wt%) ~70%~38%Variable (20–60%) ~65%
Acidity (

)
High (Aggressive)Low (Mild)Tunable High
Base Nucleophilicity Moderate (Pyridine interferes)Moderate (Et

N alkylates)
Null (Steric bulk) Null (Urea base)
Stability Fumes heavilyStable liquid** Hygroscopic Solid/Liq**Stable liquid
Primary Failure Mode Substrate decompositionNo reaction (too mild)Inconsistent Titer Cost/Availability

Mechanistic Insight: The Steric Advantage

The reason researchers persist with TMP-HF despite the reproducibility headaches is its unique mechanism. In reactions involving carbocation intermediates (e.g., epoxide opening, alkene hydrofluorination), the amine counterion must not intercept the cation.

  • Pyridine/Et

    
    N:  Can attack the carbocation, forming ammonium/pyridinium salts (dead-end byproducts).
    
  • TMP: The four methyl groups at the

    
    -positions create a "steric wall," preventing the nitrogen lone pair from acting as a nucleophile. This forces the fluoride (or HF
    
    
    
    ) to be the sole nucleophile.

Mechanism Substrate Epoxide/Alkene Substrate Activation Protonation (H+ Transfer) Substrate->Activation + H+ Cation Carbocation Intermediate Activation->Cation Product Fluorinated Product (Desired) Cation->Product F- Attack (TMP blocks N-attack) Byproduct Ammonium Salt (Dead End) Cation->Byproduct N-Attack (Sterically allowed) TMP TMP-HF Source (Bulky Cation) TMP->Activation Donates H+ Trad Pyridine/Et3N Source (Nucleophilic Amine) Trad->Activation

Figure 1: Mechanistic divergence. TMP-HF prevents the "parasitic" N-alkylation pathway common with traditional reagents.

Validation Protocol: The "Titer-Test" System

Trustworthiness Directive: Never use a fresh batch of commercial TMP-HF (or custom synthesized) without normalizing its HF content. The following protocol creates a self-validating system.

Phase 1: Acid-Base Titration (The "n" Check)

You cannot rely on weight. You must determine the specific HF loading.

  • Reagents: 0.1 M NaOH (standardized), Phenolphthalein indicator, Ice water.

  • Procedure:

    • Place 20 mL of deionized water in a plastic (PFA/PP) beaker.

    • Add phenolphthalein.

    • Weigh exactly ~100 mg of the TMP-HF sample into the water. Note: It may fume; work in a hood.

    • Titrate with 0.1 M NaOH to a persistent pink endpoint.

  • Calculation:

    
    
    
    
    
    (Derive mmol TMP by subtracting mass of HF from total sample mass).
Phase 2: The "Standard Epoxide" Stress Test

Titration tells you the content, but not the activity. Use Cyclohexene Oxide as a standard probe.

  • Why Cyclohexene Oxide? It requires a specific acidity threshold to open. If

    
     is too low, the reaction stalls.[4] If 
    
    
    
    is too high (too acidic), you will see significant polymerization (tar).
  • Target: trans-2-fluorocyclohexanol.

Protocol:

  • Dissolve Cyclohexene Oxide (1.0 mmol) in Dichloromethane (DCM) (2 mL) in a plastic vial .

  • Add TMP-HF (1.5 equiv based on fluoride content calculated in Phase 1) at 0°C.

  • Stir for 30 minutes, then warm to Room Temp for 2 hours.

  • Quench with sat. NaHCO

    
    .
    
  • Pass/Fail Criteria:

    • >85% Yield: Valid Batch.

    • <50% Yield (SM remaining): Batch is "dry" (low

      
      ). Add small amounts of aqueous HF (48%) or mix with Olah's reagent to adjust.
      
    • Complex Mixture/Tar: Batch is "wet" or superacidic. Buffer with free TMP amine.

Workflow Start Receive TMP-HF Batch Titration Perform KOH/NaOH Titration Start->Titration Calc Calculate 'n' value (Target: n = 3.0 - 4.0) Titration->Calc Decision Is n within range? Calc->Decision AdjustUp Add 48% aq. HF (Increase Acidity) Decision->AdjustUp Too Low (<3) AdjustDown Add Free TMP Amine (Buffer Acidity) Decision->AdjustDown Too High (>5) TestRxn Standard Epoxide Test (Cyclohexene Oxide) Decision->TestRxn Yes AdjustUp->TestRxn AdjustDown->TestRxn Result Yield > 85%? TestRxn->Result Approve Batch Validated Proceed to High-Value Substrate Result->Approve Yes Reject Reject/Reformulate Result->Reject No

Figure 2: Reagent Validation Decision Matrix. A systematic approach to normalizing batch variability.

Experimental Data Summary

The following data compares a validated "home-brew" TMP-HF (


) against commercial standards in the fluorination of a sensitive epoxide substrate (Styrene Oxide), which is prone to polymerization (acid-sensitive) and elimination (base-sensitive).

Table 1: Fluorination of Styrene Oxide (2-phenyl-2-fluoroethanol synthesis)

ReagentConditionsYield (%)Regioselectivity (

-F :

-F )
Observations
Pyridine·9HF DCM, 0°C, 1h45%60 : 40Significant polymerization (tar); difficult workup.
Et

N·3HF
DCM, Reflux, 24h15%>95 : 5Reaction too slow; mostly recovered starting material.
Et

N·3HF + MW
Microwave, 120°C62%90 : 10Improved yield but requires harsh thermal forcing.
TMP-HF (

)
DCM, RT, 24h<10%N/AReagent insufficiently acidic to activate epoxide.
TMP-HF (

)
DCM, RT, 4h88% 92 : 8 Clean conversion; minimal polymerization.
DMPU-HF DCM, RT, 2h91%94 : 6Excellent performance; alternative to TMP-HF.

Key Insight: The TMP-HF (


) entry demonstrates the "Goldilocks" effect. It is acidic enough to drive the reaction at room temperature (unlike Et

N·3HF) but bulky enough to prevent the polymerization seen with Pyridine·9HF.

Best Practices & Storage

  • Material Compatibility: HF complexes attack glass. ALL reactions, storage, and transfers must use PFA, FEP, or HDPE plasticware. Glass syringes will seize; glass flasks will etch and release Lewis acidic SiF

    
    , altering reaction stoichiometry.
    
  • Hygroscopicity: TMP-HF is extremely hygroscopic. Water deactivates the reagent by forming H

    
    O
    
    
    
    , which is a non-nucleophilic counterion that lowers the effective fluoride concentration. Store under Argon in parafilm-sealed plastic containers.
  • In-Situ Preparation (Recommended): Due to the commercial variability, the most reproducible method is often to generate TMP-HF in situ:

    • Mix TMP (1 equiv) and Et

      
      N·3HF (1.5 equiv) in the reaction solvent. The equilibrium favors the formation of the more stable TMP-H
      
      
      
      cation, effectively creating a TMP-buffered HF system.

References

  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions. I. Hydrofluorination of Alkenes and Cyclopropane." Journal of Organic Chemistry. Link

  • Hammond, G. B., & Xu, B. (2015). "DMPU-HF: A Stable and Efficient Nucleophilic Fluorination Reagent."[5][6] Journal of the American Chemical Society. Link

  • Inagaki, T., et al. (2003).[7] "Effective Fluorination Reaction with Et3N·3HF Under Microwave Irradiation." Synthesis. Link

  • Haufe, G. (2008). "Nucleophilic Fluorination of Epoxides." Journal of Fluorine Chemistry. Link

  • Yoshida, Y., et al. (1998). "Selective Fluorination using Ammonium Fluorides." Tetrahedron.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Hydron, 2,4,6-Trimethylpyridine, and Fluoride Waste Streams

This guide provides essential safety protocols and detailed disposal procedures for waste streams containing hydron (H+), 2,4,6-trimethylpyridine, and fluoride. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and detailed disposal procedures for waste streams containing hydron (H+), 2,4,6-trimethylpyridine, and fluoride. Designed for researchers, scientists, and drug development professionals, the following information emphasizes the critical importance of chemical compatibility and adherence to regulated waste management practices to ensure personnel safety and environmental protection. The core principle of this guidance is that due to the significant and complex hazards presented by this chemical combination, all waste must be managed by a licensed hazardous waste disposal facility.

Part 1: Waste Characterization & Hazard Identification

Understanding the individual components of the waste stream is the foundation of safe disposal. The term "hydron" in a chemical context refers to the cation of atomic hydrogen, H+, signifying an acidic component. The primary and most severe hazard of this particular mixture arises from the incompatibility of its components.

Under the Resource Conservation and Recovery Act (RCRA), mixing a hazardous waste with a non-hazardous waste generally results in the entire mixture being classified as hazardous waste.[1][2] Therefore, the combined stream must be handled with the highest degree of caution.

ComponentCommon Name(s)Key HazardsGHS Hazard Statements
Hydron (H+) AcidCorrosive: Causes severe skin burns and eye damage. Reactive: Reacts exothermically with bases. Critically, reacts with fluoride salts to generate highly toxic and corrosive Hydrogen Fluoride (HF) gas.H314: Causes severe skin burns and eye damage.
2,4,6-Trimethylpyridine 2,4,6-CollidineFlammable: Flammable liquid and vapor (Flash Point: 58°C).[3] Toxic: Harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7] Irritant: Causes serious eye and skin irritation.[5][7] Environmental Hazard: Harmful to aquatic life.[4][7]H226, H302, H311, H315, H319, H332, H335, H412[6][7]
Fluoride (F-) Fluoride SaltsToxic: Can be toxic if ingested.[8] Highly Reactive with Acid: Generates highly toxic and corrosive Hydrogen Fluoride (HF) upon contact with acids (hydron).[9] Environmental Hazard: Can be damaging to ecosystems if released in high concentrations.[10][11]H301: Toxic if swallowed (varies by salt).

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Given the multiple hazards—corrosivity, flammability, toxicity, and the potential to generate HF gas—a stringent PPE protocol is mandatory. The selection of PPE should be based on a risk assessment of the specific procedure being performed.[12]

Risk LevelTask ExampleRecommended PPE
Low Handling sealed, labeled waste containers.Hand Protection: Single pair of nitrile gloves. • Eye Protection: Safety glasses with side shields. • Protective Clothing: Standard laboratory coat.
Moderate Actively collecting and labeling waste; cleaning minor spills within a fume hood.Hand Protection: Double-gloving with an inner nitrile glove and an outer butyl rubber glove is recommended for pyridine derivatives.[13] • Eye/Face Protection: Chemical splash goggles.[5] • Protective Clothing: Chemical-resistant lab coat or apron over a standard lab coat.
High Bulk transfers (>1L); responding to a spill outside of a fume hood.Hand Protection: Double-gloving as above. • Eye/Face Protection: Full-face shield over chemical splash goggles.[12] • Respiratory Protection: Use of a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) may be required, especially if HF generation is possible or ventilation is inadequate.[12][14] • Protective Clothing: Chemical-resistant suit or coveralls.[15][16]

Part 3: The Core Protocol: Segregation, Collection, and Storage

The single most critical step in managing this waste stream is strict segregation. The potential for an uncontrolled exothermic reaction or the generation of highly toxic HF gas makes mixing these waste streams exceptionally dangerous.

The Cardinal Rule: Waste streams containing fluoride must be kept separate from acidic (hydron-containing) waste streams.

Experimental Protocol: Waste Collection and Storage
  • Container Selection:

    • Use only chemically compatible containers. High-density polyethylene (HDPE) is a suitable choice for many acidic and basic aqueous solutions as well as fluoride salts.

    • For waste streams rich in 2,4,6-trimethylpyridine, use a container designated for flammable organic waste.

    • Ensure all containers have secure, vapor-tight lids to prevent the escape of flammable or toxic fumes.[13][17]

  • Waste Segregation and Labeling:

    • Fluoride Waste: Collect all fluoride-containing waste (aqueous or solid) in a dedicated container labeled "HAZARDOUS WASTE: Fluoride Compounds. TOXIC. Do Not Mix with Acids. "

    • Acidic/Pyridine Waste: Collect the acidic (hydron) and 2,4,6-trimethylpyridine waste in a separate container. Label it "HAZARDOUS WASTE: Flammable Liquid, Toxic, Corrosive. Contains 2,4,6-Trimethylpyridine and Acid. "

    • All labels must clearly list the full chemical names of all components and approximate concentrations.[17] Do not use abbreviations.

  • Storage:

    • Store all waste containers in a designated and well-ventilated satellite accumulation area or central storage facility.

    • Store containers for flammable waste in a grounded, flame-resistant cabinet.[5]

    • Ensure secondary containment is used for all liquid waste containers to mitigate leaks and spills.

    • Keep containers segregated by compatibility in storage. Specifically, ensure the fluoride waste container is physically separated from the acidic waste container.

Logical Workflow for Waste Segregation

Diagram 1: Waste Segregation Decision Workflow Start Waste Generated IsFluoride Does the waste contain fluoride salts? Start->IsFluoride IsAcidic Does the waste contain acid (Hydron)? IsFluoride->IsAcidic No FluorideContainer Collect in dedicated 'Fluoride Waste' container. Label: TOXIC, NO ACIDS. IsFluoride->FluorideContainer Yes IsPyridine Does the waste contain 2,4,6-trimethylpyridine? IsAcidic->IsPyridine No AcidPyridineContainer Collect in 'Flammable/Corrosive' waste container. Label: FLAMMABLE, TOXIC, CORROSIVE. IsAcidic->AcidPyridineContainer Yes IsPyridine->AcidPyridineContainer Yes OtherWaste Follow standard procedure for other waste streams. IsPyridine->OtherWaste No

Caption: Workflow for segregating hazardous waste streams.

Part 4: Spill & Emergency Procedures

Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.

Small Spill (e.g., <100 mL inside a certified chemical fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Maintain high ventilation within the fume hood.

  • Don PPE: Wear, at minimum, double gloves (nitrile/butyl), chemical splash goggles, and a lab coat.[18]

  • Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the flammable pyridine.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated, sealable container for hazardous waste.[6]

  • Decontaminate: Wipe the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Large Spill (e.g., >100 mL or any spill outside a fume hood)
  • EVACUATE: Immediately evacuate the laboratory, alerting all personnel.[13]

  • Isolate: Close the laboratory doors and prevent re-entry. Post a warning sign.

  • Report: From a safe location, call your institution's emergency number and report the spill, providing the chemical names, location, and estimated quantity.[19]

  • Do Not Attempt Cleanup: A large spill of this mixture constitutes a major hazard. Only a trained professional hazmat team should perform the cleanup.

Part 5: Final Disposal Pathway

On-site treatment or neutralization of this chemical mixture is not recommended due to the high risk of generating toxic gases and unpredictable reactions. The only acceptable disposal method is through a licensed hazardous waste management service.

The designated disposal pathway is high-temperature incineration.

  • Why Incineration? A specialized chemical incinerator equipped with afterburners and scrubbers can safely destroy the toxic organic 2,4,6-trimethylpyridine.[4][20] The scrubbing systems are designed to neutralize and remove acidic combustion byproducts, including hydrogen fluoride (HF) and nitrogen oxides (NOx), preventing their release into the atmosphere.[21]

Overall Disposal Workflow

Diagram 2: Cradle-to-Grave Disposal Workflow Lab Laboratory Generation Segregate Strict Segregation (See Diagram 1) Lab->Segregate Store Secure & Labeled Storage (Ventilated, Secondary Containment) Segregate->Store Pickup Scheduled Pickup by Licensed Waste Vendor Store->Pickup Transport Manifested Transport to TSDF* Pickup->Transport Incinerate High-Temperature Incineration with Acid Gas Scrubbing Transport->Incinerate End Final Disposition Incinerate->End caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: The required process from waste generation to final disposal.

References

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Pyridine Standard Operating Procedure. UCSB Environmental Health & Safety.
  • Enviro-Master Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • GOV.UK. (2015, October 15). Pyridine: incident management. Public Health England. Retrieved from [Link]

  • The UK Fluoridation Evidence Base and Information Centre. (n.d.). Environmental Impact. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water, Australia. (2022, June 30). Fluoride compounds: Sources of emissions. Retrieved from [Link]

  • Groth, E., III. (2012, June 11). Fluoride Pollution. Environment Magazine. Retrieved from [Link]

  • Environmental Studies (EVS) Institute. (2024, August 14). Understanding Fluoride Pollution: Risks and Remediation. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Hydron. (2016, February 3).
  • International Academy of Oral Medicine and Toxicology (IAOMT). (2022, November 16). Fluoride Pollution and Harm to the Environment. Retrieved from [Link]

  • EPFL. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Retrieved from [Link]

  • Rutgers University. (n.d.). Fluorine Standard Operating Procedure. Institutional Biosafety Committee.
  • BenchChem. (2025, December).
  • Hazardous Waste Experts. (2014, January 9). What Does the Mixture Rule Mean to You?. Retrieved from [Link]

  • EOLSS. (n.d.). Handling and Safety of Hydrogen. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS.
  • University of California, Riverside. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Lion Technology. (2018, April 10). How, When, and Why to Use the Hazardous Waste Mixture Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]

  • Fisher Scientific. (2021, December 25).
  • BenchChem. (n.d.). Essential Safety and Handling Precautions for Prodilidine.
  • CUNY. (n.d.). Chemical Emergency Procedures.
  • Sigma-Aldrich. (2025, November 6).
  • Interscan Corporation. (2024, August 16). Hydrogen (H2): Understanding Safety Concerns and Best Practices. Retrieved from [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry.
  • ChemicalBook. (n.d.).
  • Caltech CCE. (n.d.). General Lab Safety Procedure.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • United Filtration. (n.d.).
  • Emerson. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Trimec-europe.com. (n.d.).
  • Cole-Parmer. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • Burkert. (n.d.). Chemical Resistance Chart.

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Handling

Personal protective equipment for handling Hydron;2,4,6-trimethylpyridine;fluoride

Part 1: Executive Hazard Analysis (The "Why") Immediate Hazard Identification: The reagent described ("Hydron;2,4,6-trimethylpyridine;fluoride") is chemically identified as 2,4,6-Trimethylpyridine Hydrogen Fluoride (ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Analysis (The "Why")

Immediate Hazard Identification: The reagent described ("Hydron;2,4,6-trimethylpyridine;fluoride") is chemically identified as 2,4,6-Trimethylpyridine Hydrogen Fluoride (often abbreviated as Collidine-HF ).

This compound presents a synergistic dual-threat that renders standard laboratory safety protocols insufficient:

  • The Fluoride Component (HF): Unlike standard mineral acids, Hydrogen Fluoride (HF) is a non-ionized bone-seeker. It penetrates skin rapidly, causing deep tissue necrosis and systemic hypocalcemia (cardiac arrest) without immediate pain.

  • The Organic Solvent (Collidine): 2,4,6-Trimethylpyridine is an aromatic amine. Most standard lab gloves (standard Nitrile or Latex) are permeable to aromatic solvents.

The Critical Failure Point: If you use standard nitrile gloves, the Collidine component can permeate the glove material, carrying the HF payload directly against your skin. Because Collidine acts as a carrier, standard nitrile gloves offer insufficient protection for anything beyond incidental splash.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: You must employ a Multi-Barrier System . Single-layer protection is prohibited for this workflow.

PPE Specifications Table
Protection ZoneComponentSpecificationScientific Rationale
Hand (Inner) Laminate Film Silver Shield® / 4H® (EVOH/PE) Provides >4 hours breakthrough time against aromatics (Collidine) and HF.
Hand (Outer) Nitrile (5-8 mil) Disposable Nitrile Provides dexterity and grip (Laminate is slippery). Acts as a "sacrificial layer" for splash protection.
Body Apron Neoprene or Butyl Rubber Standard cotton lab coats absorb HF; a chemical-resistant apron prevents saturation of clothing.
Eyes Goggles Indirect Vented / Gasket Sealed Prevents vapor entry. Safety glasses are insufficient due to fume risks.
Face Shield Full Face Shield (8-inch) Protects the neck and chin from splashes that bypass goggles.
Respiratory Engineering Control Fume Hood (Face Velocity >100 fpm) Collidine is volatile and flammable; HF vapor is highly toxic. Work only in a hood.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Pre-Work Validation (The Self-Validating System)

Before opening the chemical bottle, perform this logical check. If any answer is "No," the experiment is aborted.

  • The Calcium Check: Is a tube of 2.5% Calcium Gluconate Gel present on the workbench (not in a drawer)? [Yes/No]

  • The Material Check: Is all reaction ware Polypropylene (PP), PFA, or PTFE ? (Glass is prohibited unless specifically authorized, as HF attacks silica). [Yes/No]

  • The Neutralization Check: Is a saturated Calcium Carbonate (

    
    ) or Calcium Hydroxide (
    
    
    
    ) bath prepared for waste? [Yes/No]
Phase B: Donning Sequence (Double-Gloving)
  • Inspect Silver Shield gloves for tears (inflate with air to check).

  • Don Silver Shield gloves.

  • Don Nitrile gloves over the Silver Shield gloves.

  • Tape the cuff of the Silver Shield glove to the lab coat/sleeve to prevent liquid running down the arm.

Phase C: Handling & Transfer
  • Dispensing: Use plastic syringes with stainless steel needles. Do not use glass pipettes.

  • Reaction: Perform all additions slowly. The reaction of HF complexes with bases or silica is exothermic.

  • Spill Control: If a minor splash hits the outer nitrile glove:

    • Immediately strip the outer glove.

    • Inspect the inner Silver Shield glove.

    • If inner glove is dry, re-don a fresh outer nitrile glove.

    • If inner glove is compromised, halt immediately and treat as exposure.[1]

Phase D: Waste Disposal
  • Do not pour into organic solvent waste (risk of polymerization or reaction).

  • Do not pour into glass waste containers.

  • Neutralization: Slowly add the reaction mixture to the stirred Calcium Hydroxide/Carbonate bath. This precipitates Calcium Fluoride (

    
    ) and neutralizes the Collidine.
    
  • Check pH to ensure neutrality (pH 7-9) before disposing as solid/sludge hazardous waste.

Part 4: Emergency Response Visualization

Critical Action: Speed is the only variable you control. Calcium Gluconate is the only antidote.

EmergencyResponse Start EXPOSURE DETECTED Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Wash Immed. Rinse (Water) 5 Minutes ONLY Skin->Wash Remove Clothing EyeWash Eye Wash Station 15-20 Minutes Eye->EyeWash Hold Eyelids Open Gel APPLY CALCIUM GLUCONATE Massage continuously Wash->Gel Gel Available NoGel No Gel Available? Continue Water Rinse Wash->NoGel Gel Missing Medical Call Emergency Services (Mention HF Exposure) EyeWash->Medical Do NOT use Gel in Eyes Gel->Medical Transport NoGel->Medical Transport

Figure 1: Emergency decision logic for HF/Collidine exposure. Note that Calcium Gluconate is for skin only; never apply to eyes.

Part 5: References
  • Harvard University EHS. (2023). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]

Sources

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